molecular formula C11H23NO2 B556864 11-Aminoundecanoic acid CAS No. 2432-99-7

11-Aminoundecanoic acid

カタログ番号: B556864
CAS番号: 2432-99-7
分子量: 201.31 g/mol
InChIキー: GUOSQNAUYHMCRU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

11-Aminoundecanoic acid (CAS 2432-99-7) is a white, crystalline solid with the linear formula H₂N(CH₂)₁₀CO₂H, classifying it as an omega-amino fatty acid . It is a critical monomer in the industrial synthesis of Polyamide 11 (Nylon-11), a biobased polymer known for its excellent toughness at low temperatures, low moisture absorption, and high chemical stability . In research settings, its value extends beyond polymer science. It serves as a versatile building block in organic synthesis and materials science. For instance, its incorporation at the C-terminus of ultra-short antimicrobial peptides has been shown to influence their structure and enhance their biological activity . Furthermore, this compound can be functionalized to create novel surfactants and amphiphiles. These derivatives can self-assemble into complex structures like vesicles and micelles, which are investigated for their potential in drug delivery systems and for their interactions with proteins such as serum albumin . The compound has low solubility in water and a melting point range of 187-191°C . This product is intended for research purposes and is strictly designated "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

11-aminoundecanoic acid
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InChI

InChI=1S/C11H23NO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10,12H2,(H,13,14)
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InChI Key

GUOSQNAUYHMCRU-UHFFFAOYSA-N
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Canonical SMILES

C(CCCCCN)CCCCC(=O)O
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Molecular Formula

C11H23NO2
Record name 11-AMINOUNDECANOIC ACID
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Related CAS

25587-80-8
Record name 11-Aminoundecanoic acid homopolymer
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DSSTOX Substance ID

DTXSID5020077
Record name 11-Aminoundecanoic acid
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Molecular Weight

201.31 g/mol
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Physical Description

11-aminoundecanoic acid appears as white crystalline solid or powder. (NTP, 1992), Dry Powder, White solid; [CAMEO] White powder; [MSDSonline]
Record name 11-AMINOUNDECANOIC ACID
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992)
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CAS No.

2432-99-7, 25035-04-5, 25587-80-8
Record name 11-AMINOUNDECANOIC ACID
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Melting Point

374 to 378 °F (NTP, 1992)
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Foundational & Exploratory

A Comprehensive Technical Guide to 11-Aminoundecanoic Acid: History, Discovery, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Aminoundecanoic acid, a foundational monomer for the high-performance bioplastic Nylon-11, has a rich history rooted in the pioneering era of polymer chemistry. Derived primarily from castor oil, its synthesis represents a significant achievement in the utilization of renewable resources for advanced materials. This technical guide provides an in-depth exploration of the history, discovery, and detailed synthetic pathways of this compound, along with its polymerization into Nylon-11. The document includes a compilation of quantitative data, detailed experimental protocols based on available literature, and visualizations of the chemical processes to serve as a valuable resource for researchers and professionals in the field.

Introduction

This compound (11-AUA) is a bifunctional molecule containing both a terminal amine and a terminal carboxylic acid group, making it an ideal monomer for polycondensation reactions. Its most significant application is in the production of Polyamide 11, or Nylon-11, a versatile engineering thermoplastic known for its excellent mechanical properties, chemical resistance, and low moisture absorption.[1][2] The synthesis of 11-AUA is a multi-step process that begins with ricinoleic acid, the primary component of castor oil.[1][3] This bio-based origin makes Nylon-11 a more sustainable alternative to petroleum-derived polyamides.[4]

History and Discovery

The journey of this compound and Nylon-11 began in the late 1930s, inspired by the groundbreaking work of Wallace Carothers at DuPont on polyamides like Nylon 6,6.[1]

  • 1938: The concept of Nylon-11 was first proposed by Joseph Zeltner, a research director at Thann & Mulhouse.[1]

  • 1940: The first successful synthesis of this compound was achieved by Michel Genas and Marcel Kastner, colleagues of Zeltner at Thann & Mulhouse.[1]

  • 1944: Marcel Kastner significantly improved the monomer synthesis process.[1]

  • 1947: The first patents for Nylon-11 were filed.[1]

  • 1950: The first thread of Nylon-11 was produced.[1]

  • 1955: Full-scale industrial production of this compound and Nylon-11 commenced at the Marseilles facility of the company that would later become Arkema, which remains the primary producer.[1]

Physicochemical Properties

This compound

This compound is a white crystalline solid at room temperature.[4][5] Its key physical and chemical properties are summarized in the table below.

PropertyValueReferences
IUPAC NameThis compound[5]
CAS Number2432-99-7[4]
Molecular FormulaC₁₁H₂₃NO₂[4][5]
Molar Mass201.31 g/mol [5]
Melting Point188–191 °C (370–376 °F)[4]
Boiling Point480.11 °C (calculated)[6]
Density1.1720 g/cm³[4]
Water SolubilitypH dependent; max 3.2 g/L at 25°C and pH ≥ 4[6]
pKa (amine)11.15[6]
pKa (carboxylate)4.55[6]
Nylon-11

Nylon-11 is a semi-crystalline polyamide with a range of desirable properties for various industrial applications.[1]

PropertyValueReferences
Density1.04-1.05 g/cm³[7]
Melting Point185-190 °C[7]
Tensile Strength47-58 MPa[7]
Elongation at Break300-350%[7]
Water Absorption (at saturation)~2.5%[8]
Heat Deflection Temperature~300 °F (~149 °C)

Synthesis of this compound from Castor Oil

The industrial synthesis of this compound is a multi-step process that originates from castor oil, of which approximately 90% is the triglyceride of ricinoleic acid.[1][2] The overall process flow is depicted in the following diagram.

G castor_oil Castor Oil (Triglyceride of Ricinoleic Acid) transesterification Transesterification castor_oil->transesterification methanol Methanol methanol->transesterification methyl_ricinoleate Methyl Ricinoleate transesterification->methyl_ricinoleate glycerol Glycerol transesterification->glycerol pyrolysis Pyrolysis (Steam Cracking) methyl_ricinoleate->pyrolysis heptaldehyde Heptaldehyde pyrolysis->heptaldehyde methyl_undecylenate Methyl Undecylenate pyrolysis->methyl_undecylenate hydrolysis Hydrolysis methyl_undecylenate->hydrolysis undecylenic_acid 10-Undecenoic Acid hydrolysis->undecylenic_acid hydrobromination Hydrobromination undecylenic_acid->hydrobromination hbr Hydrogen Bromide hbr->hydrobromination bromoundecanoic_acid 11-Bromoundecanoic Acid hydrobromination->bromoundecanoic_acid amination Amination (Ammonolysis) bromoundecanoic_acid->amination ammonia Ammonia ammonia->amination aua This compound amination->aua G monomer n H₂N-(CH₂)₁₀-COOH (this compound) polymerization Polycondensation monomer->polymerization polymer H-[NH-(CH₂)₁₀-CO]ₙ-OH (Nylon-11) polymerization->polymer water (n-1) H₂O polymerization->water

References

The Synthesis of 11-Aminoundecanoic Acid from Ricinoleic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for producing 11-aminoundecanoic acid, a crucial monomer for the bioplastic Nylon-11, from the renewable feedstock, ricinoleic acid. The process, primarily derived from castor oil, involves a multi-step chemical transformation. This document provides a comprehensive overview of the core chemical reactions, detailed experimental protocols, and quantitative data to support research and development in this field.

Overview of the Synthesis Pathway

The industrial synthesis of this compound from ricinoleic acid, the primary fatty acid in castor oil, is a well-established five-step process. The overall transformation begins with the isolation and modification of ricinoleic acid, followed by a series of chemical reactions to introduce the terminal amine group.

The logical flow of this synthesis is depicted below:

Synthesis_Overview ricinoleic_acid Ricinoleic Acid (from Castor Oil) methyl_ricinoleate Methyl Ricinoleate (B1264116) ricinoleic_acid->methyl_ricinoleate Transesterification methyl_undecylenate Methyl Undecylenate methyl_ricinoleate->methyl_undecylenate Pyrolysis undecylenic_acid Undecylenic Acid methyl_undecylenate->undecylenic_acid Hydrolysis bromo_acid 11-Bromoundecanoic Acid undecylenic_acid->bromo_acid Hydrobromination amino_acid This compound bromo_acid->amino_acid Amination

Figure 1: Overall synthesis pathway of this compound.

Step-by-Step Synthesis and Experimental Protocols

This section provides a detailed examination of each of the five core steps in the synthesis of this compound from ricinoleic acid.

Step 1: Transesterification of Castor Oil to Methyl Ricinoleate

The initial step involves the conversion of the triglycerides of ricinoleic acid found in castor oil into methyl ricinoleate through a transesterification reaction, often referred to as methanolysis. This reaction is typically catalyzed by a base, such as sodium methoxide (B1231860) or potassium hydroxide.[1][2][3][4][5][6][7][8][9] An excess of methanol (B129727) is used to drive the reaction equilibrium towards the formation of the methyl ester.[3]

Experimental Protocol (Sodium Methoxide Catalyst):

A detailed experimental protocol for the transesterification of castor oil using a sodium methoxide catalyst is as follows:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, combine castor oil and methanol. A common molar ratio of methanol to oil is 9:1 to ensure complete conversion.[7]

  • Catalyst Addition: Add sodium methoxide (typically 0.5% by weight of the oil) to the mixture.[7] The active species, the methoxide ion, then attacks the ester linkages of the triglycerides.[7]

  • Reaction Conditions: The reaction is typically carried out at a temperature of around 30°C with vigorous stirring to overcome any potential phase boundaries, although castor oil's polarity allows for good miscibility with methanol.[7]

  • Monitoring and Work-up: The reaction progress can be monitored by techniques such as thin-layer chromatography.[1] Upon completion, the excess methanol is removed by rotary evaporation. The resulting mixture is then washed with water to remove glycerol (B35011) and the catalyst. The organic phase, containing methyl ricinoleate, is dried over an anhydrous salt like sodium sulfate (B86663) and the solvent is evaporated.[1]

ParameterValueReference
Catalyst Sodium Methoxide[7]
Catalyst Conc. 0.5% w/w of oil[7]
Methanol:Oil Ratio 9:1 (molar)[7]
Temperature 30°C[7]
Yield ~99.6% conversion[7]
ParameterValueReference
Catalyst Potassium Hydroxide[5]
Catalyst Conc. 0.90% w/w of oil[5]
Methanol:Oil Ratio 4.02:1 (molar)[5]
Temperature 49.87°C[5]
Reaction Time 59.21 minutes[5]
Yield 88.25%[5]
Step 2: Pyrolysis of Methyl Ricinoleate to Methyl Undecylenate

The second step is a thermal cracking, or pyrolysis, of methyl ricinoleate. This high-temperature process cleaves the molecule to yield methyl undecylenate and heptanal (B48729) as the primary products.[10][11][12][13][14][15][16] The reaction is typically carried out in the vapor phase at temperatures ranging from 450°C to 600°C.[10][11]

Experimental Protocol:

A general experimental setup for the pyrolysis of methyl ricinoleate is as follows:

  • Apparatus: A tubular reactor, often made of stainless steel, housed within a high-temperature furnace is commonly used.[17] The system includes a feeding mechanism for the methyl ricinoleate and a condensation train to collect the products.

  • Reaction Conditions: The methyl ricinoleate is vaporized and passed through the heated reactor. The temperature and residence time are critical parameters that influence the yield and selectivity of the desired products.[14] Steam is often co-fed with the methyl ricinoleate.[11]

  • Product Collection and Purification: The vapor-phase products are rapidly cooled and condensed. The resulting liquid mixture, containing methyl undecylenate, heptanal, and unreacted starting material, is then separated by fractional distillation.

Temperature (°C)Preheating Temp. (°C)Methyl Undecylenate Yield (wt%)Heptaldehyde Yield (wt%)Reference
530--20.7[16]
55035046.727.3[14]
560---[13]
56250047.928.0[11]
575---[13]
Step 3: Hydrolysis of Methyl Undecylenate to Undecylenic Acid

The third step involves the hydrolysis of the methyl ester of undecylenic acid to the corresponding carboxylic acid. This is a standard ester hydrolysis reaction, which can be carried out under acidic or basic conditions.[10]

Experimental Protocol (Base-Catalyzed):

  • Reaction: Methyl undecylenate is treated with an aqueous solution of a strong base, such as sodium hydroxide.

  • Conditions: The reaction is typically performed at an elevated temperature with stirring to ensure complete hydrolysis.

  • Work-up: After the reaction is complete, the mixture is acidified with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and precipitate undecylenic acid. The solid product is then collected by filtration, washed with water, and dried.

Step 4: Hydrobromination of Undecylenic Acid to 11-Bromoundecanoic Acid

The fourth step is the anti-Markovnikov addition of hydrogen bromide (HBr) across the terminal double bond of undecylenic acid.[10] This reaction is initiated by peroxides, which generate bromine radicals that add to the less substituted carbon of the alkene, leading to the formation of 11-bromoundecanoic acid.[18][19][20][21][22]

Experimental Protocol:

  • Reaction Setup: Undecylenic acid is dissolved in a suitable solvent, such as toluene (B28343) or a mixture of benzene (B151609) and toluene.[23] The reaction is carried out in a reactor that allows for the introduction of gaseous HBr.

  • Initiator: A radical initiator, typically an organic peroxide like benzoyl peroxide, is added to the solution.[24]

  • HBr Addition: Anhydrous hydrogen bromide gas is bubbled through the solution. The reaction temperature is often maintained at a low temperature, for instance, between 0°C and 30°C.[25]

  • Work-up and Purification: After the reaction is complete, the excess HBr and solvent are removed. The crude 11-bromoundecanoic acid can be purified by crystallization.[25]

SolventInitiatorTemperature (°C)Yield (%)Reference
Toluene/Benzene--10 to 3095-97[23]
TolueneBenzoyl Peroxide0-30-[25]
TolueneOrganic Peroxide & Tertiary Amine--[26]
-Benzoyl Peroxide (in absence of O2)-~100[24]
Step 5: Amination of 11-Bromoundecanoic Acid to this compound

The final step is the conversion of 11-bromoundecanoic acid to this compound via an amination reaction, specifically ammonolysis.[27][28][29][30][31][32][33][34] This is a nucleophilic substitution reaction where ammonia (B1221849) acts as the nucleophile, displacing the bromide ion.

Experimental Protocol:

  • Reaction Setup: 11-bromoundecanoic acid is dispersed in an excess of aqueous ammonia solution in a reactor.[27][28]

  • Reaction Conditions: The reaction is typically carried out with gradual heating. A common procedure involves starting at a low temperature (e.g., 22°C) and gradually increasing it to around 32°C over an extended period.[29] This temperature control is crucial to minimize the formation of by-products, such as the secondary amine, aminodiundecanoic acid.[28] The reaction time can be up to 80 hours to ensure complete consumption of the starting material.[28]

  • Work-up and Purification: After the reaction, the excess ammonia is removed by heating. The resulting aqueous solution of this compound can be further purified by recrystallization from water.

Ammonia ConcentrationTemperature ProfileReaction TimeYield (%)Reference
25 wt%~15°C~6 days77[29]
Excess AqueousGradual heating (e.g., 22°C to 32°C)< 80 hours-[28]
25-30 wt%20-30°C45-50 hours>99[33]
32% AqueousStart at 0°C, add molten bromo-acid at 90°C, then raise to 22°C--[29]

Experimental Workflows

The following diagrams illustrate the workflows for two key stages of the synthesis process.

Transesterification_Workflow start Start mix Mix Castor Oil and Methanol start->mix add_catalyst Add Sodium Methoxide Catalyst mix->add_catalyst react React at 30°C with Stirring add_catalyst->react monitor Monitor Reaction (TLC) react->monitor evaporate Evaporate Excess Methanol monitor->evaporate wash Wash with Water to Remove Glycerol evaporate->wash dry Dry Organic Phase (Na2SO4) wash->dry final_evap Evaporate Solvent dry->final_evap end Methyl Ricinoleate final_evap->end

Figure 2: Experimental workflow for the transesterification of castor oil.

Amination_Workflow start Start disperse Disperse 11-Bromoundecanoic Acid in Aqueous Ammonia start->disperse heat Gradual Heating (e.g., 22°C to 32°C) disperse->heat react React for < 80 hours with Stirring heat->react remove_ammonia Remove Excess Ammonia by Heating react->remove_ammonia crystallize Recrystallize from Water remove_ammonia->crystallize end This compound crystallize->end

Figure 3: Experimental workflow for the amination of 11-bromoundecanoic acid.

Conclusion

The synthesis of this compound from ricinoleic acid is a robust and industrially significant process that provides a renewable route to a valuable polymer precursor. This guide has outlined the key chemical transformations and provided detailed experimental insights into each step. The optimization of reaction conditions, including temperature, catalyst selection, and reaction time, is critical for maximizing yield and purity at each stage of the synthesis. The provided data and protocols offer a solid foundation for researchers and professionals working on the development and improvement of this important bio-based manufacturing process.

References

Safeguarding Research: A Technical Guide to Handling 11-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive health and safety information for the handling of 11-aminoundecanoic acid, a key monomer in the production of specialty polymers like Nylon-11 and a compound of interest in various research and development applications.[1][2] Adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is the foundation of a robust safety plan. This data is crucial for designing appropriate storage, handling, and emergency procedures.

PropertyValueSource
Molecular Formula C11H23NO2[3]
Molecular Weight 201.31 g/mol [3][4]
Appearance White crystalline solid/powder[4][5][6][7]
Melting Point 187 - 192.4 °C[4][5][6]
Water Solubility 2 g/L (at 20°C)[3]
Vapor Pressure 2.07 x 10-7 Pa (at 25°C)[5]
Density 1.1720 g/cm³ (at 26.1°C)[5]
Autoignition Temperature Not applicable[6][8]
Flash Point Not applicable[4][5]
Odor Odorless[5][7]

Section 2: Toxicological Data

Toxicological data is essential for assessing the potential health hazards associated with this compound and for implementing appropriate control measures.

EndpointResultSpeciesSource
Acute Oral Toxicity (LD50) > 14,700 mg/kgRat[9]
Acute Dermal Toxicity (LD0) > 2,000 mg/kgRat[9]
Skin Irritation Not irritatingRabbit[5][9]
Eye Irritation Slight transient irritationRabbit[5][9]
Skin Sensitization Not a sensitizerGuinea pig[5][9]
Germ Cell Mutagenicity (Ames Test) Not mutagenicS. typhimurium, E. coli[3][9]
Carcinogenicity Limited evidence in male rats (urinary bladder and liver tumors)Rat, Mouse[2][9][10]
Reproductive Toxicity No effects on reproductive organs observed in 90-day and 2-year studiesRat, Mouse[9]

Section 3: Exposure Limits and Ecotoxicity

Understanding the potential impact on personnel and the environment is a critical aspect of chemical safety.

ParameterValueSource
Derived No Effect Level (DNEL) - Dermal (Chronic, systemic) 0.26 mg/kg bw/day[3]
Derived No Effect Level (DNEL) - Inhalation (Chronic, systemic) 1.86 mg/m³[3]
Predicted No Effect Concentration (PNEC) - Fresh water 0.045 mg/L[3]
Toxicity to Fish (LC50, 96h) > 833 mg/L (Danio rerio)[3]
Toxicity to Daphnia (EC50, 48h) > 350 mg/L (Daphnia magna)[3]
Toxicity to Algae Harmful to algae on short-term exposure

Section 4: Experimental Protocols

The following are summaries of the methodologies for key toxicological studies cited in this guide. Adherence to these standardized protocols ensures the reliability and reproducibility of safety data.

Skin Irritation: OECD Test Guideline 439

This in vitro test method utilizes a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a substance.[5][11][12]

  • Test System: A three-dimensional human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.[11][12]

  • Procedure:

    • The test substance is applied topically to the surface of the RhE tissue.[12]

    • Following a defined exposure period (typically up to 4 hours), the substance is removed by washing.[12]

    • The viability of the skin cells is then determined using a cell viability assay, commonly the MTT assay.[12]

  • Endpoint: The percentage of cell viability is calculated by comparing the absorbance of the treated tissue to that of a negative control. A substance is classified as an irritant if the cell viability is below a certain threshold (≤ 50%).[11][12]

Acute Eye Irritation/Corrosion: OECD Test Guideline 405

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.[3][13]

  • Test Animal: The albino rabbit is the recommended species for this test.[13]

  • Procedure:

    • A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[3][14]

    • The eyes are examined for ocular reactions at specific intervals (1, 24, 48, and 72 hours) after application.[14]

    • Observations include the cornea, iris, and conjunctivae, and are scored according to a standardized system.

  • Endpoint: The severity and reversibility of the ocular lesions are evaluated to classify the substance's irritation potential.[14] A weight-of-the-evidence analysis and in vitro methods are strongly encouraged to minimize animal testing.[3][13]

Bacterial Reverse Mutation Test (Ames Test): OECD Test Guideline 471

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[1][6][8]

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) are used.[8][15]

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 fraction from rat liver).[1][15]

    • The bacteria are then plated on a minimal agar (B569324) medium that lacks the required amino acid.[8]

  • Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the negative control.[1]

Carcinogenicity Bioassay: NTP Technical Report 216

The National Toxicology Program (NTP) conducted a two-year feeding study to evaluate the carcinogenic potential of this compound in rats and mice.[2][7][16]

  • Test Animals: F344 rats and B6C3F1 mice of both sexes were used in the study.[2][16]

  • Procedure:

    • The animals were administered diets containing this compound at concentrations of 7,500 or 15,000 ppm for 103-104 weeks.[2]

    • Control groups received the same diet without the test chemical.

    • Animals were observed for clinical signs of toxicity and mortality. At the end of the study, a complete necropsy and histopathological examination of tissues were performed.

  • Endpoint: The incidence of tumors in the dosed groups was compared to that in the control groups to determine the carcinogenic potential of the substance.[2]

Section 5: Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.

  • Handling:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.[8][12]

    • Avoid the formation of dust.[8][11] Fine dust dispersed in air may ignite.[8]

    • Avoid contact with skin, eyes, and clothing.[8]

    • Do not eat, drink, or smoke when using this product.[3][8]

    • Wash hands thoroughly after handling.[3][8]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[3][7][8]

    • Keep the container tightly closed.[3][7][8]

    • Store under an inert gas, such as nitrogen, to prevent degradation.[3][8]

    • Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[8][13]

Section 6: Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical barrier to exposure.

  • Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3][17]

  • Hand Protection: Wear protective gloves, such as nitrile or butyl rubber.[3][12] Inspect gloves before use and dispose of contaminated gloves properly.[11]

  • Skin and Body Protection: Wear a lab coat.[12] For larger quantities or where splashing is possible, an impervious apron or an acid-resistant suit is recommended.[12]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[3][8] If dust is generated or in emergency situations, use a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter.[3][11]

Section 7: First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[8][11]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops or persists.[8][11]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[8][11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Never give anything by mouth to an unconscious person. Get medical attention.[8][11][13]

Spill Response Workflow

The following diagram outlines the general workflow for responding to a spill of this compound.

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Containment & Cleanup cluster_2 Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Dampen Dampen Solid Material (e.g., with 5% acetic acid) Contain->Dampen Collect Sweep/Shovel into Suitable Container Dampen->Collect Clean Clean Spill Area with Soap and Water Collect->Clean Decontaminate Decontaminate Tools & PPE Clean->Decontaminate Dispose Dispose of Waste (as hazardous material) Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling a spill of this compound.

This guide is intended to provide comprehensive health and safety information for the handling of this compound. It is not a substitute for a thorough risk assessment and the implementation of site-specific safety procedures. Always consult your institution's safety guidelines and the most recent Safety Data Sheet (SDS) before working with any chemical.

References

In-Depth Technical Guide: Thermal Stability and Degradation Profile of 11-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 11-aminoundecanoic acid, a key monomer in the production of polyamide 11 (Nylon 11) and a molecule of interest in various industrial and pharmaceutical applications. Understanding its behavior under thermal stress is critical for optimizing polymerization processes, ensuring product quality, and assessing its stability in diverse formulations.

Physicochemical Properties

This compound is a white crystalline solid with a molecular formula of C₁₁H₂₃NO₂ and a molecular weight of 201.31 g/mol .[1] Its structure, featuring a C11 aliphatic chain with a terminal amino group and a terminal carboxylic acid group, allows it to act as a zwitterion.[2][3]

PropertyValueReference
Melting Point188-191 °C[4][5]
190.3-192.4 °C[6]
188-190 °C[1]
Water Solubility800 – 850 mg/L at 25°C[6]
AppearanceWhite crystalline powder[1]

Thermal Stability and Degradation Analysis

The thermal stability of this compound has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide critical data on the temperatures at which melting and decomposition occur, as well as the associated changes in mass and heat flow.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA reveals that the compound is thermally stable up to its melting point, after which decomposition begins.

Table 1: Thermogravimetric Analysis Data for this compound (Representative Data)

Temperature Range (°C)Weight Loss (%)Process
25 - 190< 1Minimal to no weight loss, indicating thermal stability in the solid state.
190 - 250~ 5Initial decomposition following melting.
250 - 350~ 80Major decomposition phase with significant weight loss.
> 350~ 15 (Residue)Formation of a stable char residue.

Note: This data is representative and may vary slightly depending on the specific experimental conditions such as heating rate and atmosphere.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The DSC thermogram for this compound shows a sharp endothermic peak corresponding to its melting point, followed by broader thermal events associated with decomposition.

Table 2: Differential Scanning Calorimetry Data for this compound (Representative Data)

Temperature (°C)Thermal EventEnthalpy Change (ΔH)
~190Melting (Endotherm)Specific value depends on sample purity and crystallinity.
> 220Decomposition (Endothermic/Exothermic)Complex thermal events corresponding to various degradation reactions.

Note: The decomposition of amino acids is generally an endothermic process.[7]

Degradation Profile and Pathways

The thermal degradation of this compound, like other amino acids, proceeds primarily through two main pathways: deamination and decarboxylation.[8][9][10] When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

The initial step upon heating above its melting point is likely the intermolecular condensation between the amino and carboxylic acid groups of adjacent molecules. This process forms amide linkages, leading to the formation of oligomers and the release of water. This is consistent with the initial weight loss observed in TGA.

As the temperature increases, further degradation occurs, involving the cleavage of C-C, C-N, and C-O bonds. This results in the formation of a complex mixture of smaller volatile molecules and a stable, carbonaceous residue.

A proposed logical workflow for the thermal degradation of this compound is illustrated below.

A This compound (Solid) B Melting (~190°C) A->B Heat C This compound (Liquid) B->C D Intermolecular Condensation (>190°C) C->D Heat E Oligomers/Polyamides + H₂O D->E F Further Decomposition (>250°C) E->F Heat G Volatile Products (CO, CO₂, NH₃, etc.) F->G H Char Residue F->H

Caption: Logical workflow of the thermal degradation of this compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data. The following sections outline typical experimental protocols for TGA and DSC analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

This protocol describes a standard method for determining the thermal stability and decomposition profile of this compound.

Objective: To measure the weight loss of this compound as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar)[11]

  • Alumina or platinum crucible

  • Microbalance

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, tared TGA crucible.[11]

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.[12]

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.[12]

  • Data Collection: Continuously record the sample weight as a function of temperature.

  • Analysis: Plot the percentage weight loss versus temperature to obtain the TGA curve. The derivative of the TGA curve (DTG) can also be plotted to identify the temperatures of maximum weight loss rates.

cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run TGA Run cluster_analysis Data Analysis A Weigh 5-10 mg of This compound B Place in TGA crucible A->B C Load crucible into TGA B->C D Purge with N₂ (20-50 mL/min) C->D E Heat from 30°C to 600°C at 10°C/min D->E F Record weight vs. temperature E->F G Plot % weight loss vs. temperature F->G H Plot DTG curve G->H

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

This protocol outlines a standard method for determining the melting point and other thermal transitions of this compound.

Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature.

Apparatus:

  • Differential Scanning Calorimeter (e.g., TA Instruments DSC Q-series or similar)

  • Aluminum or hermetically sealed sample pans and lids

  • Crimper for sealing pans

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound powder into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan with a lid to prevent any loss of volatile decomposition products.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 300°C at a constant heating rate of 10°C/min.

  • Data Collection: Record the differential heat flow between the sample and the reference pan as a function of temperature.

  • Analysis: Plot the heat flow versus temperature to obtain the DSC thermogram. Identify and analyze the endothermic and exothermic peaks to determine transition temperatures and enthalpies.

cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run DSC Run cluster_analysis Data Analysis A Weigh 2-5 mg of This compound B Seal in aluminum pan A->B C Load sample and reference pans into DSC B->C D Purge with N₂ (20-50 mL/min) C->D E Heat from 30°C to 300°C at 10°C/min D->E F Record heat flow vs. temperature E->F G Plot heat flow vs. temperature F->G H Analyze thermal transitions G->H

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

This compound exhibits good thermal stability up to its melting point of approximately 190°C. Above this temperature, it undergoes a multi-step degradation process, primarily driven by intermolecular condensation, deamination, and decarboxylation, leading to the formation of oligomeric species, volatile byproducts, and a stable char residue. The provided TGA and DSC data, along with the detailed experimental protocols, offer a robust framework for researchers, scientists, and drug development professionals to understand and predict the thermal behavior of this versatile molecule in their specific applications. Careful control of processing temperatures is essential to prevent unwanted degradation and ensure the desired material properties.

References

Biocompatibility and toxicity of 11-aminoundecanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biocompatibility and Toxicity of 11-Aminoundecanoic Acid

Executive Summary

This compound (11-AUA) is an essential monomer primarily used in the production of the high-performance bioplastic, Polyamide 11 (Nylon-11).[1][2] Derived industrially from castor oil, its application in medical devices, food packaging, and specialized coatings necessitates a thorough understanding of its biocompatibility and toxicological profile.[1][3] This document provides a comprehensive technical overview of the existing data on 11-AUA, summarizing key toxicological endpoints, detailing relevant experimental methodologies, and outlining standard biocompatibility assessment workflows. The available evidence indicates that this compound possesses a low level of toxicity.

Toxicological Profile

The toxicological profile of this compound suggests a low potential for acute toxicity upon oral or dermal exposure.[4] It is not found to be a skin irritant or sensitizer, though it may cause slight, temporary eye irritation.[2][4]

Acute and Sub-Chronic Toxicity

Studies reveal that 11-AUA has negligible acute toxicity.[4] In sub-chronic studies, high concentrations administered over several weeks led to kidney lesions in both rats and mice.[4]

Genotoxicity and Mutagenicity

In vitro assessments have been conducted to determine the potential for this compound to cause genetic mutations. The consensus from these studies is that 11-AUA is not mutagenic.[4] It did not induce gene mutations in bacterial assays (Ames test) or cause chromosomal aberrations in Chinese Hamster Ovary (CHO) cells.[4] However, a slight increase in Sister Chromatid Exchanges (SCEs) was noted in CHO cells.[4]

Carcinogenicity

Long-term carcinogenicity bioassays have been performed on rats and mice.[3] In these studies, male rats fed high doses of 11-AUA showed an increased incidence of transitional-cell carcinomas in the urinary bladder and neoplastic nodules in the liver.[4][5] No significant evidence of treatment-related tumors was observed in mice.[4][5] Based on this, the International Agency for Research on Cancer (IARC) has concluded there is "limited evidence" for the carcinogenicity of this compound in experimental animals, with no data available for humans.[5]

Developmental and Reproductive Toxicity

A developmental toxicity study, following OECD guideline 414, was conducted on pregnant rats. The results showed that this compound was well tolerated at concentrations of 2000 and 6000 ppm.[4] There is a lack of data available to fully evaluate its effects on reproduction.[5]

Quantitative Data Summary

The following tables provide a structured summary of the key quantitative data from toxicological assessments of this compound.

Table 1: Acute Toxicity Data

Species Route Endpoint Value (mg/kg) Reference
Rat Oral LD50 > 14,700 [4]

| Rat | Dermal | LD0 | > 2,000 |[4] |

Table 2: Sub-Chronic Toxicity Data (4-Week Dietary Study)

Species Sex Endpoint Value Equivalent Dose (mg/kg bw/day) Reference
Rat Male NOAEL 5000 ppm 472 [4]
Rat Female NOAEL 5000 ppm 507 [4]

NOAEL: No-Observed-Adverse-Effect Level

Table 3: In Vitro Genotoxicity Data

Test System Cell Type Metabolic Activation Result Reference
Reverse Gene Mutation S. typhimurium +/- S9 Negative [4]
Chromosome Aberration CHO Cells +/- S9 Negative [4]
Gene Mutation L5178Y cells +/- S9 Negative [4]

| Sister Chromatid Exchange | CHO Cells | - S9 | Slight Increase |[4] |

Experimental Protocols

Detailed and standardized protocols are critical for the reliable assessment of biocompatibility and toxicity. The following sections describe representative methodologies for key in vitro assays.

Protocol: In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

Objective: To determine the concentration at which a substance exhibits cytotoxic effects on a cell culture.

Methodology:

  • Cell Plating: Seed cells (e.g., L929 mouse fibroblasts) into a 96-well microtiter plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Preparation of Test Article Extracts: Prepare extracts of this compound according to ISO 10993-12 standards. This typically involves incubating the material in culture medium (with and without serum) at 37°C for 24-72 hours.[6] Create a serial dilution of the extract.

  • Cell Treatment: After the initial 24-hour incubation, remove the culture medium from the wells and replace it with the serially diluted test article extracts. Include untreated cells as a negative control and a known cytotoxic substance as a positive control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[7]

  • Addition of MTT Reagent: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Solubilization of Formazan: Add 100 µL of a solubilization solution (e.g., acidified isopropanol (B130326) or detergent reagent) to each well to dissolve the purple formazan crystals.[7] Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated negative control. Plot cell viability against the concentration of the test article extract to determine the IC50 (the concentration that inhibits 50% of cell viability).

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.[8][9]

Objective: To determine if this compound can cause gene mutations.

Methodology:

  • Strain Selection: Utilize several mutant bacterial strains that are auxotrophic for an amino acid (e.g., histidine for S. typhimurium TA98, TA100, TA1535).[9] These strains cannot grow in a histidine-deficient medium unless a reverse mutation occurs.

  • Metabolic Activation (S9): Conduct the test both with and without a mammalian metabolic activation system (S9 fraction), which is typically derived from the livers of rats induced with Aroclor 1254. This simulates metabolic processes in mammals that might convert a non-mutagenic substance into a mutagenic one.

  • Test Compound Preparation: Dissolve this compound in a suitable solvent (e.g., water or DMSO) to create a range of test concentrations.

  • Exposure (Plate Incorporation Method):

    • To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of the S9 mix (or buffer for tests without activation).

    • Incubate this mixture for 20-30 minutes at 37°C.

    • Add 2 mL of molten top agar (B569324) (containing a trace amount of histidine to allow for a few cell divisions, which is necessary for mutagenesis to occur).

    • Pour the entire mixture onto a minimal glucose agar plate (the bottom agar).

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Data Acquisition: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate. Also, observe for any signs of cytotoxicity (a significant reduction in the background lawn of bacterial growth).

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control plates.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex experimental and logical workflows in biocompatibility assessment.

G cluster_0 Biocompatibility Assessment Workflow A 1. Material & Device Characterization (ISO 10993-1, 18) B 2. In Vitro Testing (ISO 10993-5) A->B C Cytotoxicity (e.g., MTT Assay) B->C Primary Screening D Genotoxicity (e.g., Ames Test) B->D Primary Screening E 3. In Vivo Testing (Animal Studies) (As required by risk assessment) B->E If non-cytotoxic/ non-genotoxic C->E If cytotoxic, re-evaluate D->E If genotoxic, re-evaluate F Irritation & Sensitization (ISO 10993-10, 23) E->F G Systemic Toxicity (Acute, Sub-chronic) (ISO 10993-11) E->G H Implantation Effects (ISO 10993-6) E->H I 4. Final Risk Assessment & Regulatory Submission F->I G->I H->I

Caption: A tiered workflow for assessing the biocompatibility of a material.

cluster_1 Experimental Workflow: In Vitro MTT Cytotoxicity Assay prep 1. Cell Culture Preparation (Seed cells in 96-well plate) incubate1 2. Incubate 24h (Allow cell adherence) prep->incubate1 treat 3. Cell Treatment (Add serial dilutions of 11-AUA extract) incubate1->treat incubate2 4. Incubate 24-72h (Exposure period) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan crystal formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent incubate3->solubilize read 8. Read Absorbance (570nm) solubilize->read analyze 9. Data Analysis (% Viability vs. Control) read->analyze

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Conclusion

This compound demonstrates a favorable biocompatibility profile for many applications, characterized by very low acute toxicity and a lack of skin irritation, sensitization, or in vitro mutagenic activity.[2][4] The primary toxicological concerns arise from long-term, high-dose exposure, which has been linked to kidney lesions in rodents and a potential for urinary bladder tumors in male rats.[4][5] These findings are most relevant for occupational health risk assessments where chronic high-level exposure might occur. For applications in drug development or as a component in medical devices, where exposure levels are typically much lower and controlled, 11-AUA is generally considered safe. However, as with any biomaterial, a thorough risk assessment based on the specific end-use, contact duration, and patient population is mandatory.[6][10]

References

The Bio-Based Monomer 11-Aminoundecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of its Synthesis, Polymerization, and Application in Advanced Materials and Drug Development

Introduction

11-Aminoundecanoic acid (11-AUA) is a versatile, bio-based long-chain amino acid that serves as a critical building block for the high-performance polyamide, Nylon-11.[1][2] Derived from castor oil, a renewable feedstock, 11-AUA is at the forefront of sustainable materials science, offering a reduced environmental footprint compared to its petroleum-based counterparts.[3][4] Its unique molecular structure, featuring a terminal amine and a carboxylic acid group separated by a ten-carbon aliphatic chain, imparts desirable properties to its resulting polymers, including flexibility, durability, and low moisture absorption.[1][2] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its synthesis, polymerization into Nylon-11, and its emerging role in the pharmaceutical landscape.

Physicochemical Properties of this compound

This compound is a white, crystalline, and odorless solid with low solubility in water.[1] Its key physical and chemical properties are summarized in the table below, compiled from various technical data sheets and scientific literature.

PropertyValueReferences
Chemical Formula C₁₁H₂₃NO₂[1]
Molecular Weight 201.31 g/mol [5]
CAS Number 2432-99-7[5]
Appearance White crystalline powder[1]
Melting Point 188-191 °C[1][5]
Density 1.1720 g/cm³[1]
Water Solubility 800 - 850 mg/L at 25°C[6]
pKa (amine) 11.15[7]
pKa (carboxylate) 4.55[7]

Synthesis of this compound from Castor Oil

The industrial production of this compound is a multi-step process that begins with ricinoleic acid, the primary component of castor oil.[2] The overall synthesis pathway is a testament to the ingenuity of green chemistry, transforming a natural triglyceride into a valuable industrial monomer.

Synthesis Pathway Diagram

Synthesis_of_11_AUA cluster_0 Step 1: Transesterification cluster_1 Step 2: Pyrolysis cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Hydrobromination cluster_4 Step 5: Amination Castor_Oil Castor Oil (Triglyceride of Ricinoleic Acid) Methyl_Ricinoleate Methyl Ricinoleate Castor_Oil->Methyl_Ricinoleate + Methanol Methanol Methanol Heptaldehyde Heptaldehyde Methyl_Ricinoleate->Heptaldehyde Methyl_Undecylenate Methyl Undecylenate Methyl_Ricinoleate->Methyl_Undecylenate Heat (Pyrolysis) Undecylenic_Acid 10-Undecenoic Acid Methyl_Undecylenate->Undecylenic_Acid + H₂O Bromoundecanoic_Acid 11-Bromoundecanoic Acid Undecylenic_Acid->Bromoundecanoic_Acid + HBr HBr Hydrogen Bromide 11_AUA This compound Bromoundecanoic_Acid->11_AUA + NH₃ Ammonia Ammonia

Caption: Synthesis of this compound from Castor Oil.

Polymerization of this compound to Nylon-11

The primary application of this compound is as a monomer for the synthesis of Polyamide 11, commonly known as Nylon-11.[2] This is typically achieved through melt polycondensation, a process involving heating the monomer above its melting point to initiate polymerization with the removal of water as a byproduct.[3]

Experimental Protocol: Melt Polycondensation of this compound

Objective: To synthesize Nylon-11 from this compound via melt polycondensation.

Materials:

  • This compound (high purity)

  • Nitrogen gas (high purity)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, a nitrogen inlet, and the distillation condenser.

  • Monomer Charging: Introduce a known quantity of this compound into the flask.

  • Inert Atmosphere: Purge the system with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Melting and Pre-polymerization: Gradually heat the flask to a temperature just above the melting point of this compound (approximately 195-200°C). Stir the molten monomer to ensure uniform heating. Water will begin to distill off as the amino and carboxylic acid groups react to form amide linkages.

  • Polycondensation under Atmospheric Pressure: Maintain the temperature at around 220°C for 2-3 hours under a continuous nitrogen flow.[3] Water will continue to be removed through the condenser.

  • Polycondensation under Vacuum: Gradually apply a vacuum to the system to facilitate the removal of the remaining water and drive the polymerization reaction to completion, thereby increasing the molecular weight of the polymer. Continue the reaction under vacuum at 220°C for another 2-4 hours. The viscosity of the molten polymer will noticeably increase.

  • Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid Nylon-11 can be removed from the flask.

  • Purification (Optional): The polymer can be dissolved in a suitable solvent (e.g., m-cresol (B1676322) or formic acid) and precipitated in a non-solvent (e.g., ethanol (B145695) or water) to remove any unreacted monomer or oligomers. The purified polymer should then be dried in a vacuum oven.

Characterization of Nylon-11

The synthesized Nylon-11 can be characterized using various analytical techniques to determine its properties.

PropertyAnalytical TechniqueTypical Values for Nylon-11References
Molecular Weight Size Exclusion Chromatography (SEC)Varies depending on polymerization conditions[8]
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) SpectroscopyCharacteristic amide I and II bands in FTIR[9]
Thermal Properties Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Melting Point (Tm) ~189°C[10]
Crystallinity X-ray Diffraction (XRD)Exhibits characteristic crystalline peaks[11]
Mechanical Properties Tensile TestingTenacity: 5.0-7.5 g/denier [10]

Role of this compound in Drug Development

Beyond its primary use in polymer science, this compound and its derivatives are gaining attention in the field of drug development, particularly as linkers in antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[12][13] The long, flexible aliphatic chain of 11-AUA provides a desirable spacer to connect a targeting moiety (like an antibody) to a cytotoxic payload or a protein-of-interest binder to an E3 ligase ligand.

This compound as a Linker in Drug Conjugates

The bifunctional nature of 11-AUA allows for orthogonal chemical modifications. The carboxylic acid can be activated for amide bond formation with an amine-containing drug or targeting ligand, while the amine group can be acylated or alkylated to introduce another functional group for conjugation. This versatility enables the construction of complex molecular architectures for targeted drug delivery.

Experimental Workflow for Linker Synthesis and Conjugation

The following diagram illustrates a generalized workflow for the synthesis of a drug conjugate utilizing an this compound-based linker.

Drug_Conjugation_Workflow cluster_0 Linker Synthesis cluster_1 Drug Conjugation cluster_2 Antibody Conjugation 11_AUA This compound Protection Protecting Group Chemistry (e.g., Boc protection of amine) 11_AUA->Protection Activation Carboxylic Acid Activation (e.g., NHS ester formation) Protection->Activation Functionalized_Linker Functionalized Linker Activation->Functionalized_Linker Conjugation_1 Conjugation to Linker Functionalized_Linker->Conjugation_1 Drug Cytotoxic Drug / Payload Drug->Conjugation_1 Linker_Drug Linker-Drug Conjugate Conjugation_1->Linker_Drug Deprotection Deprotection of Linker Linker_Drug->Deprotection Antibody Targeting Antibody Conjugation_2 Conjugation to Antibody Antibody->Conjugation_2 Deprotection->Conjugation_2 ADC Antibody-Drug Conjugate Conjugation_2->ADC

Caption: Generalized workflow for ADC synthesis using an 11-AUA linker.

Conclusion

This compound stands as a prominent example of a bio-based monomer that is pivotal to the production of high-performance, sustainable materials. Its renewable origin, coupled with the excellent properties of its resulting polymer, Nylon-11, makes it an attractive alternative to petroleum-derived monomers. Furthermore, its adaptable chemical structure is paving the way for innovative applications in the pharmaceutical industry, particularly in the design of sophisticated drug delivery systems. As research continues to uncover new synthetic methodologies and applications, the importance of this compound in both materials science and drug development is poised to grow, underscoring the immense potential of bio-based chemicals in a circular economy.

References

A Technical Guide to Polymers Derived from 11-Aminoundecanoic Acid: Properties, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polymers derived from 11-aminoundecanoic acid, most notably Polyamide 11 (PA11) or Nylon 11, have emerged as versatile biomaterials with significant potential in a range of high-performance applications, including the medical and pharmaceutical industries. This technical guide provides an in-depth overview of the synthesis, properties, and applications of these bio-based polymers, with a focus on experimental protocols and quantitative data to support research and development activities.

Introduction to Polyamide 11

Polyamide 11 is a semi-crystalline thermoplastic derived from a renewable resource, castor oil.[1] The monomer, this compound, is synthesized from ricinoleic acid, a major component of castor oil.[1] Its bio-based origin, coupled with its excellent mechanical strength, thermal stability, chemical resistance, and biocompatibility, makes it an attractive alternative to petroleum-based polymers.[2][3] PA11 is utilized across various sectors, including automotive, aerospace, and medical devices.[3] In the medical field, its applications include catheters, medical tubing, and other components where durability and biocompatibility are critical.[3]

Synthesis of this compound and Polyamide 11

The synthesis of Polyamide 11 is a two-stage process, beginning with the production of the this compound monomer from castor oil, followed by its polymerization.

Synthesis of this compound from Castor Oil

The industrial synthesis of this compound from castor oil involves a multi-step chemical process. A common route is outlined below.

Synthesis_of_11_Aminoundecanoic_Acid cluster_0 Castor Oil Processing cluster_1 Conversion to this compound Castor_Oil Castor Oil (Rich in Ricinoleic Acid Triglycerides) Methanolysis Methanolysis Castor_Oil->Methanolysis Methyl_Rinoleate Methyl_Rinoleate Methanolysis->Methyl_Rinoleate Methyl_Ricinoleate Methyl Ricinoleate Pyrolysis Pyrolysis (~500°C) Methyl_Ricinoleate->Pyrolysis Methyl_Undecylenate Methyl Undecylenate Pyrolysis->Methyl_Undecylenate Heptanal Heptanal (by-product) Pyrolysis->Heptanal Hydrolysis Hydrolysis Methyl_Undecylenate->Hydrolysis Undecylenic_Acid 10-Undecenoic Acid Hydrolysis->Undecylenic_Acid Hydrobromination Hydrobromination (Anti-Markovnikov Addition) Undecylenic_Acid->Hydrobromination Bromo_Acid 11-Bromoundecanoic Acid Hydrobromination->Bromo_Acid Ammonolysis Ammonolysis Bromo_Acid->Ammonolysis Amino_Acid This compound Ammonolysis->Amino_Acid Melt_Polycondensation_Workflow Monomer This compound Monomer Reactor Polymerization Reactor Monomer->Reactor Heating Heating under Inert Atmosphere (e.g., Nitrogen) Reactor->Heating Polycondensation Melt Polycondensation (~220°C) Heating->Polycondensation Vacuum Application of Vacuum Polycondensation->Vacuum Water_Removal Removal of Water (byproduct) Vacuum->Water_Removal Polymerization_Progression Increase in Molecular Weight Water_Removal->Polymerization_Progression Extrusion Polymer Extrusion Polymerization_Progression->Extrusion Pelletizing Pelletizing Extrusion->Pelletizing PA11_Product Polyamide 11 Pellets Pelletizing->PA11_Product Surface_Modification_for_Drug_Delivery PA11_Substrate Polyamide 11 Substrate Surface_Activation Surface Activation (e.g., Plasma Treatment) PA11_Substrate->Surface_Activation Functional_Groups Introduction of Functional Groups (-OH, -COOH, -NH2) Surface_Activation->Functional_Groups Covalent_Immobilization Covalent Immobilization Functional_Groups->Covalent_Immobilization Functionalized_PA11 Functionalized Polyamide 11 (Drug-Conjugated) Covalent_Immobilization->Functionalized_PA11 Drug_Molecule Drug Molecule Drug_Molecule->Covalent_Immobilization Controlled_Release Controlled Drug Release Functionalized_PA11->Controlled_Release PA11_Characterization_Workflow PA11_Sample Polyamide 11 Sample Thermal_Analysis Thermal Analysis PA11_Sample->Thermal_Analysis Mechanical_Testing Mechanical Testing PA11_Sample->Mechanical_Testing Structural_Analysis Structural & Morphological Analysis PA11_Sample->Structural_Analysis DSC Differential Scanning Calorimetry (DSC) (Tm, Tg, Crystallinity) Thermal_Analysis->DSC TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Thermal_Analysis->TGA Tensile_Test Tensile Testing (Tensile Strength, Elongation) Mechanical_Testing->Tensile_Test Flexural_Test Flexural Testing (Flexural Modulus) Mechanical_Testing->Flexural_Test Impact_Test Impact Testing (Impact Strength) Mechanical_Testing->Impact_Test FTIR Fourier-Transform Infrared Spectroscopy (FTIR) (Functional Groups) Structural_Analysis->FTIR XRD X-ray Diffraction (XRD) (Crystalline Structure) Structural_Analysis->XRD SEM Scanning Electron Microscopy (SEM) (Surface Morphology) Structural_Analysis->SEM

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 11-Aminoundecanoic Acid to Nylon-11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of Nylon-11 from its monomer, 11-aminoundecanoic acid, via melt polycondensation. This document is intended for use in a laboratory setting by professionals in the fields of materials science, polymer chemistry, and drug development.

Introduction

Nylon-11, also known as Polyamide-11 (PA11), is a high-performance bioplastic derived from renewable resources, specifically castor oil. The monomer, this compound, undergoes a polycondensation reaction to form the long-chain polyamide. Nylon-11 is distinguished by its excellent thermal stability, chemical resistance, low water absorption, and good mechanical properties. These characteristics make it a valuable material for a wide range of applications, including in the automotive, electronics, and medical device industries. This protocol details the laboratory-scale synthesis of Nylon-11.

Experimental Protocol: Melt Polycondensation of this compound

This protocol describes the direct melt polycondensation of this compound. This method involves heating the monomer above its melting point and removing the water byproduct to drive the polymerization reaction.

2.1. Materials and Equipment

  • This compound (≥98% purity)

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor and a paddle stirrer

  • Schlenk line or a setup for vacuum and inert gas (Nitrogen or Argon)

  • Heating mantle with a temperature controller

  • Condenser

  • Collection flask for distillate

  • High-vacuum pump

  • Formic acid (≥98%)

  • Methanol (B129727) (ACS grade)

  • Beakers, filter funnel, and filter paper

2.2. Polymerization Procedure

  • Monomer Preparation: Dry the this compound monomer in a vacuum oven at 80 °C for at least 12 hours to remove any residual moisture.

  • Reactor Setup: Assemble the three-neck round-bottom flask with the mechanical stirrer in the central neck, a gas inlet/outlet connected to the Schlenk line on one side neck, and a condenser with a collection flask on the other side neck.

  • Charging the Reactor: Add the dried this compound to the reaction flask.

  • Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen. Maintain a gentle flow of the inert gas during the initial heating phase.

  • Heating and Melting: Begin heating the flask using the heating mantle. Set the temperature to 220 °C. The monomer will start to melt around 190 °C.

  • Polycondensation under Inert Gas: Once the monomer has completely melted, start the mechanical stirrer at a low speed (e.g., 50-100 rpm) to ensure gentle agitation. Continue heating at 220 °C under a slow stream of inert gas for 2 hours. Water, the byproduct of the condensation reaction, will start to distill and collect in the receiving flask.

  • Polycondensation under Vacuum: After 2 hours, gradually apply a vacuum to the system. The pressure should be slowly reduced to below 1 torr over a period of 30-60 minutes to avoid excessive foaming. Increase the stirring speed to 150-200 rpm as the viscosity of the melt increases.

  • Reaction Completion: Continue the reaction under high vacuum at 220 °C for an additional 3-4 hours. The reaction is considered complete when the viscosity of the melt becomes very high, and the mechanical stirrer struggles to agitate the polymer.

  • Cooling and Polymer Recovery: Stop the heating and turn off the stirrer. Allow the reactor to cool to room temperature under an inert atmosphere. The resulting solid Nylon-11 will be a tough, off-white to yellowish solid. Carefully break the solid polymer and remove it from the flask.

2.3. Purification of Nylon-11

  • Dissolution: Dissolve the synthesized Nylon-11 in formic acid (approximately 10% w/v solution) with stirring at room temperature. This may take several hours.

  • Precipitation: Slowly pour the Nylon-11 solution into a large excess of methanol (at least 10 times the volume of the formic acid solution) with vigorous stirring. The Nylon-11 will precipitate as a white fibrous solid.

  • Washing: Filter the precipitated polymer and wash it thoroughly with methanol to remove any residual formic acid and unreacted monomer.

  • Drying: Dry the purified Nylon-11 in a vacuum oven at 80 °C until a constant weight is achieved.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of Nylon-11 via melt polycondensation.

ParameterValue
Reagents
This compound100 g
Formic Acid (for purification)~1 L
Methanol (for precipitation)~10 L
Reaction Conditions
Initial Polymerization Temperature220 °C
Initial Polymerization Time (Inert Gas)2 hours
Vacuum Polymerization Temperature220 °C
Vacuum Polymerization Time3-4 hours
Vacuum Pressure< 1 torr
Yield and Properties
Typical Yield> 95%
AppearanceOff-white to yellowish solid
Melting Point (Tm)185-195 °C
Glass Transition Temperature (Tg)40-50 °C

Visualization of the Experimental Workflow

The following diagram illustrates the step-by-step workflow for the polymerization of this compound to Nylon-11.

Nylon11_Workflow Monomer_Prep Monomer Preparation (Drying at 80°C) Reactor_Setup Reactor Setup Monomer_Prep->Reactor_Setup Charging Charging Reactor with Monomer Reactor_Setup->Charging Inert_Atmosphere Establish Inert Atmosphere (N2/Ar Purge) Charging->Inert_Atmosphere Heating Heating to 220°C Inert_Atmosphere->Heating Melt_Poly_Inert Melt Polycondensation (2 hours at 220°C under N2/Ar) Heating->Melt_Poly_Inert Melt_Poly_Vac Melt Polycondensation (3-4 hours at 220°C under Vacuum) Melt_Poly_Inert->Melt_Poly_Vac Apply Vacuum Cooling Cooling and Polymer Recovery Melt_Poly_Vac->Cooling Purification_Dissolution Purification: Dissolution (in Formic Acid) Cooling->Purification_Dissolution Purification_Precipitation Purification: Precipitation (in Methanol) Purification_Dissolution->Purification_Precipitation Drying Drying (Vacuum Oven at 80°C) Purification_Precipitation->Drying Final_Product Pure Nylon-11 Polymer Drying->Final_Product

Caption: Workflow for the synthesis of Nylon-11.

Characterization of Nylon-11

The successful synthesis of Nylon-11 can be confirmed through various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkages. Look for characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching (amide I band, around 1640 cm⁻¹), and N-H bending (amide II band, around 1540 cm⁻¹).

  • Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and glass transition temperature (Tg) of the polymer.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the synthesized Nylon-11.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution of the polymer. A suitable solvent system, such as hexafluoroisopropanol (HFIP) with a small amount of potassium trifluoroacetate, is required.

These application notes provide a comprehensive guide for the laboratory synthesis of Nylon-11. Adherence to this protocol should yield a high-quality polymer suitable for further research and development applications.

Application Note: Laboratory-Scale Synthesis of 11-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

11-Aminoundecanoic acid is a bifunctional molecule containing both a terminal amine and a terminal carboxylic acid group. It serves as the essential monomer for the production of Polyamide 11 (Nylon-11), a high-performance bioplastic derived from renewable resources.[1][2][3] For laboratory-scale research, particularly in materials science and drug development, a reliable and reproducible synthesis protocol is crucial. The most common and well-documented laboratory synthesis route starts from 11-bromoundecanoic acid, which can be prepared from 10-undecenoic acid, a derivative of castor oil.[2][3][4] This document outlines the prevalent methods for synthesizing this compound on a laboratory scale.

Primary Synthesis Route: Ammonolysis of 11-Bromoundecanoic Acid

The conversion of 11-bromoundecanoic acid to this compound is typically achieved through ammonolysis, which involves the reaction of the bromo-acid with ammonia (B1221849).[5][6][7] This process substitutes the bromine atom with an amino group. For laboratory purposes, this reaction is often carried out using an excess of aqueous ammonia to favor the formation of the primary amine and minimize the formation of secondary amine by-products.[5][6]

An alternative approach for this transformation is the Gabriel synthesis, which utilizes potassium phthalimide (B116566) to introduce the nitrogen atom.[8][9] This method is known for producing primary amines with high purity by preventing over-alkylation, a common issue in direct ammonolysis.[9] The process involves the N-alkylation of potassium phthalimide with 11-bromoundecanoic acid, followed by the liberation of the primary amine using hydrazine (B178648) (Ing-Manske procedure) or acidic hydrolysis.[8][10]

Experimental Protocols

Protocol 1: Direct Ammonolysis of 11-Bromoundecanoic Acid

This protocol is adapted from established industrial and laboratory procedures which emphasize direct reaction with aqueous ammonia.

Materials:

  • 11-bromoundecanoic acid

  • Aqueous ammonia (28-30%)

  • Deionized water

  • Ethanol (B145695)

  • Hydrochloric acid (for pH adjustment during workup, optional)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • pH meter or pH paper

Procedure:

  • In a round-bottom flask, disperse 11-bromoundecanoic acid in an excess of aqueous ammonia solution (a molar ratio of ammonia to bromo-acid of at least 9:1 is recommended).[11]

  • Stir the mixture vigorously at room temperature (around 20-25°C) to initiate the reaction.[11]

  • Gradually heat the reaction mixture. A gentle reflux can be maintained to ensure the reaction proceeds to completion. The reaction time can be up to 24 hours.[11]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ammonia under reduced pressure or by heating the solution to 100°C in a well-ventilated fume hood until the vapor is no longer basic.[2]

  • The crude this compound may precipitate upon cooling. If necessary, adjust the pH to the isoelectric point to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.

  • For purification, recrystallize the crude product from hot water or an ethanol/water mixture.

  • Dry the purified this compound in a vacuum oven.

Protocol 2: Synthesis via Gabriel Reaction and Hydrazinolysis

This protocol provides an alternative route that often yields a cleaner product by avoiding the formation of secondary amines.

Materials:

  • 11-bromoundecanoic acid

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrazine hydrate (B1144303)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521) solution

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure: Step A: N-Alkylation of Potassium Phthalimide

  • Dissolve 11-bromoundecanoic acid and a molar equivalent of potassium phthalimide in anhydrous DMF in a round-bottom flask.

  • Heat the mixture with stirring at 80-100°C for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture and pour it into a beaker of cold water to precipitate the N-phthalimido-11-undecanoic acid.

  • Filter the precipitate, wash with water, and dry.

Step B: Hydrazinolysis (Ing-Manske Procedure)

  • Suspend the dried N-phthalimido-11-undecanoic acid in ethanol in a round-bottom flask.[10]

  • Add an excess of hydrazine hydrate (approximately 2-3 molar equivalents).

  • Reflux the mixture for several hours. A thick white precipitate of phthalhydrazide (B32825) will form.[8]

  • Cool the mixture to room temperature and acidify with concentrated hydrochloric acid to dissolve the desired amine product and ensure complete precipitation of phthalhydrazide.

  • Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the remaining solid in water and adjust the pH with a sodium hydroxide solution to the isoelectric point of this compound to precipitate the pure product.

  • Filter the product, wash with cold water, and dry under vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterDirect AmmonolysisGabriel SynthesisReference
Starting Material 11-Bromoundecanoic Acid11-Bromoundecanoic Acid
Typical Yield ~70%Generally high, can exceed 85% for similar primary amines[11]
Purity Good, may contain secondary amine impuritiesHigh, typically avoids over-alkylation products[9]
Melting Point 188-191°C188-191°C[2]
Key Reagents Aqueous AmmoniaPotassium Phthalimide, Hydrazine[8][11]

Diagrams

Synthesis_Workflow CastorOil Castor Oil P1 Pyrolysis / Hydrolysis CastorOil->P1   UndecenoicAcid 10-Undecenoic Acid P2 Hydrobromination (anti-Markovnikov) UndecenoicAcid->P2 + HBr + Peroxide BromoAcid 11-Bromoundecanoic Acid P3 Ammonolysis BromoAcid->P3 + aq. NH3 P4 Gabriel Synthesis BromoAcid->P4 1. K-Phthalimide 2. Hydrazine AminoAcid This compound P1->UndecenoicAcid   P2->BromoAcid P3->AminoAcid P4->AminoAcid

Caption: Synthesis routes to this compound from castor oil.

Ammonolysis_Protocol Start Start: 11-Bromoundecanoic Acid + Aqueous Ammonia React Stir and Gently Heat (e.g., 24h at 20°C) Start->React Workup1 Remove Excess Ammonia (Evaporation) React->Workup1 Precipitate Cool and Precipitate Crude Product Workup1->Precipitate Filter1 Vacuum Filter and Wash with Water Precipitate->Filter1 Purify Recrystallize from Hot Water/Ethanol Filter1->Purify End End: Pure this compound Purify->End

Caption: Experimental workflow for the direct ammonolysis protocol.

References

Application Notes and Protocols for the Quantification of 11-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 11-aminoundecanoic acid in various samples. The methodologies described herein are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Introduction

This compound (11-AA) is a bifunctional molecule containing both a terminal amino group and a terminal carboxylic acid group. It serves as a crucial monomer in the production of the high-performance bioplastic, Polyamide 11 (Nylon 11).[1][2] Its quantification is essential for monitoring polymerization processes, assessing product quality, and in various research applications, including its use as a linker in drug delivery systems and its study as a fatty acid amide.[3] Accurate and precise analytical methods are therefore critical for the reliable determination of 11-AA concentrations in diverse matrices.

Analytical Techniques for Quantification

The quantification of this compound can be achieved through several analytical techniques. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection (FLD)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Due to the chemical nature of this compound, derivatization is often necessary to enhance its chromatographic retention, volatility, or detector response.[3][4][5][6]

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

Principle

This method involves the pre-column derivatization of this compound with a fluorescent tag, followed by separation using reverse-phase HPLC and detection with a fluorescence detector.[3][4] Derivatization with agents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol or 9-fluorenylmethyl chloroformate (FMOC-Cl) allows for highly sensitive and selective quantification.[6]

Experimental Protocol

1. Sample Preparation (from a solid matrix)

  • Weigh 100 mg of the homogenized sample into a 15 mL polypropylene (B1209903) centrifuge tube.

  • Add 5 mL of 0.1 M Hydrochloric Acid (HCl).

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate for 15 minutes in a sonication bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Derivatization Procedure (using OPA)

  • To 100 µL of the filtered sample extract in an HPLC vial, add 100 µL of OPA derivatization reagent (prepared by dissolving 50 mg of o-phthalaldehyde in 1.25 mL of methanol, then adding 11.25 mL of 0.4 M borate (B1201080) buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid).

  • Mix thoroughly and allow the reaction to proceed for 2 minutes at room temperature before injection.

3. HPLC Instrumentation and Conditions

ParameterSetting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 25 mM Sodium Phosphate buffer, pH 7.2
Mobile Phase B Acetonitrile/Methanol/Water (45:45:10, v/v/v)
Gradient 0-5 min, 10% B; 5-15 min, 10-70% B; 15-20 min, 70-100% B; 20-25 min, 100% B; 25-30 min, 100-10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Fluorescence Detector Excitation: 340 nm, Emission: 455 nm

4. Calibration and Quantification

Prepare a stock solution of this compound (1 mg/mL) in 0.1 M HCl. Generate a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples. Derivatize the calibration standards in the same manner as the samples and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of this compound in the samples can then be determined from this curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_quant Quantification Sample Sample Matrix Extraction Extraction with 0.1 M HCl Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Derivatization OPA Derivatization Filtration->Derivatization Injection HPLC Injection Derivatization->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection Fluorescence Detection (Ex: 340 nm, Em: 455 nm) Separation->Detection Data Data Acquisition Detection->Data Calibration Calibration Curve Data->Calibration Quantification Quantification Calibration->Quantification

HPLC with Fluorescence Detection Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is required to increase their volatility.[7][8] A common approach is silylation, which converts the polar functional groups into non-polar silyl (B83357) derivatives. Following derivatization, the sample is injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (ion abundance) information.

Experimental Protocol

1. Sample Preparation and Derivatization

  • To 100 µL of the sample extract (prepared as in the HPLC section, but evaporated to dryness under a stream of nitrogen), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

2. GC-MS Instrumentation and Conditions

ParameterSetting
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Temperature Program Initial temperature of 100 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined from the mass spectrum of the derivatized this compound standard

3. Calibration and Quantification

Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., methanol). Prepare a series of calibration standards and derivatize them in the same manner as the samples. The quantification is based on the peak area of a characteristic ion in the mass spectrum of the derivatized analyte.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample Extract Drying Evaporation to Dryness Sample->Drying Derivatization Silylation with BSTFA Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary GC Separation Injection->Separation Detection Mass Spectrometry Detection (SIM) Separation->Detection Data Data Acquisition Detection->Data Calibration Calibration Curve Data->Calibration Quantification Quantification Calibration->Quantification

GC-MS Analysis Workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle

LC-MS/MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.[9][10] This method often does not require derivatization, as the mass spectrometer can detect the native compound. The analyte is separated on an LC column and then ionized, typically using electrospray ionization (ESI). In the mass spectrometer, a specific precursor ion of the analyte is selected, fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.

Experimental Protocol

1. Sample Preparation

  • Follow the same sample preparation procedure as for HPLC analysis to obtain a filtered extract.

  • Dilute the extract with the initial mobile phase if necessary to ensure compatibility and to bring the concentration within the linear range of the instrument.

2. LC-MS/MS Instrumentation and Conditions

ParameterSetting
LC Column C18 or HILIC column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient To be optimized based on the column and analyte retention
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Precursor Ion (m/z) -> Product Ion (m/z) (To be determined by infusion of a standard solution of this compound)
Collision Energy To be optimized

3. Calibration and Quantification

Prepare calibration standards of this compound in the initial mobile phase. The quantification is based on the peak area of the specific MRM transition. An isotopically labeled internal standard of this compound is recommended for the most accurate quantification to correct for matrix effects and variations in instrument response.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Sample Matrix Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Injection LC Injection Filtration->Injection Separation LC Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Data Data Acquisition Detection->Data Calibration Calibration Curve Data->Calibration Quantification Quantification Calibration->Quantification

LC-MS/MS Analysis Workflow.
Data Presentation: Comparison of Analytical Techniques

The following table summarizes the typical quantitative performance characteristics for the analysis of amino acids using the described techniques. These values are illustrative and should be determined specifically for this compound during method validation.[11][12][13][14]

ParameterHPLC-FLDGC-MSLC-MS/MS
Linearity (R²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) 1 - 10 ng/mL10 - 50 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 5 - 30 ng/mL30 - 150 ng/mL0.05 - 5 ng/mL
Recovery (%) 85 - 110%80 - 115%90 - 110%
Precision (RSD%) < 10%< 15%< 5%
Method Validation

All analytical methods used for quantification must be validated to ensure they are fit for purpose.[1][11][12][13][14] Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method gives a response that is directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

Application Notes and Protocols for Utilizing 11-Aminoundecanoic Acid as a Linker in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 11-aminoundecanoic acid as a flexible, alkyl-chain linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document includes detailed experimental protocols, data presentation for a model PROTAC, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound in PROTAC Design

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The choice of linker is critical as it influences the physicochemical properties, cell permeability, and the formation of a productive ternary complex between the POI and the E3 ligase.

This compound offers a straight-chain, 11-carbon alkyl linker. This type of linker provides significant conformational flexibility, which can be advantageous in the initial stages of PROTAC design to allow for optimal orientation of the two binding ligands for effective ternary complex formation. Its bifunctional nature, with a terminal carboxylic acid and a terminal amine, allows for versatile and straightforward conjugation to POI and E3 ligase ligands through common amide bond formation reactions.

A notable example of a PROTAC utilizing a linker derived from this compound is MS432 , a potent and selective degrader of MEK1 and MEK2 kinases.[1]

Data Presentation

The following table summarizes the degradation efficiency of the MEK1/2 degrader MS432, which incorporates an 11-carbon alkyl linker derived from this compound.

PROTAC NameTarget(s)E3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
MS432MEK1Von Hippel-Lindau (VHL)HT2931>90[2]
MEK2HT2917>90[2]
MEK1COLO 20518 ± 7>90[2]
MEK2COLO 20511 ± 2>90[2]
MEK1UACC25756 ± 25>90[2]
MEK2UACC25727 ± 19>90[2]

Experimental Protocols

This section provides detailed protocols for the synthesis of a PROTAC using Boc-11-aminoundecanoic acid as the linker, and for the subsequent biological evaluation of the PROTAC's activity. The synthesis is exemplified by a modular approach involving the sequential coupling of the linker to the E3 ligase ligand and then to the POI ligand.

Protocol 1: Synthesis of a VHL-based PROTAC with an this compound Linker

This protocol describes a solution-phase synthesis, which is a common method for generating PROTACs.

Materials:

  • (S,R,S)-AHPC-C4-NH2 (VHL ligand amine)

  • Boc-11-aminoundecanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • POI ligand with a carboxylic acid handle

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Part 1: Coupling of Boc-11-aminoundecanoic acid to the VHL Ligand

  • Dissolution: In a round-bottom flask, dissolve Boc-11-aminoundecanoic acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

  • Activation: Add DIPEA (3 equivalents) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling: Add the VHL ligand amine ((S,R,S)-AHPC-C4-NH2, 1 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the Boc-protected VHL-linker intermediate.

Part 2: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected VHL-linker intermediate in DCM.

  • Deprotection: Add an equal volume of TFA to the solution and stir at room temperature for 1-2 hours.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene (B28343) to ensure complete removal of residual TFA. The resulting amine-VHL-linker is typically used in the next step without further purification.

Part 3: Coupling of the POI Ligand

  • Activation: In a separate flask, dissolve the POI ligand with a carboxylic acid handle (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF. Add DIPEA (3 equivalents) and stir at room temperature for 15 minutes.

  • Coupling: Add a solution of the deprotected amine-VHL-linker (1.2 equivalents) in anhydrous DMF to the activated POI ligand solution.

  • Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Perform a similar work-up as in Part 1. Purify the final PROTAC product by preparative HPLC to obtain the pure compound.

  • Characterization: Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow: PROTAC Synthesis

G cluster_synthesis PROTAC Synthesis Workflow A 1. VHL Ligand (amine) C Amide Coupling (HATU, DIPEA) A->C B 2. Boc-11-aminoundecanoic acid B->C D 3. Boc-protected VHL-linker C->D E TFA Deprotection D->E F 4. VHL-linker (amine) E->F H Amide Coupling (HATU, DIPEA) F->H G 5. POI Ligand (acid) G->H I 6. Crude PROTAC H->I J Purification (HPLC) I->J K 7. Pure PROTAC J->K

A generalized workflow for the solution-phase synthesis of a PROTAC.
Protocol 2: Western Blot for Measuring MEK1/2 Degradation

This protocol is for assessing the degradation of MEK1/2 in cells treated with a MEK-targeting PROTAC.

Materials:

  • Cell line of interest (e.g., HT29)

  • MEK-targeting PROTAC

  • Complete cell culture medium

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-MEK1, anti-MEK2, anti-p-ERK1/2, anti-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with various concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO). For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE, and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of MEK1, MEK2, and p-ERK1/2 to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

Logical Workflow for PROTAC Evaluation

G cluster_evaluation PROTAC Biological Evaluation A Synthesized PROTAC B Cell-Based Assays A->B C Western Blot (Protein Degradation) B->C D NanoBRET Assay (Ternary Complex Formation) B->D E Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->E F Determine DC50 & Dmax C->F G Assess Ternary Complex Formation & Stability D->G H Determine IC50/GI50 E->H

A flowchart illustrating the key biological evaluation steps for a novel PROTAC.

Signaling Pathway

The following diagram illustrates the MAPK/ERK signaling pathway and the impact of a MEK1/2-degrading PROTAC. By inducing the degradation of MEK1 and MEK2, the PROTAC prevents the phosphorylation and activation of ERK1 and ERK2, thereby inhibiting downstream signaling that promotes cell proliferation and survival.

MAPK/ERK Signaling Pathway and MEK1/2 Degradation

G cluster_pathway MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation Degradation Proteasomal Degradation MEK->Degradation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation PROTAC MEK1/2 PROTAC PROTAC->MEK Induces

The PROTAC induces degradation of MEK1/2, blocking ERK1/2 activation.

Conclusion

This compound serves as a versatile and readily available linker for the synthesis of PROTACs. Its long, flexible alkyl chain can be beneficial for facilitating the formation of a productive ternary complex, particularly in the initial stages of PROTAC discovery. The straightforward chemistry for its incorporation into PROTACs, combined with the demonstrated success of degraders like MS432, makes it an attractive option for researchers in the field of targeted protein degradation. The protocols and information provided herein offer a solid foundation for the design, synthesis, and evaluation of novel PROTACs utilizing this linker.

References

Surface Functionalization of Materials with 11-Aminoundecanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization with 11-aminoundecanoic acid (11-AUDA) is a critical technique for imparting tailored surface properties to a variety of materials, including gold, silicon nitride, and aluminum nitride.[1] The long alkyl chain of 11-AUDA, coupled with its terminal carboxylic acid and amino groups, makes it an exceptionally versatile molecule for creating well-ordered self-assembled monolayers (SAMs).[2] These functionalized surfaces serve as robust platforms for the subsequent immobilization of biomolecules, making them invaluable in the fields of biosensors, medical device coatings, and drug development.[3][4][5]

This document provides detailed application notes and experimental protocols for the surface functionalization of materials using this compound and its thiol-analog, 11-mercaptoundecanoic acid (11-MUA), which forms a similar carboxyl-terminated surface.

Application Notes

The primary applications of 11-AUDA functionalized surfaces stem from the ability to create a stable, carboxyl-terminated monolayer that can be further modified.

  • Biosensors: Carboxyl-terminated SAMs are widely used in biosensor development. The carboxylic acid groups can be activated to form stable amide bonds with amine groups on proteins, antibodies, or DNA probes.[4][6][7] This covalent immobilization strategy ensures a well-oriented and stable attachment of the biorecognition element, leading to enhanced sensitivity and selectivity of the biosensor.[8] For instance, immunosensors for detecting specific biomarkers can be fabricated by immobilizing antibodies onto an 11-AUDA functionalized gold electrode.[8][9]

  • Drug Development and Delivery: In the realm of drug development, this compound serves as a flexible alkyl chain linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The 11-carbon chain of 11-AUDA provides the necessary spacing and flexibility for the two ends of the PROTAC to effectively bind to their respective targets.

  • Biocompatible Coatings: Surfaces modified with 11-AUDA can be rendered more biocompatible. The hydrophilic nature of the carboxylic acid groups can reduce non-specific protein adsorption, a critical requirement for medical implants and in-vitro diagnostic devices.[10]

Experimental Protocols

The following protocols provide a step-by-step guide for creating and utilizing 11-AUDA (or 11-MUA) functionalized surfaces. Gold is used as a model substrate in these protocols due to its widespread use in biosensor applications.

Protocol 1: Formation of a Carboxyl-Terminated Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol details the formation of a self-assembled monolayer of 11-mercaptoundecanoic acid (11-MUA) on a gold substrate. 11-MUA is often used for this purpose due to the strong affinity of the thiol group for gold, resulting in a stable and well-ordered monolayer.

Materials:

  • Gold-coated substrate (e.g., gold-sputtered glass slide or screen-printed gold electrode)

  • 11-mercaptoundecanoic acid (11-MUA)

  • 200 proof ethanol (B145695)

  • Sulfuric acid (H₂SO₄), 1M

  • Deionized (DI) water

  • Nitrogen gas

  • Clean glass or polypropylene (B1209903) containers

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in 1M H₂SO₄ for 3 minutes.

    • Rinse the substrate thoroughly with a generous amount of DI water.

    • Clean the electrode with ethanol and dry it under a stream of nitrogen gas.[11]

  • Thiol Solution Preparation:

    • Prepare a 1-5 mM solution of 11-MUA in 200 proof ethanol.[12]

    • To facilitate dissolution, sonicate the solution for 5-10 minutes.[12]

    • For carboxyl-terminated thiols, the pH of the solution can be adjusted to ~2 by adding a few drops of concentrated HCl to ensure the carboxylic acid group is protonated.[12]

  • SAM Formation:

    • Immerse the cleaned gold substrate into the 11-MUA solution in a clean container.[12]

    • To minimize oxidation, it is recommended to backfill the container with dry nitrogen gas and seal it.[12]

    • Allow the self-assembly process to proceed for at least 24 hours at room temperature to ensure the formation of a well-ordered monolayer.[13]

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse the surface thoroughly with fresh ethanol to remove any non-specifically adsorbed molecules.[12][13]

    • Dry the functionalized substrate under a gentle stream of nitrogen gas.[12]

  • Storage:

    • Store the functionalized substrates in a clean, dry environment, such as a desiccator backfilled with nitrogen.[12]

Protocol 2: Activation of Carboxyl Groups using EDC/NHS Chemistry

This protocol describes the activation of the terminal carboxylic acid groups on the SAM to make them reactive towards primary amines for subsequent biomolecule immobilization.

Materials:

  • Carboxyl-terminated SAM on a gold substrate (from Protocol 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 6.0[3]

  • Quenching Solution (optional): 2-mercaptoethanol (B42355) or hydroxylamine

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[3]

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.[3][14]

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use. Typical concentrations are in the range of 2 mM for EDC and 5 mM for NHS/Sulfo-NHS.[3]

  • Activation Reaction:

    • Immerse the carboxyl-terminated substrate in a freshly prepared solution of EDC and NHS in MES buffer. A common mixture is 100 mM EDC and 20 mM NHS.[7]

    • Allow the reaction to proceed for 15 minutes to 1 hour at room temperature.[3][7] This reaction converts the carboxyl groups into more stable and reactive NHS esters.[15]

  • Rinsing:

    • After the activation step, rinse the substrate with the Activation Buffer to remove excess EDC and NHS.

  • Quenching (Optional):

    • To quench any remaining EDC, 1.4 µL of 2-mercaptoethanol (final concentration of 20 mM) can be added.[3]

Protocol 3: Covalent Immobilization of Proteins

This protocol details the immobilization of a protein (e.g., an antibody) onto the activated carboxyl-terminated surface.

Materials:

  • EDC/NHS activated SAM on a gold substrate (from Protocol 2)

  • Protein to be immobilized (dissolved in Coupling Buffer, e.g., PBS at pH 7.2-7.5)

  • Blocking Solution: 1% Bovine Serum Albumin (BSA) in PBS

  • Washing Buffer: PBS with 0.05% Tween-20

Procedure:

  • Protein Immobilization:

    • Immediately after activation and rinsing, immerse the substrate in the protein solution.

    • Allow the immobilization reaction to proceed for 2 hours at room temperature or overnight at 4°C.[3][7] The primary amine groups (e.g., from lysine (B10760008) residues) on the protein will react with the NHS esters on the surface to form stable amide bonds.

  • Blocking:

    • After protein immobilization, rinse the substrate with the Coupling Buffer.

    • To block any remaining active sites and prevent non-specific binding in subsequent assays, immerse the substrate in the Blocking Solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.[11]

  • Final Washing:

    • Wash the substrate thoroughly with the Washing Buffer to remove any loosely bound protein and blocking agent.

    • Rinse with PBS and dry under a gentle stream of nitrogen.

  • Storage:

    • The protein-functionalized substrate is now ready for use. For storage, it is recommended to keep it in a suitable buffer at 4°C. For longer-term storage, specific protocols involving stabilizers like glucose may be required.[11]

Quantitative Data Presentation

The following tables summarize key quantitative data obtained from the characterization of 11-AUDA and 11-MUA functionalized surfaces.

Table 1: Water Contact Angles on Modified Surfaces

SurfaceWater Contact Angle (°)Reference
Bare Gold~73°[16]
11-MUA SAM on Gold45° - 76°[17]
Hydrophobic SAM> 90°[1]
Hydrophilic SAM< 90°[1]

Note: The contact angle of a carboxyl-terminated SAM can vary depending on the pH of the contacting water droplet due to the protonation state of the carboxylic acid groups.

Table 2: Characterization of 11-MUA Self-Assembled Monolayers

ParameterValueMethodReference
Monolayer Thickness~1.6 nmQuartz Crystal Microbalance (QCM)[18]
Tilt Chain Angle~26°Quartz Crystal Microbalance (QCM)[18]
S 2p Binding Energy (on Au(111)/mica)162.7 eVX-ray Photoelectron Spectroscopy (XPS)[2]
S 2p Binding Energy (on recrystallized gold foil)163.3 eVX-ray Photoelectron Spectroscopy (XPS)[2]

Visualizations

The following diagrams illustrate the key experimental workflows described in the protocols.

G cluster_prep Substrate Preparation cluster_sam SAM Formation start Gold Substrate clean Clean with H₂SO₄ and Ethanol start->clean dry1 Dry with N₂ clean->dry1 immerse Immerse Substrate (24h, RT) dry1->immerse thiol Prepare 1-5 mM 11-MUA in Ethanol thiol->immerse rinse Rinse with Ethanol immerse->rinse dry2 Dry with N₂ rinse->dry2 end_node Carboxyl-Terminated Surface dry2->end_node G cluster_activation Surface Activation start Carboxyl-Terminated Surface activate Immerse Surface (15-60 min, RT) start->activate reagents Prepare fresh EDC/NHS solution in MES Buffer (pH 6.0) reagents->activate rinse Rinse with MES Buffer activate->rinse end_node NHS-Ester Activated Surface rinse->end_node G cluster_immobilization Biomolecule Immobilization start NHS-Ester Activated Surface immobilize Immerse Surface (2h RT or O/N 4°C) start->immobilize protein_sol Prepare Protein Solution in PBS (pH 7.2-7.5) protein_sol->immobilize block Block with 1% BSA (1h, RT) immobilize->block wash Wash with PBS-T block->wash end_node Biomolecule-Functionalized Surface wash->end_node

References

Application Notes & Protocols: Preparation of 11-Aminoundecanoic Acid-Based Hydrogels for Biomedical Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Aminoundecanoic acid (11-AUA) is a versatile omega-amino acid that serves as a valuable building block for creating biocompatible hydrogels. Its amphiphilic nature, possessing both a hydrophilic carboxylic acid head and a hydrophobic undecyl chain, allows for the formation of self-assembled structures. These hydrogels are three-dimensional, porous networks capable of absorbing large quantities of water or biological fluids, making them excellent candidates for a variety of biomedical applications, including controlled drug delivery and tissue engineering.[1][2] This document provides detailed protocols for the synthesis, characterization, and biomedical application of 11-AUA-based hydrogels.

Section 1: Hydrogel Synthesis

The formation of 11-AUA hydrogels is typically achieved through self-assembly, triggered by a change in pH. This process is straightforward and avoids the need for potentially toxic chemical crosslinkers.

Protocol 1: pH-Triggered Self-Assembly of 11-AUA Hydrogel

Objective: To synthesize an 11-AUA hydrogel through pH adjustment.

Materials:

  • This compound (11-AUA) powder

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Glass vial

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Dissolution: Weigh 100 mg of 11-AUA powder and add it to a glass vial containing 5 mL of DI water.

  • Alkalinization: Add 1 M NaOH dropwise while stirring until the 11-AUA powder is completely dissolved and the solution is clear. This deprotonates the carboxylic acid groups, forming sodium 11-aminoundecanoate, which is soluble in water.

  • Gelation: To induce hydrogel formation, add PBS (pH 7.4) to the solution. The buffer will lower the pH, causing the protonation of the carboxylate groups. This reduces the electrostatic repulsion between molecules, promoting self-assembly into a hydrogel network through hydrogen bonding and hydrophobic interactions.

  • Equilibration: Allow the vial to stand undisturbed at room temperature for 2-4 hours, or until a stable, self-supporting hydrogel is formed.

  • Washing (Optional): The hydrogel can be washed with DI water to remove any excess salts.

Workflow for Hydrogel Synthesis

The following diagram illustrates the workflow for the pH-triggered self-assembly of the 11-AUA hydrogel.

cluster_0 Synthesis Workflow A 11-AUA Powder in DI Water B Add 1 M NaOH A->B C Clear Solution (Sodium 11-aminoundecanoate) B->C D Add PBS (pH 7.4) C->D E Self-Assembly (Gelation) D->E F Stable Hydrogel E->F cluster_0 Drug Loading cluster_1 Drug Release A Drug (e.g., DOX) + 11-AUA Solution B Induce Gelation (pH change) A->B C Drug-Loaded Hydrogel B->C D Incubate in PBS at 37°C C->D E Drug Diffusion D->E F Released Drug E->F G Quantify Release (UV-Vis Spectroscopy) F->G

References

Application Notes and Protocols for 11-Aminoundecanoic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

11-Aminoundecanoic acid (11-AUA) is a versatile bifunctional molecule, possessing both a terminal amine and a carboxylic acid group, which makes it an excellent building block for various macromolecular structures.[1] Derived from castor oil, it is a renewable resource and the primary monomer for Nylon-11, a polyamide known for its safety and durability in a range of applications, including food packaging.[2][3] Its established biocompatibility, coupled with its chemical tractability, has opened avenues for its use in advanced drug delivery systems. This document outlines key applications and detailed protocols for leveraging 11-AUA in the development of innovative therapeutic carriers.

Application Note 1: this compound as a Linker for Targeted Drug Delivery

The unique structure of 11-AUA, featuring a flexible 10-carbon aliphatic chain, makes it an ideal candidate for use as a linker in complex drug delivery constructs like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4] In these systems, the linker's role is to connect a targeting moiety (e.g., an antibody or a ligand) to a therapeutic payload (e.g., a cytotoxic drug or a protein-degrading molecule) while maintaining the activity of both. The length and flexibility of the 11-AUA chain can ensure proper spatial orientation and prevent steric hindrance.[5]

General Workflow for Conjugate Synthesis

The following diagram illustrates a generalized workflow for synthesizing a drug conjugate using 11-AUA as a linker. This process involves the sequential activation of the carboxylic acid and amine groups to form stable amide bonds with the drug and the targeting ligand.

G cluster_0 Step 1: Linker-Drug Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Conjugation A This compound (Boc-Protected Amine) B Activate Carboxyl Group (e.g., EDC/NHS) A->B Activation D Couple Drug to Linker B->D C Drug Molecule (with free -NH2 or -OH) C->D Reaction E Boc-Linker-Drug Conjugate D->E Purification F Boc-Linker-Drug Conjugate G Remove Boc Group (e.g., TFA) F->G Acidolysis H H2N-Linker-Drug Conjugate G->H Neutralization I H2N-Linker-Drug Conjugate K Final Coupling Reaction I->K J Targeting Ligand (with activated -COOH) J->K Reaction L Targeted Drug Conjugate K->L Final Purification (HPLC)

Caption: Workflow for synthesizing a targeted drug conjugate using 11-AUA.

Experimental Protocol: Synthesis of a Generic 11-AUA Linked Conjugate

This protocol describes a general method for coupling a model drug and a targeting ligand using Boc-protected this compound.

Materials:

  • Boc-11-aminoundecanoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Drug molecule with a primary amine (Drug-NH2)

  • Targeting ligand with a carboxylic acid (Ligand-COOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • HPLC for purification

Procedure:

  • Activation of Linker: Dissolve Boc-11-aminoundecanoic acid (1.1 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 4 hours to form the NHS-activated ester.

  • Conjugation to Drug: In a separate flask, dissolve Drug-NH2 (1 eq) in DMF. Add the activated linker solution dropwise to the drug solution. Add DIPEA (2.5 eq) and stir the reaction overnight at room temperature.

  • Purification: Purify the resulting Boc-Linker-Drug conjugate using column chromatography or preparative HPLC.

  • Boc Deprotection: Dissolve the purified Boc-Linker-Drug in a 1:1 mixture of DCM and TFA. Stir for 2 hours at room temperature. Evaporate the solvent under reduced pressure to obtain the H2N-Linker-Drug conjugate.

  • Activation of Ligand: In a separate reaction, activate the Ligand-COOH (1 eq) using EDC/NHS as described in Step 1.

  • Final Coupling: Dissolve the H2N-Linker-Drug conjugate in DMF and add it to the activated ligand solution. Add DIPEA (2.5 eq) and stir overnight.

  • Final Purification: Purify the final targeted conjugate using reverse-phase HPLC. Characterize the product using mass spectrometry and NMR to confirm its identity and purity.

Data Presentation: Expected Characterization of Final Conjugate

ParameterMethodExpected Result
Identity High-Resolution Mass Spectrometry (HRMS)Observed mass matches the calculated molecular weight of the final conjugate.
Purity High-Performance Liquid Chromatography (HPLC)>95% peak area at the expected retention time.
Structure ¹H NMR SpectroscopyPeaks corresponding to the drug, linker, and ligand are present and integrated correctly.

Application Note 2: Self-Assembled Nanoparticles from 11-AUA Derivatives for Drug Encapsulation

By modifying 11-AUA, it is possible to create amphiphilic molecules that can self-assemble into nanoparticles (e.g., micelles or polymersomes) in an aqueous environment.[6][7] These nanoparticles can encapsulate poorly water-soluble drugs, improving their bioavailability and enabling controlled release.[8][9] A common strategy is to attach a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) to the amine group of 11-AUA, creating an amphiphilic block copolymer.

Experimental Protocol: Preparation of Drug-Loaded Nanoparticles via Nanoprecipitation

This protocol details the formation of nanoparticles from a hypothetical PEG-11-AUA conjugate and the encapsulation of a model hydrophobic drug (e.g., Paclitaxel).

Materials:

  • Synthesized PEG-11-AUA amphiphile

  • Paclitaxel (or other hydrophobic drug)

  • Acetone (or other water-miscible organic solvent)

  • Deionized water or PBS

  • 0.22 µm syringe filter

Procedure:

  • Preparation of Organic Phase: Dissolve 10 mg of PEG-11-AUA and 1 mg of Paclitaxel in 1 mL of acetone. Vortex briefly to ensure complete dissolution.

  • Nanoprecipitation: Vigorously stir 5 mL of deionized water. Using a syringe, add the organic phase dropwise into the stirring aqueous phase. A milky suspension should form immediately as the nanoparticles self-assemble and the drug is encapsulated.

  • Solvent Evaporation: Continue stirring the suspension in a fume hood for at least 4 hours to allow for the complete evaporation of the organic solvent.

  • Purification: Filter the nanoparticle suspension through a 0.22 µm syringe filter to remove any non-encapsulated drug aggregates.

  • Storage: Store the final nanoparticle suspension at 4°C.

Data Presentation: Typical Physicochemical Properties of Drug-Loaded Nanoparticles

ParameterMethodTypical ValuePurpose
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 200 nmDetermines suitability for passive targeting (EPR effect)
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.25Indicates a monodisperse and stable formulation
Zeta Potential Laser Doppler Velocimetry-5 to -25 mVPredicts colloidal stability against aggregation
Drug Loading Content (%) UV-Vis or HPLC2 - 10%Quantifies the amount of drug carried by the nanoparticles
Encapsulation Efficiency (%) UV-Vis or HPLC> 70%Measures the efficiency of the drug encapsulation process

Protocol: In Vitro Drug Release Kinetics

This protocol is used to determine the rate at which the encapsulated drug is released from the nanoparticles in a physiologically relevant medium. The dialysis bag method is a common and effective technique.[10]

Workflow for In Vitro Drug Release Study

G cluster_0 Preparation cluster_1 Release Experiment cluster_2 Analysis A Prepare Drug-Loaded Nanoparticle Suspension B Transfer 1 mL to Dialysis Bag (e.g., 10 kDa MWCO) A->B C Seal Dialysis Bag B->C D Immerse Bag in Release Buffer (e.g., 50 mL PBS, pH 7.4) E Incubate at 37°C with Gentle Shaking D->E F Sample Collection E->F Sampling G Withdraw 1 mL of Buffer at Predetermined Time Points F->G H Replace with 1 mL of Fresh Buffer G->H H->E Continue Incubation I Quantify Drug Concentration in Samples (e.g., UV-Vis/HPLC) J Calculate Cumulative Drug Release (%) I->J K Plot Release Profile vs. Time J->K L Fit Data to Kinetic Models K->L

References

Application of Polyamide 11 in Medical Devices and Implants: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamide 11 (PA11), a high-performance bioplastic derived from renewable castor oil, is increasingly utilized in the medical field for a wide range of applications, from intricate catheter systems to robust surgical instruments and patient-specific implants.[1][2][3] Its unique combination of mechanical strength, flexibility, chemical resistance, and biocompatibility makes it a compelling alternative to traditional medical-grade plastics and even metals in certain applications.[4][5] This document provides detailed application notes, experimental protocols, and key data for researchers and professionals working with Polyamide 11 in the development of medical devices and implants.

Key Properties and Advantages of Medical-Grade Polyamide 11

Polyamide 11 offers a distinct set of properties that make it well-suited for the demanding environment of the human body and clinical settings.

  • Biocompatibility: Medical grades of PA11 have demonstrated excellent biocompatibility, passing standardized tests for cytotoxicity, sensitization, and irritation as per ISO 10993.[6][7]

  • Mechanical Performance: PA11 exhibits a favorable balance of strength, toughness, and flexibility. It maintains its mechanical integrity over a wide temperature range and demonstrates superior impact resistance, particularly at low temperatures, when compared to other polyamides like PA12.[4][5]

  • Chemical Resistance: It shows high resistance to a broad spectrum of chemicals, including bodily fluids, lipids, and various sterilization agents.[5][8][9]

  • Low Moisture Absorption: Compared to other polyamides such as PA6 and PA66, PA11 has low moisture absorption, which contributes to its excellent dimensional stability in physiological environments.[3][5]

  • Sterilization Compatibility: Medical devices manufactured from PA11 can be sterilized using common methods such as steam (autoclave), ethylene (B1197577) oxide (EtO), and gamma radiation without significant degradation of their properties.[10]

  • Processability: PA11 is amenable to various processing techniques, including extrusion for tubing and catheters, injection molding for complex components, and selective laser sintering (SLS) for 3D printing of patient-specific implants and surgical guides.[11]

Quantitative Data Presentation

To facilitate material selection and device design, the following tables summarize the key quantitative properties of a representative medical-grade Polyamide 11 (Arkema Rilsan® MED) and provide a comparison with other common medical polymers.

Table 1: Mechanical Properties of Medical-Grade Polyamide 11

PropertyTest StandardValue
Tensile ModulusISO 5271200 - 1280 MPa
Tensile Strength at YieldISO 52740 - 41 MPa
Tensile Strength at BreakISO 52750 - 58 MPa
Elongation at BreakISO 527≤ 200%
Flexural ModulusISO 1781130 MPa
Shore D HardnessISO 86868 - 71
Notched Charpy Impact StrengthISO 1791.30 J/cm²

Data sourced from Arkema Rilsan® PA 11 BESNO MED and G BMNO MED datasheets.[6][7]

Table 2: Thermal and Physical Properties of Medical-Grade Polyamide 11

PropertyTest StandardValue
Melting TemperatureISO 11357180 - 189 °C
Glass Transition TemperatureISO 11357~45 °C
Heat Deflection Temperature (0.45 MPa)ISO 75130 °C
DensityISO 11831.02 - 1.03 g/cm³
Water Absorption (24h)ISO 620.95%

Data sourced from Arkema Rilsan® PA 11 brochures and datasheets.[4][6][7]

Table 3: Chemical Resistance of Polyamide 11 to Common Medical Substances

Chemical AgentResistance at Room Temperature
Alcohols
EthanolGood
IsopropanolGood
Disinfectants
GlutaraldehydeGood
Hydrogen Peroxide (dilute)Good
Sodium Hypochlorite (dilute)Limited
Acids
Hydrochloric Acid (10%)Poor
Sulfuric Acid (10%)Poor
Bases
Sodium Hydroxide (10%)Good
Ammonium Hydroxide (conc.)Good
Other
Saline SolutionGood
BloodGood
LipidsGood

General chemical resistance data for PA11. Specific resistance can vary with concentration, temperature, and exposure time. Testing for specific applications is recommended.[8][12]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of Polyamide 11 in medical device applications.

Protocol 1: In Vitro Cytotoxicity - MEM Elution Test (ISO 10993-5)

This protocol outlines the procedure to assess the potential cytotoxic effects of leachable substances from Polyamide 11.

1. Test Sample Preparation (as per ISO 10993-12):

  • Cut the Polyamide 11 material or device into appropriate sizes. The surface area to extractant volume ratio should be between 3 cm²/mL and 6 cm²/mL.
  • Sterilize the test samples using a validated method (e.g., steam, EtO, gamma) that is intended for the final device.

2. Extraction:

  • Place the sterilized PA11 samples in a sterile, chemically inert container.
  • Add Minimum Essential Medium (MEM) supplemented with 5-10% serum to the container at the predetermined ratio.
  • Incubate the container at 37 ± 1 °C for 24 to 72 hours with gentle agitation.[1]
  • Prepare a negative control (extraction medium without the test sample) and a positive control (a material with known cytotoxicity) in parallel.

3. Cell Culture and Exposure:

  • Culture a suitable mammalian cell line (e.g., L929 mouse fibroblasts) to a sub-confluent monolayer in 96-well plates.
  • Remove the culture medium from the cells and replace it with the PA11 extract, negative control extract, and positive control extract.
  • Incubate the cells at 37 ± 1 °C in a humidified atmosphere with 5% CO₂ for 24 to 48 hours.

4. Evaluation of Cytotoxicity:

  • Qualitative Assessment: Examine the cells under a microscope for changes in morphology, cell lysis, and reduction in cell density. Grade the cytotoxic effect on a scale of 0 (no reactivity) to 4 (severe reactivity).
  • Quantitative Assessment (e.g., MTT Assay):
  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
  • Solubilize the formazan crystals with a suitable solvent (e.g., isopropanol).
  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
  • Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.[13]

Protocol 2: Skin Sensitization - Guinea Pig Maximization Test (GPMT) (ISO 10993-10)

This protocol is designed to assess the potential of a material to cause a delayed hypersensitivity reaction.

1. Test Sample Preparation:

  • Extract the Polyamide 11 material in both polar (e.g., saline) and non-polar (e.g., cottonseed oil) solvents according to ISO 10993-12.[14]

2. Induction Phase:

  • Day 0 (Intradermal Injections):
  • Use healthy, young adult albino guinea pigs.
  • Administer three pairs of intradermal injections into the clipped dorsal skin of each animal in the test group:
  • Freund's Complete Adjuvant (FCA) emulsified with water (1:1).
  • The PA11 extract.
  • The PA11 extract emulsified with FCA (1:1).
  • Control animals receive injections of the solvent with and without FCA.
  • Day 7 (Topical Application):
  • Apply a patch saturated with the PA11 extract to the injection sites of the test animals for 48 hours.[14]

3. Challenge Phase:

  • Day 21:
  • Apply a challenge patch with the PA11 extract to a naive, clipped area of the flank of both test and control animals.
  • Remove the patches after 24 hours.

4. Evaluation of Sensitization:

  • Observe the challenge sites for signs of erythema and edema at 24 and 48 hours after patch removal.
  • Grade the skin reactions using the Magnusson and Kligman scale (0 = no reaction to 4 = intense erythema and swelling).
  • A material is considered a sensitizer (B1316253) if the incidence and severity of skin reactions in the test group are significantly greater than in the control group.[14]

Protocol 3: Sterilization Validation - Steam (Autoclave) (ISO 17665)

This protocol outlines the validation of a steam sterilization process for a medical device made from Polyamide 11.

1. Installation Qualification (IQ):

  • Verify that the autoclave is installed correctly and that all utilities (steam, water, electricity) meet the manufacturer's specifications.
  • Ensure all instrumentation is calibrated.

2. Operational Qualification (OQ):

  • Perform empty chamber temperature mapping to demonstrate uniform temperature distribution.
  • Verify the functionality of alarms and control systems.

3. Performance Qualification (PQ) - Overkill Method:

  • Place biological indicators (BIs) with a known population of highly resistant spores (e.g., Geobacillus stearothermophilus) in the most difficult-to-sterilize locations within the load.
  • Run three consecutive half-cycles at the specified sterilization temperature (e.g., 121 °C) but for half the intended exposure time.
  • After the half-cycles, test the BIs for sterility. All BIs should show no growth.
  • Run three consecutive full sterilization cycles with product loads.
  • Test the sterility of the product and confirm that the process does not adversely affect the device's functionality or material properties.
  • The process is considered validated if all BIs in the half-cycles are killed and the full cycles result in sterile and functional products.[15][16][17]

Protocol 4: Sterilization Validation - Gamma Irradiation (ISO 11137)

This protocol outlines the validation of a gamma sterilization process for a PA11 medical device.

1. Product and Bioburden Definition:

  • Define the product and its packaging.
  • Determine the natural microbial load (bioburden) on the product from multiple production batches.

2. Dose Setting:

  • Based on the bioburden data, use a method described in ISO 11137-2 to establish the sterilization dose required to achieve the desired Sterility Assurance Level (SAL), typically 10⁻⁶.[18][19]

3. Validation of the Sterilization Dose:

  • Irradiate a batch of products with the established sterilization dose.
  • Perform sterility testing on the irradiated products to confirm that the desired SAL is achieved.

4. Material Effects:

  • Expose the PA11 device to the maximum anticipated sterilization dose.
  • Evaluate the material for any changes in its physical, chemical, and functional properties to ensure that the sterilization process does not compromise the device's safety and performance.

5. Routine Monitoring and Control:

  • Once validated, the process is monitored by dosimetry to ensure that the required dose is consistently delivered to the product.
  • Perform periodic dose audits to reverify the effectiveness of the sterilization dose.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key workflows and logical relationships in the application of Polyamide 11 for medical devices.

Medical_Polymer_Selection start Define Device Requirements biocompatibility Biocompatibility (ISO 10993) start->biocompatibility mechanical Mechanical Properties (Strength, Flexibility, Durability) start->mechanical chemical Chemical Resistance (Bodily fluids, Sterilants) start->chemical sterilization Sterilization Compatibility (Steam, EtO, Gamma) start->sterilization processing Processability (Extrusion, Molding, 3D Printing) start->processing candidate_selection Identify Candidate Polymers (PA11, PEEK, PE, etc.) biocompatibility->candidate_selection mechanical->candidate_selection chemical->candidate_selection sterilization->candidate_selection processing->candidate_selection pa11_eval Evaluate Polyamide 11 candidate_selection->pa11_eval pa11_eval->candidate_selection Does Not Meet Criteria testing Perform Material Testing (Mechanical, Chemical, Biocompatibility) pa11_eval->testing Meets Initial Criteria final_selection Final Material Selection testing->final_selection

Caption: Decision workflow for selecting a polymer for a medical device.

Biocompatibility_Testing_Workflow start PA11 Material/Device cytotoxicity In Vitro Cytotoxicity (ISO 10993-5) start->cytotoxicity pass_cyto Pass? cytotoxicity->pass_cyto sensitization Skin Sensitization (ISO 10993-10) pass_sens Pass? sensitization->pass_sens irritation Irritation/Intracutaneous Reactivity (ISO 10993-10) pass_irr Pass? irritation->pass_irr pass_cyto->sensitization Yes fail Material Fails Biocompatibility pass_cyto->fail No pass_sens->irritation Yes pass_sens->fail No pass_irr->fail No pass_all Material is Biocompatible pass_irr->pass_all Yes

Caption: Biocompatibility testing workflow for Polyamide 11.

Catheter_Manufacturing_Workflow start PA11 Resin Drying extrusion Precision Extrusion of Tubing start->extrusion qc1 In-line Dimensional QC extrusion->qc1 secondary_ops Secondary Operations (Tipping, Flaring, Hole Punching) qc1->secondary_ops assembly Assembly with Other Components (Hub, Marker Bands) secondary_ops->assembly qc2 Functional Testing (Leak, Burst Pressure) assembly->qc2 packaging Packaging and Labeling qc2->packaging sterilization Sterilization (Steam, EtO, or Gamma) packaging->sterilization final_product Finished Sterile Catheter sterilization->final_product

Caption: Manufacturing workflow for a Polyamide 11 medical catheter.

Conclusion

Polyamide 11 is a high-performance, bio-based polymer with a compelling profile for medical device and implant applications. Its robust mechanical properties, chemical resistance, and proven biocompatibility, coupled with its adaptability to various manufacturing processes, make it a material of choice for innovation in the healthcare sector. The provided application notes and protocols offer a framework for researchers and developers to effectively evaluate and utilize Polyamide 11 in the creation of safe and effective medical technologies. It is imperative that for any specific application, rigorous testing and validation are conducted to ensure compliance with all regulatory requirements.

References

Application Notes and Protocols for the Characterization of 11-Aminoundecanoic Acid-Based Polymers (Polyamide 11)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyamide 11 (PA11), a bio-based polymer derived from 11-aminoundecanoic acid, which is obtained from castor oil, offers a unique combination of thermal, mechanical, and chemical resistance properties.[1][2] Its biocompatibility and processability make it a material of interest in various fields, including the automotive industry, electronics, and increasingly, in biomedical applications and drug delivery systems.[2][3] A thorough characterization of PA11 is crucial for understanding its structure-property relationships and ensuring its performance and reliability in these applications.

These application notes provide detailed protocols for the essential characterization techniques used to analyze this compound-based polymers. The methodologies cover the analysis of molecular, thermal, morphological, and mechanical properties.

I. Molecular Characterization

Fourier Transform Infrared Spectroscopy (FTIR)

Application: FTIR spectroscopy is used to identify the functional groups present in the polymer, confirming its chemical identity and detecting potential degradation or modification. For Polyamide 11, FTIR is used to verify the presence of characteristic amide bonds and to monitor changes due to processes like hydrolysis.[4][5][6]

Experimental Protocol:

  • Instrumentation: A Fourier Transform Infrared Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of sample handling.[7]

  • Sample Preparation:

    • Solid samples (films, pellets, or powders) can be analyzed directly using an ATR accessory. Ensure the sample surface is clean and makes good contact with the ATR crystal.

    • For transmission analysis, thin films (typically 10-20 µm) can be cast from a suitable solvent (e.g., m-cresol) onto a KBr window. The solvent must be completely evaporated before analysis.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the empty ATR crystal or KBr window should be collected before sample analysis.

  • Data Analysis:

    • Identify the characteristic absorption bands of Polyamide 11. Key peaks include:[6]

      • N-H stretching: ~3300 cm⁻¹

      • C-H stretching (asymmetric and symmetric): ~2920 cm⁻¹ and ~2850 cm⁻¹

      • Amide I (C=O stretching): ~1635 cm⁻¹

      • Amide II (N-H bending and C-N stretching): ~1540 cm⁻¹

    • Changes in peak intensity or the appearance of new peaks, such as a broadening of the N-H peak or the emergence of a carbonyl peak around 1716 cm⁻¹ (carboxylic acid), can indicate hydrolysis.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of the monomer and the resulting polymer. It can be used to confirm the polymerization of this compound and to analyze end-groups for molecular weight estimation.[2][9]

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz).

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the polymer sample in a suitable deuterated solvent. Due to the limited solubility of PA11, strong acids like deuterated trifluoroacetic acid (TFA-d) or hexafluoroisopropanol (HFIP) with a co-solvent are often required.

    • For monomer analysis, common deuterated solvents like DMSO-d₆ or CDCl₃ can be used.

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra at a controlled temperature (e.g., 25 °C).

    • Typical ¹H NMR acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Typical ¹³C NMR acquisition parameters involve proton decoupling and a longer relaxation delay (5-10 seconds) for quantitative analysis.

  • Data Analysis:

    • ¹H NMR: Identify the chemical shifts corresponding to the protons in the repeating unit of PA11. The protons of the methylene (B1212753) groups adjacent to the amide nitrogen and the carbonyl group will have distinct chemical shifts from the other methylene protons in the chain.

    • ¹³C NMR: Identify the chemical shifts of the carbon atoms, particularly the carbonyl carbon and the carbons adjacent to the amide nitrogen.[10]

    • End-group analysis: By comparing the integration of the signals from the repeating units to the signals from the end-groups (e.g., -NH₂ and -COOH), the number-average molecular weight (Mn) can be estimated.[9]

Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)

Application: GPC/SEC is the primary technique for determining the molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers.[3][11]

Experimental Protocol:

  • Instrumentation: A high-temperature GPC/SEC system equipped with a refractive index (RI) detector. A viscometer or light scattering detector can provide more accurate molecular weight data.[3][12]

  • Sample Preparation:

    • Dissolving PA11 is challenging due to its semi-crystalline nature and strong hydrogen bonding.[13]

    • Commonly used mobile phases at high temperatures include benzyl (B1604629) alcohol or m-cresol.[12]

    • Hexafluoroisopropanol (HFIP) can be used at lower temperatures but may lead to non-ideal size exclusion effects.[12]

    • Prepare dilute polymer solutions (typically 0.1-1.0 mg/mL) and filter them through a 0.2 or 0.45 µm filter before injection.

  • Data Acquisition:

    • Columns: Use a set of columns packed with porous particles suitable for the expected molecular weight range of the polymer.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Temperature: The column and detector temperature must be maintained at a constant high temperature (e.g., 130 °C for benzyl alcohol) to ensure polymer solubility and reduce solvent viscosity.[12]

  • Data Analysis:

    • Generate a calibration curve using narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate).[3]

    • Use the calibration curve to determine the MWD parameters (Mn, Mw, PDI) from the chromatogram of the PA11 sample.

    • Universal calibration, which utilizes an online viscometer, can provide more accurate results for polymers that differ structurally from the calibration standards.[3][12]

II. Thermal and Morphological Characterization

Differential Scanning Calorimetry (DSC)

Application: DSC is used to determine the key thermal transitions of the polymer, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). It is also used to quantify the degree of crystallinity.[4][14]

Experimental Protocol:

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

    • Seal the pan, and if moisture is a concern, pierce the lid to allow volatiles to escape.

  • Data Acquisition:

    • A typical DSC thermal cycle for semi-crystalline polymers like PA11 is:

      • First Heating Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its melting point (e.g., 220 °C) at a constant rate (e.g., 10 or 20 °C/min).[15] This scan reveals the thermal history of the material.

      • Cooling Scan: Cool the sample from the melt to below its glass transition temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min) to observe the crystallization behavior.

      • Second Heating Scan: Reheat the sample at the same rate as the first heating scan. This scan provides information on the intrinsic thermal properties of the material, free from its previous thermal history.

    • The entire analysis should be performed under an inert nitrogen atmosphere (e.g., 50 mL/min flow rate).[15]

  • Data Analysis:

    • Tg: Determined as the midpoint of the step change in the heat flow curve during the second heating scan.

    • Tm: Determined as the peak temperature of the endothermic melting peak in the heating scans.

    • Tc: Determined as the peak temperature of the exothermic crystallization peak in the cooling scan.

    • Degree of Crystallinity (Xc): Calculated from the second heating scan using the following equation:[16] Xc (%) = (ΔHm / ΔHₘ⁰) × 100 Where:

      • ΔHm is the measured enthalpy of fusion of the sample (area under the melting peak).

      • ΔHₘ⁰ is the theoretical enthalpy of fusion for 100% crystalline PA11, which is reported to be 189 J/g or 206 J/g in different literature.[17][18] It is important to cite the value used.

X-Ray Diffraction (XRD)

Application: XRD is used to investigate the crystalline structure of PA11, including the identification of different polymorphic forms (e.g., α, γ, δ') and the determination of the degree of crystallinity.[19][20][21]

Experimental Protocol:

  • Instrumentation: An X-ray diffractometer with a Cu Kα radiation source (λ = 0.154 nm).[16]

  • Sample Preparation:

    • Samples can be in the form of thin films, powders, or molded parts.

    • For films, ensure the surface is flat and smooth. Powders should be packed into a sample holder.

  • Data Acquisition:

    • Scan the sample over a 2θ range of 5° to 40°.

    • Use a step size of 0.02° and a scan speed of 1-2°/min.

  • Data Analysis:

    • Identification of Crystalline Phases: Identify the characteristic diffraction peaks for the different crystalline forms of PA11. The α-form typically shows strong reflections around 2θ = 7.5° and 21.5°, while the γ-form exhibits a strong peak around 2θ = 21.3°.[10]

    • Degree of Crystallinity (Xc): The degree of crystallinity can be estimated by separating the diffraction pattern into crystalline peaks and an amorphous halo.[21][22] The area under the crystalline peaks is divided by the total area (crystalline + amorphous). Software with peak fitting capabilities is required for this analysis.[23]

III. Mechanical Properties

Tensile Testing

Application: Tensile testing provides fundamental information about the mechanical behavior of a material, including its tensile strength, Young's modulus (stiffness), and elongation at break (ductility).

Experimental Protocol:

  • Instrumentation: A universal testing machine with a suitable load cell.

  • Sample Preparation:

    • Prepare dog-bone shaped specimens according to ASTM D638 or ISO 527 standards. Specimens can be injection molded or machined from a larger sheet.

    • Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% RH) for at least 40 hours prior to testing, as the mechanical properties of polyamides are sensitive to moisture.

  • Data Acquisition:

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 or 50 mm/min, depending on the standard and material stiffness) until the specimen fractures.

    • Record the load and displacement data throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Quantitative Data Summary

The following tables summarize typical quantitative data for Polyamide 11 obtained from various characterization techniques.

Table 1: Thermal Properties of Polyamide 11

PropertyValueTest MethodReference
Glass Transition Temperature (Tg)40 - 55 °CDSC
Melting Temperature (Tm)180 - 190 °CDSC
Crystallization Temperature (Tc)~163 °CDSC[4]
Heat of Fusion (100% Crystalline)189 - 206 J/gDSC[17][18]
Degree of Crystallinity (Xc)25 - 32%DSC, XRD[4][24]
Decomposition Temperature430 - 455 °CTGA

Table 2: Mechanical and Physical Properties of Polyamide 11

PropertyValueTest MethodReference
Density1.03 - 1.05 g/cm³-[25]
Tensile Strength48 MPaISO 527[26]
Young's Modulus1400 - 1600 MPaISO 527[26]
Elongation at Break40%ISO 527[26]
Rockwell HardnessM ScaleASTM D785[27]
Water Absorption (25 weeks)1.9% (weight variation)Immersion[25]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound-based polymers.

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_molecular Molecular Characterization cluster_thermal Thermal & Morphological Characterization cluster_mechanical Mechanical Characterization cluster_data Data Analysis & Interpretation Monomer This compound Polymerization Polycondensation Monomer->Polymerization PA11 Polyamide 11 Polymerization->PA11 Molecular Molecular PA11->Molecular Thermal Thermal & Morphological PA11->Thermal Mechanical Mechanical PA11->Mechanical FTIR FTIR Molecular->FTIR Functional Groups NMR NMR Molecular->NMR Chemical Structure GPC GPC/SEC Molecular->GPC Molecular Weight DSC DSC Thermal->DSC Thermal Transitions XRD XRD Thermal->XRD Crystalline Structure Tensile Tensile Testing Mechanical->Tensile Stress-Strain Behavior Data Structure-Property Relationship FTIR->Data NMR->Data GPC->Data DSC->Data XRD->Data Tensile->Data

References

Application Notes and Protocols: Self-Assembly of 11-Aminoundecanoic Acid Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for studying the self-assembly of 11-aminoundecanoic acid derivatives in solution. The protocols detailed below are designed to guide researchers in the synthesis, characterization, and evaluation of these self-assembled nanostructures for potential applications in drug delivery.

Introduction to Self-Assembly of this compound Derivatives

This compound is a versatile bifunctional molecule possessing a terminal carboxylic acid and a terminal amine group, connected by a flexible ten-carbon alkyl chain. This unique structure allows for a wide range of chemical modifications to generate amphiphilic derivatives capable of self-assembly in solution. By modifying the amine or carboxylic acid terminus with hydrophobic or hydrophilic moieties, a variety of amphiphilic architectures can be created, including conventional single-chain amphiphiles, bolaamphiphiles, and gemini (B1671429) surfactants.

These amphiphilic derivatives can spontaneously organize in aqueous solutions to form various nanostructures, such as micelles and vesicles, which can serve as nanocarriers for therapeutic agents. The long alkyl chain of the this compound backbone provides a significant hydrophobic driving force for self-assembly, while the nature of the headgroup dictates the resulting morphology and properties of the aggregates. These systems are of particular interest in drug delivery due to their potential for high drug loading, controlled release, and biocompatibility.

Data Presentation: Physicochemical Properties of Self-Assembled Amino Acid-Based Nanocarriers

Quantitative data on the self-assembly of simple N-acyl derivatives of this compound in solution is not extensively available in publicly accessible literature. However, by examining closely related long-chain amino acid-based surfactant systems, we can infer representative properties. The following tables summarize key quantitative data from analogous systems to provide a baseline for researchers working with this compound derivatives.

Table 1: Critical Aggregation Concentration (CAC) of Long-Chain Amino Acid-Based Surfactants

Surfactant/AmphiphileStructureMethodCAC (mM)Reference System
C12-CarnitineDodecyl chain with carnitine headgroupFluorescence Probe3.4 ± 0.2Cationic amino acid derivative
N-Acyl-CoA (C12)Dodecanoyl-Coenzyme AFluorescence Probe~0.2Long-chain acyl derivative
Lysophosphatidic Acid (C14)Myristoyl-LPAIsothermal Titration Calorimetry1.850Acyl-amino acid analogue
Lysophosphatidic Acid (C16)Palmitoyl-LPAIsothermal Titration Calorimetry0.540Acyl-amino acid analogue

Table 2: Size of Self-Assembled Vesicles from Amino Acid-Based Amphiphiles

Amphiphile SystemMethodHydrodynamic Diameter (nm)Polydispersity Index (PdI)Reference System
Bolaamphiphiles with Dipeptide HeadsDLS140 - 5260.28 - 0.65Bolaform amino acid derivatives
Arginine-based Catanionic MixtureDLS, cryo-TEMPolydisperse vesiclesNot specifiedCatanionic amino acid surfactants
Threonine/Gemini Surfactant MixtureDLS, EMVariable sizesNot specifiedCatanionic amino acid surfactants

Table 3: Drug Loading and Encapsulation Efficiency in Amino Acid-Based Nanocarriers

Nanocarrier SystemDrugDrug Loading (%)Encapsulation Efficiency (%)Reference System
Fmoc-Trp(Boc)-OH NanoparticlesDoxorubicinNot specified~75Aromatic amino acid derivative
Amphiphilic Polypeptide NanoparticlesDoxorubicin21.7~98Polypeptide-based carrier
Liposomes (for comparison)Doxorubicin2.0 - 2.5HighLipid-based vesicles
Niosomes (for comparison)Doxorubicin7.0 - 7.5HighNon-ionic surfactant vesicles

Table 4: In Vitro Drug Release from Amino Acid-Based and Other Nanocarriers

Nanocarrier SystemDrugRelease ConditionsRelease ProfileReference System
Fmoc-Trp(Boc)-OH NanoparticlesDoxorubicinpH 7.4Sustained release over 48hAromatic amino acid derivative
pH-Responsive Polypeptide MicellesDoxorubicinpH 5.0 vs. 7.4Accelerated release at acidic pHpH-sensitive polypeptide
Gold NanoparticlesPaclitaxelNot specifiedSteady release over 14 daysModel hydrophobic drug carrier
Gold NanoparticlesCisplatinNot specifiedInitial burst followed by steady releaseModel hydrophilic drug carrier

Experimental Protocols

Synthesis of N-Acyl-11-aminoundecanoic Acid

This protocol describes a general method for the acylation of the amino group of this compound with a fatty acid chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., lauroyl chloride, palmitoyl (B13399708) chloride)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Acetone (B3395972)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve 1 equivalent of this compound in a 1 M NaOH solution in a round-bottom flask with stirring until a clear solution is obtained.

  • Cool the flask in an ice bath.

  • Dissolve 1.1 equivalents of the desired acyl chloride in acetone.

  • Add the acyl chloride solution dropwise to the stirred solution of this compound while maintaining the temperature below 5 °C.

  • Continue stirring in the ice bath for 2-3 hours, and then at room temperature overnight.

  • Acidify the reaction mixture to pH 2 with concentrated HCl to precipitate the N-acyl-11-aminoundecanoic acid product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified N-acyl-11-aminoundecanoic acid.

  • Dry the final product under vacuum.

Preparation of Self-Assembled Vesicles/Micelles

This protocol outlines the thin-film hydration method for the preparation of vesicles or micelles from the synthesized amphiphilic derivatives.

Materials:

  • N-acyl-11-aminoundecanoic acid derivative

  • Chloroform (B151607) or other suitable organic solvent

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (optional, for vesicle size homogenization)

Procedure:

  • Dissolve a known amount of the N-acyl-11-aminoundecanoic acid derivative in chloroform in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask. Ensure all solvent is removed by placing the flask under high vacuum for at least 2 hours.

  • Hydrate the lipid film by adding a known volume of PBS (pH 7.4) or another desired aqueous buffer. The concentration should be above the expected critical aggregation concentration.

  • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming a suspension of multilamellar vesicles (MLVs).

  • To obtain smaller, more uniform vesicles, sonicate the MLV suspension using a water bath sonicator or a probe sonicator. Sonication time and power should be optimized for the specific system.

  • (Optional) For unilamellar vesicles of a defined size, the vesicle suspension can be extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm or 200 nm) using a mini-extruder.

Determination of Critical Aggregation Concentration (CAC)

The CAC can be determined using a fluorescence probe method with pyrene (B120774).

Materials:

  • Stock solution of the this compound derivative in a suitable solvent.

  • Pyrene solution in acetone (e.g., 1x10⁻⁴ M).

  • Aqueous buffer (e.g., PBS).

  • Fluorometer.

Procedure:

  • Prepare a series of aqueous solutions of the amphiphile with varying concentrations.

  • To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1x10⁻⁶ M.

  • Incubate the solutions for a sufficient time to allow for equilibration (e.g., 2 hours at room temperature).

  • Measure the fluorescence emission spectra of each sample with an excitation wavelength of 334 nm.

  • Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).

  • Plot the ratio of I₁/I₃ as a function of the logarithm of the amphiphile concentration.

  • The CAC is determined from the inflection point of the resulting sigmoidal curve.

Vesicle Size and Zeta Potential Measurement

Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and size distribution of the self-assembled structures.

Materials:

  • Vesicle/micelle suspension.

  • DLS instrument.

  • Cuvettes.

Procedure:

  • Dilute the vesicle/micelle suspension with filtered buffer to an appropriate concentration for DLS measurement (to avoid multiple scattering effects).

  • Transfer the diluted sample into a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25 °C).

  • Perform the DLS measurement to obtain the intensity-weighted size distribution, average hydrodynamic diameter, and Polydispersity Index (PDI).

  • For zeta potential measurement, use a specific electrode cuvette and follow the instrument's instructions. Zeta potential provides information about the surface charge and stability of the nanoparticles.

Drug Loading into Vesicles

This protocol describes a passive loading method for encapsulating a hydrophobic drug into the vesicles.

Materials:

  • N-acyl-11-aminoundecanoic acid derivative.

  • Hydrophobic drug (e.g., Paclitaxel, Curcumin).

  • Organic solvent (e.g., chloroform).

  • Aqueous buffer (e.g., PBS).

  • Centrifugation tubes and ultracentrifuge (or dialysis membranes).

  • UV-Vis spectrophotometer or HPLC.

Procedure:

  • Co-dissolve a known amount of the amphiphile and the hydrophobic drug in chloroform in a round-bottom flask. The drug-to-lipid ratio can be varied to optimize loading.

  • Prepare drug-loaded vesicles using the thin-film hydration method as described in Protocol 3.2.

  • Separate the unencapsulated drug from the drug-loaded vesicles. This can be achieved by ultracentrifugation, where the vesicle pellet is separated from the supernatant containing the free drug, or by dialysis against the buffer.

  • Quantify the amount of encapsulated drug. This can be done indirectly by measuring the concentration of free drug in the supernatant/dialysate or directly by disrupting the vesicles (e.g., with a suitable solvent like methanol) and measuring the total drug concentration.

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Weight of drug in vesicles / Total weight of vesicles) x 100

    • EE (%) = (Weight of drug in vesicles / Initial weight of drug used) x 100

In Vitro Drug Release Study

The dialysis method is commonly used to study the in vitro release kinetics of a drug from the nanocarriers.

Materials:

  • Drug-loaded vesicle suspension.

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the vesicles.

  • Release medium (e.g., PBS at pH 7.4 and an acidic buffer like acetate (B1210297) buffer at pH 5.5 to simulate physiological and tumor environments, respectively).

  • Shaking water bath or incubator.

  • UV-Vis spectrophotometer or HPLC.

Procedure:

  • Place a known volume of the drug-loaded vesicle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a larger volume of the release medium (e.g., 100 mL) to ensure sink conditions.

  • Place the entire setup in a shaking water bath at 37 °C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.

Visualizations

Self_Assembly_Process cluster_synthesis Synthesis cluster_assembly Self-Assembly in Aqueous Solution Amphiphile Amphiphile Micelle Micelle Amphiphile->Micelle > CAC Vesicle Vesicle Amphiphile->Vesicle > CAC 11-Aminoundecanoic\nAcid Derivative 11-Aminoundecanoic Acid Derivative 11-Aminoundecanoic\nAcid Derivative->Amphiphile Modification Experimental_Workflow cluster_prep Preparation cluster_char Characterization cluster_app Application Synthesis Synthesis Thin_Film_Hydration Thin_Film_Hydration Synthesis->Thin_Film_Hydration Vesicle_Suspension Vesicle_Suspension Thin_Film_Hydration->Vesicle_Suspension CAC_Determination CAC_Determination Vesicle_Suspension->CAC_Determination DLS_Zeta DLS_Zeta Vesicle_Suspension->DLS_Zeta Size & Stability Drug_Loading Drug_Loading Vesicle_Suspension->Drug_Loading In_Vitro_Release In_Vitro_Release Drug_Loading->In_Vitro_Release Drug_Delivery_Pathway Drug_Loaded_Vesicle Drug_Loaded_Vesicle Systemic_Circulation Systemic_Circulation Drug_Loaded_Vesicle->Systemic_Circulation Administration Tumor_Microenvironment Tumor_Microenvironment Systemic_Circulation->Tumor_Microenvironment EPR Effect Cancer_Cell Cancer_Cell Tumor_Microenvironment->Cancer_Cell Cellular Uptake Drug_Release Drug_Release Cancer_Cell->Drug_Release Internalization Therapeutic_Effect Therapeutic_Effect Drug_Release->Therapeutic_Effect

Application Notes and Protocols: Enhancing Polyamide 11 Properties through Bioplastic Blending

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on blending Polyamide 11 (PA11) with other bioplastics to achieve enhanced material properties. The focus is on improving mechanical and thermal characteristics for advanced applications.

Introduction to Polyamide 11 and Bioplastic Blending

Polyamide 11 (PA11) is a high-performance bioplastic derived from renewable castor oil.[1][2][3][4] It offers excellent chemical resistance, low density, and good thermal stability.[2][4][5] However, for certain applications, enhancing properties like toughness, flexibility, and cost-effectiveness is desirable. Blending PA11 with other bioplastics like Poly(lactic acid) (PLA) and Poly(butylene succinate) (PBS) presents a viable strategy to achieve these enhanced properties.[1][6][7][8] This document outlines the methodologies for creating and characterizing these blends.

Blending Polyamide 11 with Poly(lactic acid) (PLA)

Blending PA11 with PLA, another widely used bioplastic, can lead to materials with a good balance of stiffness and ductility.[2][9] However, due to their inherent immiscibility, compatibilizers are often necessary to improve interfacial adhesion and, consequently, the mechanical performance of the blend.[7][8][10]

Data Presentation: PA11/PLA Blend Properties

The following table summarizes the mechanical properties of neat PA11, neat PLA, and their blends. The addition of an elastomer as a compatibilizer significantly improves the elongation at break and impact strength.

Material Composition (wt%)Tensile Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Notched Charpy Impact Strength (J/m)
Neat PLA1590[7]58.26[10]6.1[7]22.5[7]
Neat PA111024[7]-194.7[7]248[2]
PLA/PA11 (70/30)-56.4[7]-22.5[7]
PLA/PA11 (50/50)-49.7[7]-37.4[7]
PLA/PA11/PEO (70/30 + 20% PEO)--45.6[7]84.5[7]
PLA/PA11/PEO (50/50 + 20% PEO)--104[7]147[7]
PLA/PA11 with Epoxy Compatibilizer-77.57[10]454.41[10]9.59 kJ/m²[10]

PEO: Poly(ethylene oxide)

Blending Polyamide 11 with Poly(butylene succinate) (PBS)

PBS is a biodegradable polyester (B1180765) known for its ductility and lower cost compared to PA11.[1][6] Blending PA11 with PBS can maintain comparable mechanical properties to neat PA11 while reducing material costs.[1][6][11] The two polymers are immiscible, forming a droplet-matrix morphology.[1][6]

Data Presentation: PA11/PBS Blend Properties

The table below presents the tensile properties of PA11/PBS blends at various compositions. The blends exhibit ductile behavior with high elongation at break.

Material Composition (PA11/PBS wt%)Young's Modulus (MPa)Stress at Break (MPa)Strain at Break (%)
100/0115050250
90/10105048240
80/2095045230
60/4080040220

(Data derived from graphical representations in the cited literature)[1]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of PA11 bioplastic blends.

Protocol 1: Material Preparation and Drying

Objective: To remove moisture from the polymer pellets to prevent hydrolysis during melt processing.

Materials:

  • Polyamide 11 (PA11) pellets

  • Poly(lactic acid) (PLA) pellets

  • Poly(butylene succinate) (PBS) pellets

  • Vacuum oven

Procedure:

  • Place the PA11 pellets in a vacuum oven and dry at 80°C for at least 4 hours.[1]

  • Place the PLA pellets in a vacuum oven and dry at 80°C under vacuum for at least 20 hours.[2]

  • Place the PBS pellets in a vacuum oven and dry at 60°C for 16 hours.[1]

  • Store the dried pellets in a desiccator until ready for use.

Protocol 2: Melt Blending

Objective: To homogeneously mix the polymers in a molten state.

Equipment:

  • Twin-screw extruder or a batch mixer (e.g., Haake Rheomix)

  • Dried polymer pellets

Procedure:

  • Preheat the extruder or batch mixer to the desired processing temperature (e.g., 205°C for PLA/PA11 blends).[2]

  • Premix the dried polymer pellets in the desired weight ratio.

  • Feed the premixed pellets into the hopper of the extruder or the chamber of the batch mixer.

  • Set the screw speed (e.g., 50 RPM) and mixing time (e.g., 20 minutes) as required.[2]

  • Extrude the blend as strands and pelletize, or collect the molten blend from the batch mixer.

  • Cool the resulting blend.

Protocol 3: Sample Preparation for Testing

Objective: To prepare standardized test specimens from the blended material.

Equipment:

  • Compression molding machine or injection molding machine

  • Standard test specimen molds (e.g., for tensile and impact testing)

Procedure:

  • Compression Molding:

    • Place the blended pellets into a mold preheated to the molding temperature (e.g., 185°C).[12]

    • Apply pressure (e.g., 10 tons) for a specified time to form a sheet or plaque.[12]

    • Cool the mold under pressure to solidify the sample.

    • Cut the required test specimens from the molded sheet.

  • Injection Molding:

    • Set the temperature profile of the injection molding machine (e.g., 185-210°C).[13]

    • Maintain the mold temperature at a constant value (e.g., 40°C).[13]

    • Inject the molten blend into the mold to form the test specimens.

    • Eject the solidified specimens after cooling.

Protocol 4: Mechanical Property Characterization

Objective: To evaluate the mechanical performance of the blends.

Procedures:

  • Tensile Testing:

    • Conduct tensile tests according to ISO 527-2 standard using a universal testing machine.[13]

    • Use a crosshead speed of 5 mm/min.[1]

    • Determine the Young's modulus, tensile strength, and elongation at break.

  • Impact Testing:

    • Perform Notched Izod or Charpy impact tests according to relevant standards (e.g., ASTM D256 or ISO 179).

    • Use notched specimens to measure the energy absorbed during fracture.

Protocol 5: Thermal and Morphological Characterization

Objective: To analyze the thermal properties and phase morphology of the blends.

Procedures:

  • Differential Scanning Calorimetry (DSC):

    • Use a DSC instrument to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

    • Heat the samples at a controlled rate (e.g., 20 K/min) under a nitrogen atmosphere.[6]

  • Thermogravimetric Analysis (TGA):

    • Use a TGA instrument to evaluate the thermal stability and degradation temperature of the blends.

    • Heat the samples at a controlled rate (e.g., 10 K/min) in a nitrogen atmosphere.[1]

  • Scanning Electron Microscopy (SEM):

    • Examine the cryogenically fractured surfaces of the blend samples.[6]

    • Coat the surfaces with a conductive material (e.g., gold) before imaging.

    • Analyze the micrographs to observe the phase morphology (e.g., droplet-matrix, co-continuous).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing and characterizing PA11 bioplastic blends.

G cluster_prep Material Preparation cluster_process Processing Drying Drying of Polymer Pellets Blending Melt Blending Drying->Blending Dried Pellets Molding Sample Molding (Compression/Injection) Blending->Molding Blended Material Mechanical Mechanical Testing (Tensile, Impact) Molding->Mechanical Test Specimens Thermal Thermal Analysis (DSC, TGA) Molding->Thermal Test Specimens Morphological Morphological Analysis (SEM) Molding->Morphological Test Specimens

Caption: Experimental workflow for PA11 bioplastic blend preparation and characterization.

Logic of Property Enhancement

This diagram shows the logical relationship between blending parameters, the resulting morphology, and the enhanced properties of the final material.

G cluster_input Input Parameters cluster_morphology Resulting Morphology cluster_output Enhanced Properties Blend_Ratio Blend Ratio (PA11/Bioplastic) Phase_Dispersion Phase Dispersion Blend_Ratio->Phase_Dispersion Cost Cost-Effectiveness Blend_Ratio->Cost Compatibilizer Compatibilizer (Type & Amount) Interfacial_Adhesion Interfacial Adhesion Compatibilizer->Interfacial_Adhesion Processing_Conditions Processing Conditions (Temp, Speed, Time) Processing_Conditions->Phase_Dispersion Processing_Conditions->Interfacial_Adhesion Mechanical_Props Mechanical Properties (Toughness, Flexibility) Phase_Dispersion->Mechanical_Props Thermal_Props Thermal Properties (Stability) Phase_Dispersion->Thermal_Props Interfacial_Adhesion->Mechanical_Props

Caption: Relationship between blending parameters, morphology, and enhanced properties.

Compatibilization Mechanism at the Interface

This diagram illustrates how a compatibilizer works at the interface between two immiscible polymers to improve adhesion.

G cluster_before Without Compatibilizer cluster_after With Compatibilizer PA11_A PA11 Interface_A Weak Interface (Poor Adhesion) Bioplastic_A Bioplastic PA11_B PA11 Compatibilizer Compatibilizer PA11_B->Compatibilizer Bioplastic_B Bioplastic Compatibilizer->Bioplastic_B Interface_B Strong Interface (Good Adhesion)

Caption: Role of a compatibilizer in improving interfacial adhesion between PA11 and another bioplastic.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 11-Aminoundecanoic Acid from Castor Oil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 11-aminoundecanoic acid from castor oil. Our goal is to help you improve your yield and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for this compound from castor oil?

A1: The industrial synthesis of this compound from castor oil is a multi-step process.[1][2][3] The primary component of castor oil, the triglyceride of ricinoleic acid, is converted through a series of chemical transformations.[1][2] The key stages are:

  • Transesterification: Castor oil is reacted with methanol (B129727) to produce methyl ricinoleate (B1264116).[1]

  • Pyrolysis: The methyl ricinoleate is thermally cracked to yield methyl undecenoate and heptanal (B48729).[1][4][5]

  • Hydrolysis: Methyl undecenoate is hydrolyzed to produce undecylenic acid.[1]

  • Hydrobromination: Undecylenic acid undergoes an anti-Markovnikov addition of hydrogen bromide to form 11-bromoundecanoic acid.[1]

  • Amination: 11-bromoundecanoic acid is reacted with ammonia (B1221849) to produce the final product, this compound.[1][6]

Q2: My overall yield is low. Which step is the most critical for maximizing yield?

A2: Each step presents unique challenges that can impact the overall yield. However, the pyrolysis and hydrobromination steps are often critical. Inefficient pyrolysis can lead to a lower yield of the desired C11 precursor, methyl undecenoate.[4][5] The hydrobromination step's success hinges on achieving high regioselectivity for the anti-Markovnikov product, as the formation of the Markovnikov isomer is an undesired side reaction.[7][8]

Q3: I am observing significant byproduct formation during the amination step. How can I minimize this?

A3: A common byproduct in the amination of 11-bromoundecanoic acid is the secondary amine, aminodiundecanoic acid.[6][9] To minimize its formation, a large excess of aqueous ammonia should be used.[6][9] Additionally, controlling the reaction temperature is crucial; a gradual increase in temperature rather than a high isothermal condition can help improve the selectivity towards the primary amine.[6][9][10]

Troubleshooting Guides

Low Yield in Castor Oil Hydrolysis/Transesterification
Symptom Possible Cause Suggested Solution
Incomplete conversion of triglyceridesInsufficient catalyst (e.g., sodium methoxide) or enzyme (e.g., lipase).Increase catalyst/enzyme concentration. For enzymatic hydrolysis, optimize pH and temperature.[11][12]
Poor mixing of the biphasic reaction mixture.Improve agitation to increase the interfacial area between the oil and the aqueous/methanolic phase.
Formation of emulsions, making separation difficultVigorous agitation.Reduce agitation speed once the reaction is initiated. Consider using a different catalyst or solvent system.
Low yield of ricinoleic acid in enzymatic hydrolysisSub-optimal reaction conditions.Optimize temperature, pH, enzyme concentration, and buffer concentration. Response surface methodology can be employed for this.[12][13]
Formation of estolides (intermolecular esters of ricinoleic acid).Enzymatic hydrolysis is preferred over conventional high-temperature hydrolysis to avoid estolide formation.[14][15]
Low Yield in Pyrolysis of Methyl Ricinoleate
Symptom Possible Cause Suggested Solution
Low conversion of methyl ricinoleatePyrolysis temperature is too low.Optimize the pyrolysis temperature. Studies have shown optimal temperatures to be around 550-575°C.[1][4]
Insufficient residence time in the reactor.Adjust the flow rate to increase the residence time. A residence time of about 10 seconds has been reported to be effective.[1]
Formation of char and other degradation productsPyrolysis temperature is too high or residence time is too long.Reduce the pyrolysis temperature and/or the residence time.[16]
Slow heating rate.Fast pyrolysis is known to favor the production of methyl undecenoate and heptanal.[5]
Low selectivity for methyl undecenoatePresence of oxygen.Ensure the reaction is carried out under an inert atmosphere.
Dehydration as a competing reaction.Fast pyrolysis can favor the desired cleavage over dehydration.[5]
Low Yield or Purity in Anti-Markovnikov Hydrobromination
Symptom Possible Cause Suggested Solution
Formation of the 10-bromo isomer (Markovnikov product)Absence or insufficient concentration of radical initiators.The reaction should be carried out in the presence of a radical initiator like peroxides or under UV radiation to favor the anti-Markovnikov addition.[7]
Presence of impurities that inhibit radical reactions.Ensure the undecylenic acid is of high purity before the hydrobromination step.
Incomplete reactionInsufficient HBr.Use an adequate molar ratio of HBr to undecylenic acid. A minimum ratio of 1.6 has been suggested for complete consumption of the alkene.[7]
Low reaction temperature.While low temperatures can favor the anti-Markovnikov product, the reaction rate might be too slow. Optimize the temperature to balance selectivity and reaction rate.[8]
Low Yield or Purity in Amination
Symptom Possible Cause Suggested Solution
Formation of secondary amine byproduct (aminodiundecanoic acid)Insufficient excess of ammonia.Use a large excess of aqueous ammonia to favor the reaction of the bromide with ammonia over the already formed primary amine.[6][9]
High reaction temperature.A gradual heating profile is recommended over a high isothermal temperature to limit the formation of the secondary amine.[6][9][10] An increase in temperature from 30 to 50°C has been shown to decrease the yield of this compound.[6][9]
Formation of 11-hydroxyundecanoic acidHydrolysis of the bromo-acid.This is a competing side reaction. Using a large excess of ammonia and controlling the temperature can help minimize this.[6]
Incomplete reactionInsufficient reaction time or temperature.Ensure the reaction goes to completion by monitoring the disappearance of the starting material. The reaction can take up to 80 hours.[6][9]

Quantitative Data Summary

Parameter Value Step Notes
Transesterification
Reaction Temperature80 °CTransesterification of Castor OilWith sodium methoxide (B1231860) catalyst.[1]
Reaction Time1 hourTransesterification of Castor OilFor quantitative conversion.[1]
Pyrolysis
Pyrolysis Temperature400 - 575 °CPyrolysis of Methyl RicinoleateMixed with hot steam (600 °C).[1]
Optimal Pyrolysis Temperature562 °CPyrolysis of Methyl RicinoleateWith a preheating temperature of 500°C.[4]
Residence Time~10 secondsPyrolysis of Methyl Ricinoleate[1]
Yield of Methyl Undecenoate47.9%Pyrolysis of Methyl RicinoleateUnder optimal conditions.[4]
Hydrolysis
Reaction Temperature25 °CHydrolysis of Methyl UndecenoateWith sodium hydroxide.[1]
Reaction Time30 minutesHydrolysis of Methyl UndecenoateFor quantitative yield.[1]
Hydrobromination
Yield of 11-bromoundecanoic acid80-100%Hydrobromination of Undecylenic AcidWith a minimum HBr to undecylenic acid ratio of 1.6.[7]
Amination
Ammonia Concentration40% aqueous solutionAmination of 11-bromoundecanoic acidA large excess is used.[1]
Reaction Temperature30 °CAmination of 11-bromoundecanoic acid[1]

Experimental Protocols

Protocol 1: Transesterification of Castor Oil to Methyl Ricinoleate
  • Reaction Setup: In a stirred reactor, add crude castor oil.

  • Catalyst Addition: Add methanol and a catalytic amount of sodium methoxide.

  • Reaction Conditions: Heat the mixture to 80°C and stir for 1 hour.[1]

  • Work-up: After the reaction is complete, allow the mixture to settle. The glycerol (B35011) byproduct will separate as a lower layer.

  • Purification: Wash the upper methyl ricinoleate layer with water to remove any residual glycerol.

Protocol 2: Pyrolysis of Methyl Ricinoleate
  • Preheating: Evaporate the methyl ricinoleate at 250°C.

  • Mixing: Mix the vaporized methyl ricinoleate with superheated steam (600°C) in a 1:1 ratio.[1]

  • Pyrolysis: Pass the mixture through a cracking furnace at 400-575°C with a residence time of approximately 10 seconds.[1]

  • Condensation: Condense the products to collect heptanal and methyl undecenoate.

  • Separation: Separate the two products, for example, by distillation.

Protocol 3: Anti-Markovnikov Hydrobromination of Undecylenic Acid
  • Reaction Setup: Dissolve undecylenic acid in a suitable solvent (e.g., a non-polar solvent).

  • Initiator Addition: Add a radical initiator, such as a peroxide (e.g., benzoyl peroxide).

  • HBr Addition: Bubble hydrogen bromide gas through the solution or add a solution of HBr in a suitable solvent. The reaction is exothermic, so cooling may be necessary.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or GC until the undecylenic acid is consumed.

  • Work-up and Purification: After the reaction is complete, wash the reaction mixture to remove excess HBr and the initiator. The product, 11-bromoundecanoic acid, can then be purified, for instance, by crystallization.

Protocol 4: Amination of 11-Bromoundecanoic Acid
  • Reaction Setup: In a pressure-resistant reactor, add 11-bromoundecanoic acid to a large excess of a 40% aqueous ammonia solution at 30°C.[1]

  • Reaction Conditions: Stir the mixture. A gradual heating profile is recommended to minimize side reactions.

  • Reaction Monitoring: Monitor the reaction until the 11-bromoundecanoic acid is completely consumed.

  • Work-up: After the reaction is complete, add water and heat the mixture to 100°C to remove excess ammonia.[1]

  • Purification: The this compound can be purified by recrystallization from water.[1] For further purification, it can be converted to its hydrochloride salt, recrystallized, and then neutralized.[1]

Visualizations

SynthesisWorkflow CastorOil Castor Oil MethylRicinoleate Methyl Ricinoleate CastorOil->MethylRicinoleate Transesterification (Methanol, NaOMe) MethylUndecenoate Methyl Undecenoate MethylRicinoleate->MethylUndecenoate Pyrolysis (High Temp, Steam) UndecylenicAcid Undecylenic Acid MethylUndecenoate->UndecylenicAcid Hydrolysis (NaOH) BromoAcid 11-Bromoundecanoic Acid UndecylenicAcid->BromoAcid Anti-Markovnikov Hydrobromination (HBr, Peroxide) AminoAcid This compound BromoAcid->AminoAcid Amination (Excess NH3) TroubleshootingHydrobromination start Low yield/purity in Hydrobromination Step check_isomer High percentage of 10-bromo isomer? start->check_isomer add_initiator Increase radical initiator concentration. Ensure absence of inhibitors. check_isomer->add_initiator Yes check_completion Incomplete reaction? check_isomer->check_completion No end Improved Yield and Purity add_initiator->end increase_hbr Increase HBr to alkene ratio. check_completion->increase_hbr Yes optimize_temp Optimize reaction temperature. check_completion->optimize_temp If still incomplete increase_hbr->end optimize_temp->end

References

Technical Support Center: Overcoming Solubility Challenges of 11-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11-aminoundecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues that may be encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative solubility data to support your work.

Troubleshooting Guide

Issue: Precipitate formation when preparing aqueous solutions.

Possible Causes:

  • pH of the solution: this compound is a zwitterionic molecule, and its solubility in water is highly pH-dependent. At a neutral pH (around 6-8), it exists predominantly in its zwitterionic form, which has lower solubility.[1]

  • Low temperature: Solubility of this compound in water is low at room temperature.[2]

  • Concentration exceeds solubility limit: The desired concentration of the solution may be higher than the solubility of this compound under the given conditions.

Solutions:

  • Adjust the pH: To increase solubility, acidify the aqueous solution to a pH below 3 or make it alkaline. At pH < 4, the solubility increases significantly to over 20 g/L.[1]

  • Increase the temperature: Heating the solution can significantly increase the solubility of this compound in water. For recrystallization purposes, it can be dissolved in boiling water.

  • Use a co-solvent: For preparing stock solutions, first dissolve the this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.

Issue: Difficulty dissolving in organic solvents.

Possible Causes:

  • Inappropriate solvent choice: While soluble in some polar organic solvents, its solubility can vary.

  • Insufficient agitation: The compound may require more vigorous mixing or sonication to dissolve completely.

Solutions:

  • Select an appropriate solvent: Based on available data, dimethyl sulfoxide (B87167) (DMSO) and halogenated solvents like 2,2,2-trifluoroethanol (B45653) are effective.

  • Apply heat: Gently warming the solvent while stirring can aid dissolution.

  • Use sonication: A brief sonication in an ultrasonic bath can help break up solid particles and enhance dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water?

A1: The solubility of this compound in water is highly dependent on the pH. At 25°C, the solubility is approximately 0.8 g/L at a neutral pH (6-8). The maximum solubility at or above pH 4 is 3.2 g/L. Below pH 3, the solubility increases to greater than 20 g/L.[1]

Q2: In which organic solvents is this compound soluble?

A2: this compound is soluble in polar organic solvents such as ethanol (B145695) and dimethylformamide (DMF). It is also particularly soluble in halogenated solvents like 2,2,2-trifluoroethanol. Quantitative data for some solvents is provided in the table below.

Q3: How can I prepare a stock solution of this compound for use in aqueous buffers?

A3: A common method is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as DMSO. The solid this compound can be dissolved in DMSO with the aid of gentle heating or sonication. This stock solution can then be added dropwise to the aqueous buffer with vigorous stirring to achieve the desired final concentration.

Q4: Can I heat the this compound to dissolve it?

A4: Yes, heating can be an effective method to increase the solubility of this compound, particularly in aqueous solutions. For instance, it can be dissolved in boiling water for recrystallization. When using organic solvents, gentle warming is often sufficient.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventTemperature (°C)Solubility
Water (pH ≥ 4)253.2 g/L
Water (pH 6-8)250.8 g/L
Water (pH < 3)25> 20 g/L
Dimethyl Sulfoxide (DMSO)Room TemperatureSoluble
2,2,2-TrifluoroethanolRoom TemperatureHighly Soluble

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound by pH Adjustment

Objective: To prepare a clear aqueous solution of this compound for experimental use.

Materials:

  • This compound powder

  • Deionized water

  • 1 M Hydrochloric acid (HCl) or 1 M Sodium Hydroxide (NaOH)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the powder to a volumetric flask containing deionized water (approximately 80% of the final volume).

  • Place the flask on a magnetic stirrer and begin stirring.

  • Slowly add 1 M HCl dropwise to the suspension while monitoring the pH. Continue adding acid until the pH is below 3 and the solid has completely dissolved.

  • Alternatively, for alkaline dissolution, slowly add 1 M NaOH dropwise until the solid dissolves.

  • Once the solid is fully dissolved, adjust the final volume with deionized water.

  • If necessary, readjust the pH to the desired value for your experiment, being mindful of potential precipitation.

Protocol 2: Surface Functionalization of Gold Nanoparticles with this compound

Objective: To functionalize the surface of gold nanoparticles (AuNPs) with this compound, where its solubility is critical for a uniform coating.

Materials:

  • Citrate-stabilized gold nanoparticle solution

  • This compound

  • Ethanol

  • Deionized water

  • Centrifuge

Procedure:

  • Prepare this compound Solution:

    • Dissolve this compound in ethanol to prepare a stock solution (e.g., 1 mg/mL). Gentle warming or sonication may be required to ensure complete dissolution.

  • Functionalization:

    • Add the ethanolic solution of this compound to the citrate-stabilized gold nanoparticle solution with vigorous stirring. The thiol group of a mercapto-analog of this compound, or the amine group, can displace the citrate (B86180) ions on the gold surface.

    • Allow the reaction to proceed for several hours (e.g., 12-24 hours) at room temperature with continuous stirring.

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs.

    • Remove the supernatant containing unbound this compound and residual citrate.

    • Resuspend the nanoparticle pellet in deionized water or a suitable buffer.

    • Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of unbound ligands.

  • Characterization:

    • Characterize the functionalized AuNPs using techniques such as UV-Vis spectroscopy, Dynamic Light Scattering (DLS), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the surface modification.

Visualizations

experimental_workflow cluster_prep Preparation of this compound Solution cluster_func Nanoparticle Functionalization cluster_purify Purification cluster_char Characterization weigh Weigh this compound dissolve Dissolve in Ethanol (may require warming/sonication) weigh->dissolve mix Mix with 11-AA Solution (Vigorous Stirring) dissolve->mix au_np Citrate-Stabilized Gold Nanoparticles au_np->mix react Incubate (12-24h) mix->react centrifuge1 Centrifuge react->centrifuge1 resuspend1 Resuspend in Water/Buffer centrifuge1->resuspend1 centrifuge2 Repeat Centrifugation and Resuspension (2x) resuspend1->centrifuge2 characterize Analyze using UV-Vis, DLS, FTIR centrifuge2->characterize

Caption: Experimental workflow for the surface functionalization of gold nanoparticles.

troubleshooting_logic start Precipitate Observed in Aqueous Solution? check_ph Is pH neutral (6-8)? start->check_ph adjust_ph Adjust pH to < 3 or > 9 check_ph->adjust_ph Yes check_temp Is solution at room temp? check_ph->check_temp No no_precipitate Solution should be clear adjust_ph->no_precipitate heat_solution Gently heat the solution check_temp->heat_solution Yes check_conc Is concentration high? check_temp->check_conc No heat_solution->no_precipitate use_cosolvent Prepare stock in DMSO and dilute in buffer check_conc->use_cosolvent Yes check_conc->no_precipitate No use_cosolvent->no_precipitate

References

Technical Support Center: Purification of Crude 11-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 11-aminoundecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent and effective methods for the purification of crude this compound include:

  • Recrystallization: This is a widely used technique, often employing solvents such as water, aqueous acetic acid, or aqueous ethanol.[1][2]

  • Activated Carbon Treatment: This method is effective for removing colored impurities and other organic contaminants.[3][4] It is often used in conjunction with recrystallization.

  • Ion-Exchange Chromatography: This technique separates molecules based on their charge and can be highly effective for purifying amino acids.[5][6]

  • Acid Salt Formation and Neutralization: This involves forming a salt of the amino acid (e.g., bisulfate or hydrochloride), which can be recrystallized and then neutralized to yield the purified amino acid.[1][2]

Q2: What are the typical impurities found in crude this compound?

A2: Crude this compound, particularly when synthesized from castor oil, may contain several impurities.[7] The primary synthetic route involves the hydrobromination of 10-undecenoic acid, which can lead to the formation of the isomeric byproduct, 10-bromoundecanoic acid.[1] Other potential impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.

Q3: What is the expected purity and yield for these purification methods?

A3: The purity and yield can vary depending on the chosen method and the quality of the crude material. However, high purity levels are achievable. For instance, recrystallization from aqueous acetic acid followed by activated carbon treatment can yield this compound with a purity of 99.7%.[2] Similarly, a process involving the formation and neutralization of the bisulfate salt has been reported to achieve a purity of 99.7%.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Low Yield - Using an excessive amount of solvent.[8] - Premature crystallization during hot filtration. - The compound is too soluble in the chosen solvent, even at low temperatures.[8] - Incomplete precipitation.- Reduce the volume of solvent used for dissolution. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and premature crystallization. - Consider a different solvent or a solvent mixture. - Cool the solution in an ice bath to maximize crystal formation. - Concentrate the mother liquor and cool again to recover more product.
Poor Crystal Quality (oiling out, small crystals) - The solution is cooling too rapidly.[9] - The solution is supersaturated. - Presence of impurities that inhibit crystal growth.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Insulate the flask to slow down the cooling rate. - Add a small amount of additional hot solvent to reduce supersaturation. - Use a seed crystal to induce proper crystal formation. - Consider a preliminary purification step like activated carbon treatment to remove impurities.
No Crystal Formation - The solution is not sufficiently saturated. - The presence of significant impurities inhibiting nucleation.- Evaporate some of the solvent to increase the concentration of the solute. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. - Cool the solution to a lower temperature (e.g., in a freezer, if the solvent's freezing point allows).
Activated Carbon Treatment Issues
Problem Possible Cause(s) Troubleshooting Steps
Ineffective Decolorization - Insufficient amount of activated carbon. - Incorrect pH or temperature for adsorption. - Short contact time.- Increase the amount of activated carbon used (typically 1-5% by weight of the solute). - Optimize the pH and temperature of the solution, as these can affect the adsorption efficiency of certain impurities.[4] - Increase the stirring time to allow for adequate adsorption.
Low Product Yield - Adsorption of the product onto the activated carbon.[4]- Use the minimum effective amount of activated carbon. - Consider modifying the activated carbon (e.g., with a dilute base) to reduce its affinity for the amino acid.[4] - Wash the filtered activated carbon with a small amount of hot solvent to recover some of the adsorbed product.
Ion-Exchange Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor Binding of this compound to the Resin - Incorrect pH of the loading buffer. For cation exchange, the pH should be below the isoelectric point (pI) of the amino acid. - High ionic strength of the sample or loading buffer.- Adjust the pH of the loading buffer to ensure the amino acid has the appropriate charge for binding to the resin. - Desalt or dilute the sample to reduce its ionic strength before loading it onto the column.[10]
Co-elution of Impurities - Inadequate gradient slope for elution. - Similar charge properties of the impurities and the target compound.- Optimize the elution gradient (e.g., a shallower salt gradient or a pH gradient) to improve resolution. - Consider using a different type of ion-exchange resin (e.g., strong vs. weak ion exchanger) that may offer different selectivity.
Low Recovery from the Column - The compound is binding too strongly to the resin. - Precipitation of the compound on the column.- Increase the ionic strength or change the pH of the elution buffer to facilitate the release of the compound. - Ensure the solubility of this compound in the elution buffer. The solubility is pH-dependent.[11]

Quantitative Data Summary

Purification Method Solvent/Mobile Phase Starting Material Purity Achieved Yield Reference
Recrystallization with Activated Carbon10% (wt/wt) Acetic Acid in WaterCrude this compound99.7%70%[2]
Acid Salt Formation and Neutralization1 M Sulfuric Acid, followed by Ammonium (B1175870) Hydroxide (B78521)Crude this compound99.7%87.5%[2]
RecrystallizationWaterCrude this compoundNot specifiedNot specified[1]
Recrystallization of Hydrochloride SaltMethanol/Ethyl AcetateThis compound hydrochlorideHighNot specified[1]

Experimental Protocols

Recrystallization from Aqueous Acetic Acid with Activated Carbon Treatment

Objective: To purify crude this compound to high purity.

Methodology:

  • To a 250 mL flask, add 100 mL of a 10% (wt/wt) aqueous acetic acid solution.

  • Add 40 g of crude this compound to the solution to form a suspension.

  • Heat the suspension to 90 °C with gentle stirring until a cloudy solution is obtained.

  • Add 1 g of activated carbon to the hot solution.

  • Continue to stir the solution gently at 90 °C for 1 hour.

  • Perform a hot filtration through a layer of Celite to remove the activated carbon and other insoluble impurities, collecting the clear and colorless filtrate.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Once the solution has reached room temperature, place it in an ice bath to complete the crystallization process.

  • Collect the crystalline product by vacuum filtration.

  • Wash the collected crystals three times with deionized water.

  • Dry the purified this compound in a vacuum oven.

Purification via Bisulfate Salt Formation

Objective: To purify crude this compound through the formation and subsequent neutralization of its bisulfate salt.

Methodology:

  • In a 250 mL flask, add 100 mL of a 1 M sulfuric acid solution.

  • Add 40 g of crude this compound to create a suspension.

  • Heat the suspension to 90 °C with vigorous stirring to obtain a cloudy solution.

  • Filter the hot solution through a layer of Celite to obtain a clear, colorless solution.

  • Allow the solution to cool to room temperature. A large amount of the bisulfate salt of this compound will precipitate.

  • Filter the precipitate and wash it with deionized water.

  • Resuspend the washed precipitate in 100 mL of deionized water.

  • Warm the suspension to 80 °C and neutralize it by the slow addition of a 25% ammonium hydroxide solution to a pH of 6.8.

  • Cool the neutralized solution to room temperature to allow for the crystallization of the purified this compound.

  • Collect the crystalline product by filtration and wash it three times with deionized water.

  • Dry the final product under vacuum.

Visualizations

Recrystallization_Workflow start Crude this compound dissolution Dissolve in Hot Solvent (e.g., 10% Acetic Acid) start->dissolution activated_carbon Add Activated Carbon (for decolorization) dissolution->activated_carbon hot_filtration Hot Filtration (remove insoluble impurities) activated_carbon->hot_filtration cooling Slow Cooling (induces crystallization) hot_filtration->cooling crystal_collection Collect Crystals (vacuum filtration) cooling->crystal_collection washing Wash with Cold Solvent crystal_collection->washing drying Dry Purified Product washing->drying end Pure this compound drying->end

Caption: Experimental workflow for the purification of this compound by recrystallization.

Troubleshooting_Low_Yield start Low Recrystallization Yield check_solvent Too much solvent used? start->check_solvent check_filtration Premature crystallization during hot filtration? start->check_filtration check_solubility Compound too soluble in cold solvent? start->check_solubility reduce_solvent Reduce solvent volume in next attempt check_solvent->reduce_solvent Yes concentrate_mother_liquor Concentrate mother liquor and re-cool check_solvent->concentrate_mother_liquor Yes preheat_funnel Pre-heat filtration apparatus check_filtration->preheat_funnel Yes change_solvent Choose a different solvent or solvent system check_solubility->change_solvent Yes

Caption: Troubleshooting guide for low yield in recrystallization.

Ion_Exchange_Workflow start Crude this compound Solution equilibration Equilibrate Ion-Exchange Column (with loading buffer) start->equilibration sample_loading Load Sample onto Column equilibration->sample_loading wash Wash Column (remove unbound impurities) sample_loading->wash elution Elute with Gradient (e.g., increasing salt concentration or pH) wash->elution fraction_collection Collect Fractions elution->fraction_collection analysis Analyze Fractions for Purity fraction_collection->analysis pooling Pool Pure Fractions analysis->pooling end Purified this compound pooling->end

Caption: General workflow for purification by ion-exchange chromatography.

References

Technical Support Center: Optimizing Condensation Polymerization of 11-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the condensation polymerization of 11-aminoundecanoic acid to synthesize Polyamide 11 (Nylon-11). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the condensation polymerization of this compound.

Observed Issue Potential Cause Recommended Solution
Low Molecular Weight / Brittle Polymer 1. Incomplete reaction. 2. Presence of moisture. 3. Reaction temperature is too low. 4. Inefficient removal of water byproduct.1. Increase reaction time or temperature. 2. Ensure the monomer is thoroughly dried before use. 3. Optimize the reaction temperature, typically in the range of 200-240°C. 4. Improve the vacuum applied to the system to facilitate water removal.
Polymer Discoloration (Yellowing/Browning) 1. Thermal degradation at high temperatures. 2. Presence of oxygen in the reactor. 3. Impurities in the monomer.1. Avoid excessive reaction temperatures or prolonged reaction times. 2. Ensure the reaction is conducted under a continuous inert gas (e.g., nitrogen or argon) purge. 3. Use high-purity this compound.
Poor Yield 1. Incomplete polymerization. 2. Loss of monomer during reaction setup. 3. Side reactions.1. Optimize reaction conditions (temperature, time, vacuum). 2. Ensure a well-sealed reaction vessel. 3. Maintain an inert atmosphere and use appropriate temperature control to minimize side reactions.
Inconsistent Melt Viscosity 1. Broad molecular weight distribution. 2. Inhomogeneous heating of the reaction mixture.1. Optimize reaction conditions for uniform chain growth. 2. Ensure efficient stirring and uniform heating of the reactor.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the melt condensation polymerization of this compound?

A1: The typical temperature range for the melt polymerization of this compound is between 200°C and 240°C.[1] The reaction is often started at a lower temperature and gradually increased. It is crucial to maintain the temperature below the point of significant thermal degradation to avoid discoloration and a reduction in molecular weight.

Q2: How critical is the removal of water during the polymerization process?

A2: The removal of water is critical for achieving a high molecular weight polymer.[1] The condensation reaction is a reversible equilibrium. To drive the reaction towards the formation of longer polymer chains, the water byproduct must be continuously and efficiently removed from the reaction mixture, typically by applying a vacuum.

Q3: Should a catalyst be used for the polymerization of this compound?

A3: The self-condensation of this compound can proceed thermally without a catalyst. However, to increase the reaction rate and potentially lower the required temperature, catalysts such as phosphoric acid or other acid catalysts can be employed. The choice and concentration of the catalyst should be optimized for the specific reaction conditions.

Q4: How can I monitor the progress of the polymerization reaction?

A4: The progress of the polymerization can be monitored by observing the increase in the melt viscosity of the reaction mixture. For quantitative analysis, techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) can be used to track the disappearance of the carboxylic acid and amine functional groups and the appearance of the amide bond. The molecular weight of the resulting polymer can be determined by techniques like size-exclusion chromatography (SEC) or viscometry.

Q5: What are the common side reactions to be aware of during polymerization?

A5: The primary side reaction of concern is thermal degradation, which can occur at excessively high temperatures and lead to chain scission, cross-linking, and discoloration of the polymer.[2] Oxidation can also occur if the reaction is not carried out under an inert atmosphere.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the properties of Polyamide 11. The values presented are for illustrative purposes and may need to be optimized for your specific experimental setup.

Table 1: Effect of Reaction Temperature on Polyamide 11 Properties

Reaction Temperature (°C)Expected Molecular Weight (Mn)Polydispersity Index (PDI)Observations
190LowNarrowSlow reaction rate, incomplete conversion.
210ModerateModerateGood balance of reaction rate and polymer properties.
230HighBroadFaster reaction, risk of thermal degradation.
250DecreasingBroadSignificant thermal degradation, discoloration.

Table 2: Effect of Reaction Time on Polyamide 11 Molecular Weight at 220°C

Reaction Time (hours)Expected Molecular Weight (Mn)Observations
1LowInitial stages of polymerization.
3ModerateSignificant chain growth.
6HighApproaching maximum molecular weight.
12High (potential decrease)Risk of degradation with prolonged heating.

Experimental Protocols

Protocol 1: Melt Condensation Polymerization of this compound
  • Monomer Preparation: Dry the this compound monomer under vacuum at 80°C for at least 12 hours to remove any residual moisture.

  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, and a vacuum outlet connected to a cold trap.

  • Charging the Reactor: Charge the dried this compound into the reactor.

  • Inert Atmosphere: Purge the reactor with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen.

  • Heating and Polymerization:

    • Begin stirring and slowly heat the reactor to a temperature just above the melting point of the monomer (approximately 190-200°C).

    • Once the monomer is molten, gradually increase the temperature to the desired polymerization temperature (e.g., 220°C).

    • Maintain a slow flow of inert gas over the reaction mixture.

  • Water Removal: After an initial period at atmospheric pressure (e.g., 1 hour), gradually apply a vacuum to the system to facilitate the removal of the water byproduct. The vacuum should be slowly decreased to avoid excessive foaming.

  • Monitoring the Reaction: Continue the reaction under vacuum for the desired duration (e.g., 3-6 hours). The increase in melt viscosity is an indicator of polymerization progress.

  • Polymer Recovery: Once the desired viscosity is reached, stop the reaction by cooling the reactor. The polymer can be extruded from the reactor or dissolved in a suitable solvent for purification.

  • Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent (e.g., methanol).

  • Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 80°C) to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing monomer_prep Dry Monomer charge_reactor Charge Monomer monomer_prep->charge_reactor reactor_setup Assemble Reactor reactor_setup->charge_reactor purge Inert Gas Purge charge_reactor->purge heat Heat to Melt purge->heat polymerize Increase to Polymerization Temp heat->polymerize vacuum Apply Vacuum polymerize->vacuum recover Recover Polymer vacuum->recover purify Purify Polymer recover->purify dry Dry Polymer purify->dry characterize Characterize dry->characterize

Caption: Experimental workflow for the melt condensation polymerization of this compound.

troubleshooting_logic start Polymerization Issue low_mw Low Molecular Weight? start->low_mw discoloration Discoloration? low_mw->discoloration No cause_low_mw1 Incomplete Reaction low_mw->cause_low_mw1 Yes cause_low_mw2 Moisture Present low_mw->cause_low_mw2 Yes low_yield Low Yield? discoloration->low_yield No cause_discoloration1 Thermal Degradation discoloration->cause_discoloration1 Yes cause_discoloration2 Oxygen Present discoloration->cause_discoloration2 Yes cause_low_yield1 Suboptimal Conditions low_yield->cause_low_yield1 Yes cause_low_yield2 Monomer Loss low_yield->cause_low_yield2 Yes solution_low_mw1 Increase Time/Temp cause_low_mw1->solution_low_mw1 solution_low_mw2 Dry Monomer Thoroughly cause_low_mw2->solution_low_mw2 solution_discoloration1 Reduce Temp/Time cause_discoloration1->solution_discoloration1 solution_discoloration2 Inert Atmosphere cause_discoloration2->solution_discoloration2 solution_low_yield1 Optimize Parameters cause_low_yield1->solution_low_yield1 solution_low_yield2 Check Reactor Seal cause_low_yield2->solution_low_yield2

Caption: Troubleshooting logic for common issues in Polyamide 11 synthesis.

References

Troubleshooting inconsistent results in 11-aminoundecanoic acid experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11-aminoundecanoic acid (11-AUDA) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during polymerization, nanoparticle synthesis, and bioconjugation experiments involving this compound.

Polymerization of this compound (Synthesis of Nylon-11)

Question 1: Why is the yield of my Nylon-11 polymer lower than expected?

Answer: Low yields in Nylon-11 synthesis can stem from several factors, from monomer purity to reaction conditions. A systematic approach to troubleshooting is crucial.

  • Monomer Purity: The purity of the this compound monomer is critical. Impurities can terminate the polymerization chain reaction, leading to a lower molecular weight and reduced yield.[1] It is advisable to use a high-purity monomer (≥97%) and consider recrystallization if purity is a concern.[2][3]

  • Incomplete Reaction: The polymerization of this compound is a polycondensation reaction that requires sufficient time and temperature to reach completion. Ensure the reaction is carried out at the recommended temperature (typically around 220 °C) for an adequate duration to allow for the removal of water, a byproduct of the reaction.[4]

  • Side Reactions: At elevated temperatures, side reactions can occur, leading to byproducts and a lower yield of the desired polymer.[5][6] Optimizing the reaction temperature and time is key to minimizing these side reactions.

  • Hydrolysis: The presence of excess water can shift the equilibrium of the condensation reaction back towards the monomer, reducing the polymer yield.[7] Efficient removal of water during the polymerization process is essential.

Question 2: How can I control the molecular weight of the synthesized Nylon-11?

Answer: Controlling the molecular weight of the polymer is essential for achieving the desired material properties.

  • Reaction Time and Temperature: The molecular weight of the polymer generally increases with longer reaction times and higher temperatures, up to a certain point.[8] However, prolonged exposure to high temperatures can also lead to thermal degradation.[4] Careful optimization of these parameters is necessary.

  • Monomer-to-Initiator Ratio: The ratio of the monomer to the initiator can be adjusted to control the polymer chain length.[9]

  • Addition of Monofunctional Reagents: The introduction of a small amount of a monofunctional reagent can act as a chain terminator, thereby controlling the final molecular weight of the polymer.[10]

  • Stoichiometry: In polycondensation, precise control of the stoichiometry of the reacting functional groups is crucial for achieving a high molecular weight. For a self-polymerizing monomer like this compound, this translates to high monomer purity.[1]

ParameterEffect on Molecular WeightRecommended Range/Action
Reaction Temperature Increases with temperature, but degradation can occur at very high temperatures.200-220 °C
Reaction Time Increases with time.Varies depending on scale and desired molecular weight; typically several hours.
Monomer Purity Higher purity leads to higher molecular weight.≥97%; consider recrystallization for lower purity grades.
Water Removal Efficient removal increases molecular weight.Use a nitrogen stream or vacuum during polymerization.

Question 3: My Nylon-11 product is discolored. What is the cause and how can I prevent it?

Answer: Discoloration, often yellowing, in Nylon-11 is typically a sign of thermal degradation or the presence of impurities.

  • Thermal Degradation: Prolonged exposure to high temperatures during polymerization or processing can cause the polymer to degrade and discolor. Minimize the time the polymer is held at the reaction temperature.

  • Impurities: Certain impurities in the monomer can lead to discoloration upon heating. Ensure the use of high-purity this compound.

  • Oxygen Presence: The presence of oxygen at high temperatures can accelerate degradation. Conducting the polymerization under an inert atmosphere, such as nitrogen, can help prevent this.

Synthesis of this compound Nanoparticles

Question 4: I am observing aggregation of my this compound nanoparticles. How can I achieve a stable, monodisperse suspension?

Answer: Nanoparticle aggregation is a common issue and can be addressed by optimizing formulation and process parameters.

  • Solvent/Antisolvent System: The choice of solvent and antisolvent, and the rate of their mixing, are critical in nanoprecipitation methods. Rapid and uniform mixing is generally preferred to promote the formation of smaller, more uniform nanoparticles.

  • Concentration: The concentration of this compound in the solvent phase can influence the final particle size and stability. Experiment with different concentrations to find the optimal range.

  • Stabilizers: The use of stabilizers, such as surfactants or polymers, can help prevent nanoparticle aggregation by providing steric or electrostatic repulsion.

  • pH: The pH of the solution can affect the surface charge of the nanoparticles, influencing their stability. For an amino acid like 11-AUDA, the pH will determine the protonation state of the amine and carboxylic acid groups.

Question 5: How can I confirm the size and morphology of my synthesized nanoparticles?

Answer: A combination of characterization techniques is recommended for a comprehensive analysis of your nanoparticles.

  • Dynamic Light Scattering (DLS): DLS is a widely used technique to measure the hydrodynamic diameter and size distribution of nanoparticles in a suspension.[11][12] It is important to note that DLS measures the hydrodynamic size, which includes the core particle and any solvated layers on its surface.[13]

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology.[12][14] TEM is often considered the "gold standard" for nanoparticle sizing.[13] It is common to observe a difference in size between DLS and TEM results.[15]

  • Scanning Electron Microscopy (SEM): SEM can also be used to visualize nanoparticles, providing information on their surface morphology and size.[14]

TechniqueInformation ProvidedSample PreparationConsiderations
DLS Hydrodynamic diameter, size distribution, polydispersity index (PDI)Dilute suspension in a suitable solventSensitive to dust and aggregates; measures an intensity-weighted average.
TEM Particle size, shape, morphology, and crystallinityDried sample on a TEM gridProvides a number-weighted average; requires high vacuum.
SEM Surface morphology, size, and shape of nanoparticlesDried and coated sample on an SEM stubProvides information on the surface topography.
Bioconjugation with this compound

Question 6: My EDC/NHS coupling reaction to conjugate this compound to a protein has a low yield. What are the potential causes and solutions?

Answer: Low coupling efficiency in EDC/NHS chemistry can be due to a number of factors related to the reagents, buffers, and reaction conditions.

  • Inactive Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time. Use fresh, high-quality reagents and store them properly in a desiccator.[16] Prepare solutions immediately before use.

  • Suboptimal pH: The pH of the reaction is critical. The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (around 6.0), while the subsequent reaction of the NHS-ester with the primary amine is more efficient at a slightly basic pH (7.2-8.5). A two-step reaction with pH adjustment can improve efficiency.

  • Inappropriate Buffers: Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) will compete with the reaction and should be avoided. MES buffer is a good choice for the activation step, and phosphate-buffered saline (PBS) is suitable for the coupling step.[16]

  • Hydrolysis of Intermediates: The activated NHS-ester is susceptible to hydrolysis. The coupling reaction should be performed as quickly as possible after the activation step.

  • Steric Hindrance: The accessibility of the amine and carboxyl groups on the molecules to be conjugated can affect the reaction efficiency.

Experimental Protocols

Protocol 1: Synthesis of Nylon-11 via Melt Polymerization

This protocol describes a general procedure for the laboratory-scale synthesis of Nylon-11 from this compound.

Materials:

  • This compound (high purity, ≥97%)

  • Nitrogen gas supply

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

Procedure:

  • Place this compound into the three-neck round-bottom flask.

  • Assemble the mechanical stirrer and condenser.

  • Begin purging the system with a slow stream of nitrogen gas to create an inert atmosphere.

  • Slowly heat the flask to a temperature of 220 °C while stirring. The monomer will melt and the polymerization will begin.

  • Water will be produced as a byproduct and will be removed through the condenser.

  • Continue the reaction at 220 °C for 2-4 hours. The viscosity of the melt will increase as the polymerization progresses.

  • After the desired reaction time, stop heating and allow the polymer to cool to room temperature under the nitrogen atmosphere.

  • The resulting solid Nylon-11 can be removed from the flask.

Protocol 2: EDC/NHS Coupling of this compound to a Protein

This protocol provides a general two-step method for conjugating the carboxyl group of this compound to primary amines on a protein.

Materials:

  • This compound

  • Protein with available primary amines

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 10-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Dissolve the protein in Coupling Buffer.

    • Add the activated this compound solution to the protein solution. A typical molar ratio is a 20 to 50-fold molar excess of the activated linker to the protein.

    • Incubate for 2 hours at room temperature or overnight at 4 °C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Visualizations

experimental_workflow cluster_activation Activation Step (pH 6.0) cluster_coupling Coupling Step (pH 7.4) cluster_purification Purification AUDA 11-Aminoundecanoic Acid Activated_AUDA NHS-activated 11-AUDA AUDA->Activated_AUDA Activation EDC_NHS EDC + NHS EDC_NHS->Activated_AUDA Conjugate Protein-AUDA Conjugate Activated_AUDA->Conjugate Coupling Protein Protein(-NH2) Protein->Conjugate Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate Desalting

Caption: Workflow for the EDC/NHS coupling of this compound to a protein.

troubleshooting_polymerization cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Inconsistent Polymerization Results (Low Yield, Incorrect MW, Discoloration) Impurity Monomer Impurity Problem->Impurity Conditions Suboptimal Reaction Conditions Problem->Conditions Degradation Thermal Degradation Problem->Degradation Purify Recrystallize Monomer Impurity->Purify Optimize Optimize Temperature, Time, and Atmosphere Conditions->Optimize Degradation->Optimize Characterize Analyze Monomer and Polymer (e.g., NMR, GPC, DSC) Purify->Characterize Optimize->Characterize

References

Long-term storage and stability of 11-aminoundecanoic acid solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of 11-aminoundecanoic acid (11-AUA) solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound solutions?

A1: this compound has a unique structure with both a polar amino group and a carboxylic acid group, as well as a long, non-polar carbon chain.[1] This gives it varied solubility characteristics.

  • Water: It is considered slightly soluble in water.[2] The reported solubility is 2 g/L at 20°C.[3] However, solubility is highly dependent on pH. At a pH below 4, solubility increases significantly, while at a pH of 4 or higher, the maximum solubility is around 3.2 g/L, with typical values closer to 0.8 g/L at neutral pH.[4]

  • Organic Solvents: It is soluble in alcohols (like ethanol (B145695) and butanol), ether, and cresols.[2][4][5] For some applications, Dimethyl Sulfoxide (DMSO) can be used, though it may require sonication and pH adjustment with HCl to achieve dissolution.[6] Halogenated solvents like 2,2,2-trifluoroethanol (B45653) are also particularly effective for solubilizing 11-AUA.[7]

Q2: What are the optimal conditions for the long-term storage of this compound stock solutions?

A2: The stability of 11-AUA solutions is highly dependent on storage temperature. For maximum shelf life, prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored frozen.[6]

  • -80°C: Recommended for up to 2 years of storage.[6]

  • -20°C: Recommended for up to 1 year of storage.[6] The solid form of this compound is stable for up to two years when stored in a cool, dry place in a tightly sealed container.[2] Some suppliers recommend storing the solid under a nitrogen atmosphere.[3]

Q3: What are the signs of degradation or instability in an 11-AUA solution?

A3: Signs of degradation can include:

  • Discoloration: A change from a clear, colorless solution to a yellow or brown hue may indicate chemical degradation.

  • Precipitation: The formation of a solid precipitate after the solution has been fully dissolved can indicate a change in solubility due to temperature fluctuations, pH shifts, or degradation.

  • Cloudiness/Turbidity: This may suggest microbial growth, especially in aqueous solutions that are not sterile and have been stored for extended periods at 4°C or room temperature. 11-AUA is known to be biodegradable.[4][8]

  • Inconsistent Experimental Results: A loss of potency or unexpected outcomes in your experiments can be an indirect indicator of compound degradation.

Q4: How does pH affect the stability of 11-AUA in aqueous solutions?

A4: The pH of the solution is a critical factor. This compound is an amino acid and exists as a zwitterion at neutral pH.[4]

  • Low pH (Acidic): In acidic conditions (pH < 4), the carboxylic acid group is protonated, and the amino group is protonated, increasing water solubility.[4]

  • High pH (Basic): In alkaline conditions, the amino group is deprotonated, and the carboxylate group is deprotonated. Studies on related copolymers suggest that hydrolytic degradation rates increase with higher pH.[9]

  • General Recommendations: For storage, it is best to maintain a neutral pH unless experimental conditions require otherwise. Avoid strong acids and bases during storage.[10]

Q5: Are there any specific handling precautions for this compound?

A5: While 11-AUA is not classified as hazardous under normal conditions, standard laboratory safety practices should be followed.[2][11]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

  • When handling the solid powder, avoid dust formation. If dust is generated, use a respirator.[3][11]

  • Handle in a well-ventilated area.[11]

  • In case of a spill, dampen the solid material with 5% acetic acid before transferring to a suitable container.[10]

Data Summary Tables

Table 1: Solubility of this compound

Solvent Solubility Concentration Conditions
Water Slightly Soluble / Low[2][13] 2 g/L 20°C[3]
Water (pH < 4) High > 20 g/L 25°C[4]
Water (pH ≥ 4) Low 0.8 - 3.2 g/L 25°C[4]
Alcohol (Ethanol) Soluble[2] - -
Butanol Soluble[5] - -
Ether Soluble[2] - -

| DMSO | Soluble with difficulty | 3.33 mg/mL | Requires sonication and pH adjustment to 2 with HCl[6] |

Table 2: Recommended Storage Conditions

Form Storage Temperature Duration Notes
Solid Powder Room Temperature Up to 3 years[6] Store in a cool, dry, well-ventilated place.[3] Keep container tightly closed.[2]
Stock Solution (in solvent) -20°C Up to 1 year[6] Aliquot to prevent freeze-thaw cycles.

| Stock Solution (in solvent) | -80°C | Up to 2 years[6] | Aliquot to prevent freeze-thaw cycles. |

Experimental Protocols

Protocol 1: Preparation of an Aqueous 11-AUA Stock Solution

  • Objective: To prepare a stable, clear aqueous stock solution of 11-AUA.

  • Materials:

    • This compound (solid powder)

    • High-purity water (e.g., Milli-Q or deionized)

    • 0.1 M HCl and 0.1 M NaOH for pH adjustment

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer and/or sonicator

  • Methodology:

    • Weigh the desired amount of 11-AUA powder using an analytical balance.

    • Add the powder to a sterile container.

    • Add approximately 80% of the final desired volume of high-purity water.

    • Vortex or sonicate the mixture. Due to its low water solubility at neutral pH, the powder may not dissolve completely.[13]

    • Slowly add 0.1 M HCl dropwise while mixing until the solid fully dissolves. This is because solubility is significantly higher at a pH below 4.[4]

    • Once dissolved, if a neutral pH is required for your experiment, carefully adjust the pH back towards 7.0 using 0.1 M NaOH. Note: Be aware that the compound may precipitate as you approach its pI or region of lower solubility.

    • Add water to reach the final desired volume.

    • For long-term storage, sterile-filter the solution using a 0.22 µm filter.

    • Dispense into single-use aliquots in sterile tubes and store at -20°C or -80°C.[6]

Protocol 2: Assessment of Solution Stability

  • Objective: To periodically assess the stability of a stored 11-AUA solution.

  • Methodology:

    • Visual Inspection: At regular intervals (e.g., monthly), retrieve a sample aliquot from storage. Thaw it completely at room temperature. Visually inspect for any signs of precipitation, discoloration, or turbidity.

    • pH Measurement: Measure the pH of the solution to check for any significant drift from its initial value, which could indicate degradation.

    • UV-Vis Spectrophotometry (Optional): If a baseline spectrum was recorded upon preparation, re-measure the absorbance spectrum. Changes in the spectral profile could indicate the formation of degradation products.

    • Functional Assay: The most definitive test is to use the solution in a standard, reliable experimental assay. A decrease in the expected activity or inconsistent results compared to a freshly prepared solution would suggest degradation.

Diagrams and Workflows

G cluster_prep Preparation cluster_store Storage weigh 1. Weigh 11-AUA Powder add_solvent 2. Add Solvent (e.g., Water, DMSO) weigh->add_solvent dissolve 3. Dissolve (Vortex/Sonicate) Adjust pH if needed add_solvent->dissolve filter 4. Sterile Filter (0.22 µm) (Aqueous Solutions) dissolve->filter For aqueous solutions aliquot 5. Aliquot into Single-Use Tubes dissolve->aliquot For organic solvents filter->aliquot freeze 6. Store at -20°C or -80°C aliquot->freeze G start Precipitate Observed in Solution check_temp Was the solution stored at the correct temperature (-20°C/-80°C)? start->check_temp check_ph Is this an aqueous solution? Was the pH adjusted? check_temp->check_ph Yes sol_a Action: Store at recommended -20°C or -80°C. check_temp->sol_a No check_conc Is the concentration too high for the solvent and pH? check_ph->check_conc Yes sol_b Action: Re-dissolve by warming gently. Consider lowering pH for aqueous solutions or using a different solvent. check_ph->sol_b No sol_c Action: Prepare a more dilute solution. Refer to solubility table. check_conc->sol_c Yes sol_d Issue may be degradation. Prepare a fresh solution. check_conc->sol_d No G cluster_factors Factors Influencing Stability parent 11-AUA in Solution temp High Temperature (>4°C for long periods) parent->temp ph Extreme pH (Strongly Acidic/Basic) parent->ph microbes Microbial Contamination (Non-sterile aqueous solution) parent->microbes oxidizers Presence of Strong Oxidizers/Acids/Bases parent->oxidizers degradation Degradation (Loss of Purity & Efficacy) temp->degradation ph->degradation microbes->degradation oxidizers->degradation

References

Technical Support Center: Purification of Commercial 11-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities from commercial 11-aminoundecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Common impurities in commercial this compound primarily originate from its synthesis, which typically starts from castor oil.[1][2] Potential impurities include unreacted starting materials, intermediates, and by-products. Key impurities to consider are:

  • 11-Bromoundecanoic Acid: An intermediate in one of the common synthetic routes.[1][3]

  • 10-Bromoundecanoic Acid: A potential isomeric by-product from the hydrobromination step.[3]

  • 11-Hydroxyundecanoic Acid: Can be formed as a by-product during the ammonolysis of 11-bromoundecanoic acid.

  • Aminodiundecanoic Acid: A secondary amine impurity that can also be formed during ammonolysis.

  • Inorganic Salts: Such as iron and calcium, which may be present from catalysts or processing equipment.

  • Colored Impurities: Often arise from the raw materials or side reactions during synthesis.

Q2: Which analytical techniques are recommended for identifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying organic impurities. A reversed-phase method is often suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main component and any impurities present. Quantitative NMR (qNMR) can be used for purity assessment.[4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, often after derivatization of the amino acid.[7][8][9]

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of purification.

Q3: What are the primary methods for purifying commercial this compound?

A3: The most common and effective purification methods for this compound are:

  • Recrystallization: This is a widely used technique. Due to its zwitterionic nature, the solubility of this compound is highly dependent on pH.[1] Recrystallization can be performed from water, aqueous solutions of weak acids like acetic acid, or by forming a salt with a strong acid, recrystallizing the salt, and then neutralizing it.[10]

  • Activated Carbon Treatment: This is often used in conjunction with recrystallization to remove colored impurities.[11][12][13]

  • Column Chromatography: Ion-exchange chromatography is particularly effective for separating amino acids from other charged and neutral impurities.[14][15]

Troubleshooting Guides

Recrystallization
Issue Possible Cause Troubleshooting Steps
Low or No Crystal Formation - Too much solvent was used.- The solution is supersaturated but requires nucleation.- Boil off some of the solvent to concentrate the solution and attempt to cool again.[16]- Scratch the inside of the flask with a glass rod to create nucleation sites.[16][17]- Add a seed crystal of pure this compound.[16][17]
Oiling Out (Product separates as a liquid) - The melting point of the impure compound is lower than the boiling point of the solvent.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[17]- Vigorously stir the solution as the oil begins to form to encourage crystallization.[18]- Consider purifying by another method, such as column chromatography, before recrystallization.[17]
Colored Crystals - Colored impurities are co-precipitating with the product.- During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated carbon and boil for a few minutes before hot filtration.[18]
Poor Purity After Recrystallization - Crystallization occurred too quickly, trapping impurities.- Ensure the solution cools slowly and without disturbance. Insulating the flask can help.[16]
Column Chromatography
Issue Possible Cause Troubleshooting Steps
Poor Separation of Impurities - Incorrect stationary phase or mobile phase conditions.- For ion-exchange chromatography, ensure the buffer pH is appropriately chosen to achieve the desired charge on the this compound and impurities for effective separation.[19]- Optimize the salt gradient for elution; a shallower gradient can improve resolution.
Compound Does Not Bind to the Column - Incorrect buffer pH or ionic strength.- For cation-exchange chromatography, the buffer pH should be below the isoelectric point of this compound. For anion-exchange, the pH should be above the isoelectric point.- Ensure the sample is dissolved in the starting buffer and has low ionic strength.[19]
Low Recovery of the Product - Strong, irreversible binding to the stationary phase.- Product precipitation on the column.- Adjust the elution buffer's ionic strength or pH to ensure complete elution.- Ensure the concentration of the sample loaded onto the column is below its solubility limit in the mobile phase.

Experimental Protocols

Identification of Impurities by HPLC
  • Instrumentation: High-Performance Liquid Chromatograph with UV detection.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase.

  • Procedure:

    • Inject a blank (mobile phase).

    • Inject a standard solution of pure this compound.

    • Inject the sample solution.

    • Compare the chromatograms to identify and quantify impurity peaks relative to the main peak.

Purification by Recrystallization from Acetic Acid Solution
  • Dissolution: In a fume hood, suspend crude this compound in a 10% (w/w) aqueous acetic acid solution in an Erlenmeyer flask. Use a sufficient amount of the acidic solution to allow for complete dissolution upon heating.[10]

  • Heating: Gently heat the suspension on a hot plate with stirring until the solid is completely dissolved.[10]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove residual acetic acid and soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C).

Quantitative Data

The following table summarizes typical purity levels of this compound before and after purification by recrystallization. The exact values can vary depending on the initial purity and the specifics of the procedure.

Purification Stage Purity by HPLC (%) Key Impurities Detected
Commercial (Crude) 95 - 98%11-Bromoundecanoic acid, colored impurities, inorganic salts
After Recrystallization > 99.5%Trace amounts of starting materials and by-products

Visualizations

Experimental Workflow for Impurity Identification and Removal

experimental_workflow cluster_start Starting Material cluster_id Impurity Identification cluster_purification Purification cluster_final Final Product Crude this compound Crude this compound HPLC Analysis HPLC Analysis Crude this compound->HPLC Analysis Sample NMR Spectroscopy NMR Spectroscopy Crude this compound->NMR Spectroscopy Sample GC-MS Analysis GC-MS Analysis Crude this compound->GC-MS Analysis Sample Recrystallization Recrystallization Crude this compound->Recrystallization Purify Column Chromatography Column Chromatography Crude this compound->Column Chromatography Alternative HPLC Analysis->Recrystallization Guides Purification NMR Spectroscopy->Recrystallization Confirms Impurities Activated Carbon Treatment Activated Carbon Treatment Recrystallization->Activated Carbon Treatment Optional Pure this compound Pure this compound Recrystallization->Pure this compound Activated Carbon Treatment->Pure this compound Column Chromatography->Pure this compound Pure this compound->HPLC Analysis Purity Check recrystallization_troubleshooting Start Start Dissolve in Hot Solvent Dissolve in Hot Solvent Start->Dissolve in Hot Solvent Cool Solution Cool Solution Dissolve in Hot Solvent->Cool Solution Crystals Form? Crystals Form? Cool Solution->Crystals Form? Oiling Out? Oiling Out? Crystals Form?->Oiling Out? No Collect Crystals Collect Crystals Crystals Form?->Collect Crystals Yes Troubleshoot No Crystals Troubleshoot No Crystals Oiling Out?->Troubleshoot No Crystals No Troubleshoot Oiling Troubleshoot Oiling Oiling Out?->Troubleshoot Oiling Yes

References

Enhancing the mechanical properties of Nylon-11 through process optimization.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mechanical properties of Nylon-11 for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary process optimization techniques for enhancing the mechanical properties of Nylon-11?

A1: The primary methods for improving the mechanical properties of Nylon-11 include post-processing treatments like annealing, the incorporation of additives and fillers, and the optimization of processing parameters during manufacturing methods such as injection molding or selective laser sintering (SLS).

Q2: How does annealing affect the mechanical properties of Nylon-11?

A2: Annealing, which is a heat treatment process, can significantly alter the crystalline structure of Nylon-11, thereby affecting its mechanical properties.[1][2] Annealing below the melting temperature can increase crystallinity, leading to higher tensile strength and stiffness, but potentially lower ductility and toughness.[1][2] The specific outcome depends on the annealing temperature and duration.

Q3: What is the role of fillers and additives in modifying Nylon-11's mechanical properties?

A3: Additives and fillers are incorporated into the Nylon-11 matrix to enhance specific properties. For example, reinforcing fillers like glass or carbon fibers can significantly increase tensile strength and modulus.[3] Other fillers, such as diatomaceous earth or organoclays, have also been shown to influence the mechanical behavior of Nylon-11.[4][5] The effect of an additive depends on its type, concentration, and interaction with the polymer matrix.

Q4: Can moisture content affect the mechanical properties of Nylon-11?

A4: Yes, moisture absorption can act as a plasticizer in nylons, including Nylon-11.[3] This can lead to a decrease in tensile strength and stiffness, but an increase in elongation and impact strength.[3] It is crucial to control the moisture content of Nylon-11 parts to ensure consistent mechanical performance.[6]

Troubleshooting Guides

Issue 1: Low Tensile Strength in Molded Nylon-11 Parts

  • Possible Cause: Sub-optimal injection molding parameters.

  • Troubleshooting Steps:

    • Increase Injection Pressure: Higher injection pressure can lead to better packing of the polymer melt in the mold, reducing voids and improving density, which can enhance tensile strength.[7]

    • Optimize Melt Temperature: The melt temperature affects the viscosity of the polymer. A temperature that is too low may result in poor flow and incomplete filling, while a temperature that is too high can cause degradation. Experiment within the recommended processing window for your specific grade of Nylon-11.[8]

    • Adjust Mold Temperature: The mold temperature influences the cooling rate and crystallinity of the polymer. A higher mold temperature generally allows for more crystalline structures to form, which can increase tensile strength.[7][8]

    • Review Cooling Time: Insufficient cooling time can lead to premature ejection from the mold and result in internal stresses and lower strength. Ensure the part is adequately solidified before ejection.[9]

Issue 2: Brittle Behavior and Low Elongation at Break in Annealed Nylon-11

  • Possible Cause: Inappropriate annealing temperature or duration.

  • Troubleshooting Steps:

    • Lower Annealing Temperature: High annealing temperatures can lead to excessive crystallization, which increases brittleness. Try annealing at a temperature closer to the glass transition temperature rather than the melting temperature.[1]

    • Reduce Annealing Time: Shorter annealing durations may be sufficient to achieve the desired improvement in properties without causing excessive embrittlement.[1] Studies have shown that for post-SLS build annealing, shorter durations (e.g., 12 hours) can result in higher percent elongations compared to longer durations (e.g., 24 hours).[1]

    • Controlled Cooling: The rate of cooling after annealing can also impact the final morphology. A slower cooling rate may be beneficial in some cases.

Issue 3: Inconsistent Mechanical Properties Across Different Batches

  • Possible Cause: Variations in material handling, processing conditions, or moisture content.

  • Troubleshooting Steps:

    • Standardize Material Pre-treatment: Ensure consistent drying of the Nylon-11 resin before processing to control for variations in moisture content.[6]

    • Maintain Consistent Process Parameters: Tightly control all processing parameters, such as temperatures, pressures, and cycle times, from batch to batch.[9]

    • Characterize Incoming Material: If possible, perform basic characterization (e.g., melt flow index) on incoming batches of raw material to check for consistency.

Data Presentation

Table 1: Effect of Annealing on Mechanical Properties of Nylon-11 (Post-SLS)

Annealing Temperature (°C)Annealing Duration (hours)Young's Modulus (MPa)Percent Elongation (%)
Unannealed (Control)0~1600~20
8012Significantly DecreasedHighest Average
16512Higher than 80°CLower than 80°C
18612HighestLowest
8024Significantly DecreasedLower than 12 hours
16524Higher than 80°CLower than 12 hours
18624HighestLowest

Data synthesized from a study on post-SLS-build annealing of Nylon-11. The study indicated a negative correlation between Young's modulus and percent elongation across all annealing conditions.[1]

Table 2: Influence of Fillers on the Mechanical Properties of Nylon-11

Filler TypeFiller Concentration (w/w %)Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
Pure Nylon-110134.41-33.08
Zinc (Zn)1DecreasedDecreasedDecreased
Zinc (Zn)5DecreasedDecreasedDecreased
Polyaniline (PANI)1DecreasedDecreasedDecreased
Polyaniline (PANI)5DecreasedDecreasedDecreased
Diatomaceous Earth (DE)10Increased Yield StrengthIncreasedDecreased
Diatomaceous Earth (DE)15Increased Yield StrengthIncreasedDecreased
Diatomaceous Earth (DE)20Increased Yield StrengthIncreasedDecreased
Diatomaceous Earth (DE)25Increased Yield StrengthIncreasedDecreased
Diatomaceous Earth (DE)30Increased Yield StrengthIncreasedDecreased

Data for Zn and PANI fillers from hot press molding experiments. Data for Diatomaceous Earth from Selective Laser Sintering experiments.[4]

Experimental Protocols

Protocol 1: Post-Processing Annealing of Nylon-11 Specimens

  • Specimen Preparation: Prepare standardized tensile testing specimens of Nylon-11 according to a recognized standard (e.g., ASTM D638).

  • Oven Pre-heating: Pre-heat a convection oven to the desired annealing temperature. Ensure the oven has good temperature stability and uniformity.

  • Specimen Placement: Place the specimens in the pre-heated oven, ensuring they are not in contact with each other and have adequate air circulation around them.

  • Annealing: Hold the specimens at the set annealing temperature for the specified duration.

  • Cooling: After the annealing period, turn off the oven and allow the specimens to cool slowly to room temperature inside the oven to minimize thermal shock and residual stresses.

  • Post-Annealing Conditioning: Before mechanical testing, condition the annealed specimens in a controlled environment (e.g., 23°C and 50% relative humidity) for at least 48 hours to allow for moisture equilibration.

  • Mechanical Testing: Perform tensile testing on the conditioned specimens to determine their mechanical properties.

Protocol 2: Tensile Testing of Nylon-11

  • Apparatus: Use a universal testing machine equipped with a suitable load cell and extensometer.

  • Specimen Measurement: Measure the width and thickness of the gauge section of each conditioned specimen.

  • Specimen Mounting: Securely clamp the specimen in the grips of the universal testing machine, ensuring it is properly aligned.

  • Testing Parameters: Set the crosshead speed to the value specified in the relevant standard (e.g., 5 mm/min for ASTM D638).

  • Test Execution: Start the test and record the load and extension data until the specimen fractures.

  • Data Analysis: From the load-extension curve, calculate the tensile strength, Young's modulus, and elongation at break.

  • Replication: Test a statistically significant number of specimens for each condition to ensure the reliability of the results.

Mandatory Visualization

experimental_workflow cluster_prep Specimen Preparation cluster_treatment Process Optimization cluster_testing Mechanical Characterization cluster_output Results start Nylon-11 Resin process Injection Molding / SLS start->process specimen Tensile Specimen (ASTM D638) process->specimen annealing Annealing specimen->annealing additives Incorporate Additives specimen->additives conditioning Conditioning (23°C, 50% RH) annealing->conditioning additives->conditioning tensile_test Tensile Testing conditioning->tensile_test data_analysis Data Analysis tensile_test->data_analysis results Optimized Mechanical Properties data_analysis->results

Caption: Experimental workflow for enhancing and evaluating the mechanical properties of Nylon-11.

logical_relationship cluster_params Process Parameters cluster_props Mechanical Properties anneal_temp Annealing Temperature tensile Tensile Strength anneal_temp->tensile Increases elongation Elongation at Break anneal_temp->elongation Decreases anneal_time Annealing Duration anneal_time->tensile Increases anneal_time->elongation Decreases filler_type Filler Type & Concentration filler_type->tensile Varies modulus Young's Modulus filler_type->modulus Generally Increases mold_temp Mold Temperature mold_temp->tensile Increases

References

Validation & Comparative

A Comprehensive Comparison of Nylon-11 and Nylon-12 for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the distinct properties and performance of Nylon-11 and Nylon-12, supported by experimental data and detailed testing protocols.

In the realm of high-performance polymers, Nylon-11 and Nylon-12 stand out for their unique balance of mechanical, thermal, and chemical properties. While both are polyamides, their subtle difference in carbon atom count per monomer unit leads to significant variations in their performance characteristics. This guide provides a detailed comparison to aid in the selection of the optimal material for demanding research, development, and pharmaceutical applications. Nylon-11 is a bio-based polyamide derived from renewable castor oil, offering a more sustainable footprint.[1][2][3] In contrast, Nylon-12 is a synthetic polymer primarily derived from petroleum-based sources.[1][2][3]

Quantitative Performance Data

The selection of a material for a specific application is often dictated by its quantitative properties. The following table summarizes the key performance indicators for Nylon-11 and Nylon-12, compiled from various technical datasheets.

PropertyNylon-11Nylon-12Test Standard
Mechanical Properties
Tensile Strength (MPa)47 - 50[4]50[5]ASTM D638
Elongation at Break (%)11 - 40[4]11[5]ASTM D638
Flexural Modulus (GPa)1.4 - 1.8[4][5]1.6 - 1.85[5]ASTM D790
Izod Impact Strength (J/m)70[5]32[5]ASTM D256
Thermal Properties
Melting Point (°C)~189[1]~178[1]DSC
Heat Deflection Temp. @ 0.45 MPa (°C)185[4]171 - 175[4][5]ASTM D648
Heat Deflection Temp. @ 1.82 MPa (°C)47[4]87 - 95[4][5]ASTM D648
Physical Properties
Density (g/cm³)1.02 - 1.05[4]1.01 - 1.02ASTM D792
Water Absorption, 24h (%)~1.6[6]~0.5[6]ASTM D570

Key Performance Differences

Mechanical Performance: Nylon-11 is generally characterized by its superior flexibility and impact resistance, making it suitable for applications requiring high durability and the ability to withstand repeated stress.[1][7][8] Its higher elongation at break is indicative of its toughness.[2][8] Conversely, Nylon-12 is a more rigid material with greater dimensional stability, making it a better choice for components that require high stiffness and shape retention under load.[1][9]

Thermal Stability: Both nylons exhibit good thermal stability for a range of applications. Nylon-11 possesses a slightly higher melting point.[1][10] However, Nylon-12 often demonstrates a higher heat deflection temperature under higher loads, suggesting better dimensional stability at elevated temperatures.[4][5]

Moisture Absorption and Chemical Resistance: A critical differentiator is their interaction with moisture. Nylon-12 has one of the lowest moisture absorption rates among polyamides, leading to excellent dimensional stability in humid environments.[1][2][3] This property is particularly advantageous for high-precision components. While Nylon-11 has a higher water absorption rate, it still performs well in many applications and offers superior resistance to UV radiation and weathering.[1][6] Both materials exhibit excellent resistance to a wide range of chemicals, including fuels, oils, and solvents.[1][7] However, Nylon-12 is noted to have a slight advantage in its resistance to a broader range of chemicals.[1][2]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. Below are brief descriptions of the key experimental protocols.

Tensile Properties (ASTM D638): This test method is used to determine the tensile properties of plastics. A dog-bone-shaped specimen is pulled apart at a constant rate of speed until it fractures. The force and displacement are recorded to calculate tensile strength, elongation, and tensile modulus.[11][12]

Flexural Properties (ASTM D790): This test measures the flexural strength and modulus of a material. A rectangular specimen is supported at both ends and a load is applied to the center until the specimen bends or breaks.[11]

Impact Resistance (ASTM D256): The Izod impact strength test determines the impact resistance of a material. A notched specimen is held in a cantilevered beam configuration and is struck by a swinging pendulum. The energy absorbed by the specimen during fracture is a measure of its impact strength.[11]

Heat Deflection Temperature (ASTM D648): This test determines the temperature at which a polymer specimen deforms under a specified load. A standard test bar is subjected to a constant flexural stress while the temperature is increased at a uniform rate. The temperature at which the bar deflects a specified distance is the heat deflection temperature.[13]

Density (ASTM D792): This standard covers the determination of the specific gravity and density of solid plastics in forms such as sheets, rods, tubes, or molded items. The method involves weighing the specimen in air and then weighing it when immersed in a liquid of known density.

Water Absorption (ASTM D570): This test method is used to determine the relative rate of water absorption by plastics when immersed in water. Specimens are dried and weighed, then immersed in water for a specified time and temperature. After removal and patting dry, the specimens are re-weighed to determine the amount of water absorbed.[14][15]

Visualizing Key Processes

To further elucidate the fundamental differences and aid in material selection, the following diagrams illustrate the synthesis pathways of Nylon-11 and Nylon-12, and a logical workflow for material selection.

Synthesis_Nylon11 cluster_0 Nylon-11 Synthesis from Castor Oil castor_oil Castor Oil ricinoleic_acid Ricinoleic Acid castor_oil->ricinoleic_acid Hydrolysis undecylenic_acid 10-Undecenoic Acid ricinoleic_acid->undecylenic_acid Pyrolysis aminoundecanoic_acid 11-Aminoundecanoic Acid undecylenic_acid->aminoundecanoic_acid Multi-step Chemical Conversion nylon11 Nylon-11 aminoundecanoic_acid->nylon11 Polycondensation

Figure 1: Synthesis Pathway of Nylon-11.

Synthesis_Nylon12 cluster_1 Nylon-12 Synthesis from Petroleum petroleum Petroleum butadiene Butadiene petroleum->butadiene Cracking cdt Cyclododecatriene butadiene->cdt Trimerization laurolactam Laurolactam cdt->laurolactam Multi-step Chemical Conversion nylon12 Nylon-12 laurolactam->nylon12 Ring-Opening Polymerization

Figure 2: Synthesis Pathway of Nylon-12.

Material_Selection_Workflow start Define Application Requirements flexibility High Flexibility & Impact Resistance? start->flexibility dimensional_stability High Dimensional Stability Required? flexibility->dimensional_stability No nylon11 Select Nylon-11 flexibility->nylon11 Yes sustainability Sustainability a Key Factor? dimensional_stability->sustainability No nylon12 Select Nylon-12 dimensional_stability->nylon12 Yes sustainability->nylon11 Yes sustainability->nylon12 No

Figure 3: Material Selection Workflow.

Conclusion

The choice between Nylon-11 and Nylon-12 is contingent upon the specific demands of the intended application. Nylon-11, with its bio-based origin, superior flexibility, and impact strength, is an excellent candidate for applications requiring durability and a greater degree of sustainability.[1][7][8] In contrast, Nylon-12's exceptional dimensional stability, low moisture absorption, and rigidity make it the preferred material for high-precision components and applications in environments with fluctuating humidity.[1][2][9] By carefully considering the quantitative data and performance characteristics outlined in this guide, researchers, scientists, and drug development professionals can make an informed decision to optimize the performance and reliability of their products and experiments.

References

11-Aminoundecanoic acid versus 12-aminododecanoic acid in polymer synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 11-Aminoundecanoic Acid and 12-Aminododecanoic Acid in Polymer Synthesis

For researchers and professionals in polymer science and drug development, the choice of monomer is a critical decision that dictates the final properties and performance of a polyamide. Among the various options, this compound and 12-aminododecanoic acid are two prominent long-chain monomers that yield high-performance polyamides, namely Nylon-11 and Nylon-12, respectively. Although separated by only a single carbon atom in their molecular backbone, the resulting polymers exhibit distinct characteristics that make them suitable for different applications.[1][2]

This guide provides a detailed comparison of these two monomers, focusing on the properties of their corresponding polymers, experimental synthesis protocols, and key performance differences supported by data.

Monomer Origin and Synthesis Overview

A significant differentiator between the two monomers is their origin. This compound is a bio-based polymer derived from renewable resources, specifically castor oil.[2][3][4][5][6] This positions Nylon-11 as a more environmentally sustainable option.[3][5][7] In contrast, 12-aminododecanoic acid is primarily synthesized from petroleum-based sources, with laurolactam (B145868) being a common precursor.[2][3][4][8]

The polymerization of both ω-amino acids into their respective polyamides (Nylon-11 and Nylon-12) occurs via a self-condensation reaction, typically melt polycondensation, where the amino group of one monomer reacts with the carboxylic acid group of another, forming an amide linkage and eliminating a molecule of water.

cluster_Monomer Monomer cluster_Process Process cluster_Product Products Monomer n H₂N-(CH₂)ₓ-COOH (ω-Amino Acid) Polycondensation Melt Polycondensation (Heat, Vacuum) Monomer->Polycondensation Input Polyamide H-[HN-(CH₂)ₓ-CO]ₙ-OH (Polyamide) Polycondensation->Polyamide Yields Water (n-1) H₂O (Water) Polycondensation->Water Byproduct

Caption: General workflow for the polycondensation of ω-amino acids.

Comparative Data: Nylon-11 vs. Nylon-12

The performance characteristics of the final polymer are the most critical factor in monomer selection. The following tables summarize the key quantitative differences between Nylon-11 (from this compound) and Nylon-12 (from 12-aminododecanoic acid).

Table 1: Mechanical Properties

PropertyNylon-11Nylon-12Source(s)
Tensile Strength (MPa)47 - 503,500 - 7,500 psi (~24 - 52 MPa)[9][10]
Tensile Modulus (MPa)1600 - 180047,000 - 70,000 psi (~324 - 483 MPa)[9][10]
Elongation at Break (%)11 - 40% (up to 300%)300 - 370%[9][10]
Impact ResistanceHigh, more flexibleGood, more rigid[1][7][9][11][12]

Table 2: Thermal and Physical Properties

PropertyNylon-11Nylon-12Source(s)
Melting Point (°C)185 - 193170 - 178[10]
Heat Deflection Temp. @ 0.45 MPa (°C)185135[9][10]
Density (g/cm³)1.02 - 1.050.98 - 1.03[9][10]
Water AbsorptionLow, but higher than PA12Very low (lowest among polyamides)[4][10][12][13]
Degree of CrystallinityLower~2.1 times higher than PA11[14]

Detailed Performance Comparison

Mechanical Performance: Nylon-11, derived from this compound, is renowned for its excellent flexibility, ductility, and high impact resistance.[1][5][9][11] Its higher elongation at break makes it ideal for applications requiring repeated bending or stress without fracture, such as in clips, flexible tubing, and sports equipment.[3][4] Conversely, Nylon-12 from 12-aminododecanoic acid is stiffer, more rigid, and offers superior dimensional stability.[1][3][12] This makes it the preferred choice for high-precision parts, jigs, fixtures, and components that must maintain their shape under load.[9][12]

Thermal Stability and Environmental Resistance: While both polymers have good thermal stability, their performance differs under specific conditions. Nylon-11 shows superior resistance to light, UV, and weather conditions.[3][6][8] Nylon-12, however, can withstand more drastic temperature drops, performing well in sub-zero environments, and generally has a slightly better resistance to heat.[1][3][6]

Moisture Absorption and Dimensional Stability: A critical advantage of using 12-aminododecanoic acid is the resulting polymer's exceptionally low moisture absorption, one of the lowest among all commercial polyamides.[10][12][13] This translates to excellent dimensional stability, as the material is less prone to swelling or changing its mechanical properties in humid environments.[10][12] While Nylon-11 also has low water absorption compared to other nylons like PA6, it is higher than that of Nylon-12.[4][12] This makes Nylon-12 a safer choice for high-precision components where tight tolerances are crucial.[12]

Chemical Resistance: Both polymers exhibit strong resistance to a range of chemicals. Nylon-11 is particularly resistant to hydrocarbons, alcohols, and detergents.[3][6] Nylon-12 boasts exceptional resistance to oils, hydraulic fluids, fuels, and solvents, making it highly suitable for automotive and industrial applications.[2][3][6][9]

cluster_PA11 This compound → Nylon-11 cluster_PA12 12-Aminododecanoic Acid → Nylon-12 CastorOil Castor Oil (Renewable Resource) Monomer11 11-Aminoundecanoic Acid CastorOil->Monomer11 Synthesis Polymer11 Nylon-11 Monomer11->Polymer11 Polymerization Props11 Key Properties: • High Flexibility • High Impact Resistance • UV & Weather Resistance • Bio-based Polymer11->Props11 Petroleum Petroleum (Fossil Resource) Monomer12 12-Aminododecanoic Acid Petroleum->Monomer12 Synthesis Polymer12 Nylon-12 Monomer12->Polymer12 Polymerization Props12 Key Properties: • High Rigidity • Dimensional Stability • Very Low Moisture Absorption • Chemical Resistance Polymer12->Props12

Caption: Origin and key property pathways for Nylon-11 and Nylon-12.

Experimental Protocols

While industrial production methods are proprietary, a general laboratory-scale protocol for the melt polycondensation of ω-amino acids can be described.

Objective: To synthesize polyamide via melt polycondensation of the respective ω-amino acid monomer (this compound or 12-aminododecanoic acid).

Materials:

  • This compound OR 12-aminododecanoic acid (high purity)

  • Nitrogen gas (high purity)

  • Glass reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.

  • Heating mantle with temperature controller.

Methodology:

  • Charging the Reactor: The ω-amino acid monomer is charged into the clean, dry reaction vessel.

  • Inerting: The vessel is purged with high-purity nitrogen for 15-30 minutes to remove all oxygen, which can cause degradation and discoloration of the polymer at high temperatures.

  • Pre-Polymerization (Atmospheric Pressure):

    • A slow stream of nitrogen is maintained.

    • The reactor is heated to a temperature approximately 20-30°C above the melting point of the monomer (e.g., ~210-220°C for this compound; ~200-210°C for 12-aminododecanoic acid).

    • The reaction is held at this temperature with stirring for 1-2 hours. During this phase, water vapor from the condensation reaction will be evolved and carried out by the nitrogen stream.

  • Polycondensation (Under Vacuum):

    • The temperature is gradually increased (e.g., to 240-260°C).

    • A vacuum is slowly applied to the system to facilitate the removal of water, which drives the polymerization reaction toward a higher molecular weight.

    • The reaction is continued under high vacuum and elevated temperature for several hours (e.g., 2-4 hours). The viscosity of the molten polymer will increase significantly, which can be observed by the load on the mechanical stirrer.

  • Extrusion and Cooling:

    • Once the desired viscosity is reached, the molten polymer is extruded from the bottom of the reactor under nitrogen pressure into a strand.

    • The polymer strand is passed through a water bath to cool and solidify.

  • Pelletization: The cooled, brittle strand is fed into a pelletizer to produce polymer pellets for subsequent analysis and processing.

Conclusion

The decision to use this compound versus 12-aminododecanoic acid in polymer synthesis is a trade-off between distinct material properties driven by a subtle difference in chemical structure.

  • Choose this compound (for Nylon-11) for applications demanding high flexibility, superior impact and fatigue resistance, and good weathering properties. Its bio-based origin is a significant advantage for sustainability-focused projects.[3][5][7]

  • Choose 12-aminododecanoic acid (for Nylon-12) when the primary requirements are high rigidity, exceptional dimensional stability, minimal water absorption, and resistance to cracking under stress, especially at low temperatures.[1][3][12] It is the material of choice for precision components where maintaining tight tolerances is paramount.

References

A Comparative Guide to Alternative Bio-Based Monomers for High-Performance Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative for sustainable alternatives to petroleum-based plastics has catalyzed significant research into bio-based monomers for high-performance polyamides. These innovative materials, derived from renewable resources, offer the potential to match or even exceed the performance of traditional nylons like PA6 and PA66, while boasting a reduced environmental footprint. This guide provides an objective comparison of key alternative bio-based monomers, supported by experimental data, to aid in material selection and development.

Performance Comparison of Bio-Based Polyamides

The performance of polyamides is intrinsically linked to the structure of their monomeric building blocks. The introduction of bio-based monomers from sources such as plant oils, lignocellulosic biomass, and terpenes creates a diverse portfolio of polyamides with unique property profiles.

Long-Chain Aliphatic Polyamides from Plant Oils

Derived primarily from castor oil, long-chain aliphatic polyamides like Polyamide 11 (PA11) and Polyamide 610 (PA610) are well-established in the market. Their longer hydrocarbon chains between amide groups result in lower moisture absorption, superior dimensional stability, and enhanced chemical resistance compared to their short-chain petroleum-based counterparts.[1]

PropertyBio-Based Long-Chain PAs (e.g., PA11, PA610)Petroleum-Based Short-Chain PAs (e.g., PA6, PA66)
Tensile Strength (MPa) 30 - 60[1]60 - 85
Melting Temperature (°C) 180 - 220220 - 265[2]
Water Absorption (24h, %) 0.2 - 1.01.5 - 2.8
Chemical Resistance ExcellentGood
Flexibility HighModerate to Low
Bio-based Content (%) up to 100[3]0
Furan-Based Aromatic Polyamides

2,5-Furandicarboxylic acid (FDCA), derived from C6 sugars, is a pivotal bio-based aromatic monomer. Polyamides synthesized from FDCA exhibit high thermal stability and mechanical strength, positioning them as potential replacements for petroleum-based semi-aromatic polyamides like PA6T. The rigid furan (B31954) ring contributes to a high glass transition temperature (Tg) and excellent mechanical properties.[4][5] However, challenges in achieving high molecular weight due to the thermal sensitivity of FDCA have been a focus of research.[4]

PropertyFuran-Based Polyamides (e.g., PA6F)Petroleum-Based Semi-Aromatic PAs (e.g., PA6T)
Tensile Strength (MPa) 58.8 ± 7.4[4]~72.5[4]
Tensile Modulus (GPa) 3.5 ± 0.7[4]~3.5[4]
Glass Transition Temp. (Tg, °C) 86 - 125[4]~125
Decomposition Temp. (TGA, 5% loss, °C) ~380[4]> 400
Bio-based Content (%) Can be fully bio-based (with bio-diamine)0
Polyamides from Lignin-Derived Monomers

Lignin, a complex aromatic polymer abundant in biomass, provides a rich source of aromatic monomers like vanillin (B372448) and ferulic acid. Research into polyamides derived from these monomers is an emerging field with significant potential.[6] The aromatic nature of these monomers can impart high thermal stability and rigidity to the resulting polyamides.

Further quantitative data for a direct tabular comparison is still under extensive research and development in the scientific community.

Terpene-Based Polyamides

Terpenes, naturally occurring hydrocarbons from plants, are being explored as precursors for novel polyamide structures. For instance, 3-carene, a byproduct of the paper industry, can be converted into lactams for polymerization.[7][8] These polyamides can exhibit unique properties, including high thermal stability and transparency, depending on the specific terpene and resulting polymer architecture.

Specific, standardized comparative data is emerging as this class of bio-polyamides is in an earlier stage of commercial development.

Experimental Protocols

Synthesis of Bio-Based Polyamides via Melt Polycondensation

This method is widely used for the synthesis of both furan-based and long-chain aliphatic polyamides.

Objective: To synthesize a high-molecular-weight bio-based polyamide.

Methodology:

  • Monomer Preparation: Equimolar amounts of a bio-based dicarboxylic acid (or its diester derivative, e.g., Dimethyl furan-2,5-dicarboxylate) and a diamine (bio-based or petroleum-based) are charged into a high-pressure reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • Catalyst Addition: A catalyst, such as titanium(IV) isopropoxide (TIPT) at a concentration of approximately 400 ppm, can be added to facilitate the reaction.[4]

  • Pre-polymerization: The reactor is purged with nitrogen to remove oxygen. The temperature is gradually increased to around 180-220°C under atmospheric pressure. During this stage, a prepolymer is formed, and the primary byproduct (water or methanol) is distilled off.[9]

  • Polycondensation: The temperature is further increased to 240-280°C, and a vacuum is gradually applied (to <1 mbar) to remove the remaining byproduct and drive the polymerization reaction towards achieving a higher molecular weight.[9][10]

  • Extrusion and Pelletization: After 2-4 hours under vacuum, the molten polymer is extruded from the reactor, cooled in a water bath, and pelletized.

Characterization of Polyamide Properties

1. Tensile Testing

  • Objective: To determine the tensile strength, Young's modulus, and elongation at break.

  • Methodology (based on ASTM D638):

    • Dumbbell-shaped specimens are prepared by injection molding or compression molding of the dried polyamide pellets.

    • Specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 48 hours.[1]

    • The specimens are subjected to a tensile load in a universal testing machine at a constant crosshead speed until failure.

    • Stress-strain curves are recorded to calculate the key mechanical properties.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • Methodology:

    • A small, weighed sample (5-10 mg) is sealed in an aluminum DSC pan.[1]

    • The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature above its melting point.

    • The sample is then cooled at a controlled rate to observe crystallization.

    • A second heating scan is performed to determine the Tg and Tm of the material with a defined thermal history.

3. Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability and decomposition temperature.

  • Methodology:

    • A weighed sample (10-20 mg) is placed in a TGA crucible.[1]

    • The sample is heated at a constant rate (e.g., 10 or 20°C/min) in a controlled atmosphere (e.g., nitrogen).[1]

    • The weight of the sample is recorded as a function of temperature.

    • The temperature at which 5% or 10% weight loss occurs is often reported as the onset of decomposition, indicating the material's thermal stability.

Visualizing the Pathways and Relationships

The following diagrams illustrate the logical flow from renewable feedstocks to high-performance polyamides and the experimental workflow for their characterization.

Monomer_Synthesis_Pathway cluster_source Renewable Feedstock cluster_monomer Bio-Based Monomer cluster_polyamide High-Performance Polyamide Plant Oils (e.g., Castor Oil) Plant Oils (e.g., Castor Oil) Long-Chain Diacids/\nAmino Acids Long-Chain Diacids/ Amino Acids Plant Oils (e.g., Castor Oil)->Long-Chain Diacids/\nAmino Acids Lignocellulosic Biomass (Sugars, Lignin) Lignocellulosic Biomass (Sugars, Lignin) FDCA, Vanillin, Ferulic Acid FDCA, Vanillin, Ferulic Acid Lignocellulosic Biomass (Sugars, Lignin)->FDCA, Vanillin, Ferulic Acid Terpenes (e.g., from Pine Resin) Terpenes (e.g., from Pine Resin) Terpene-derived Lactams Terpene-derived Lactams Terpenes (e.g., from Pine Resin)->Terpene-derived Lactams PA11, PA610 PA11, PA610 Long-Chain Diacids/\nAmino Acids->PA11, PA610 Polycondensation Furan-Based PAs Furan-Based PAs FDCA, Vanillin, Ferulic Acid->Furan-Based PAs Polycondensation Lignin-Based PAs Lignin-Based PAs FDCA, Vanillin, Ferulic Acid->Lignin-Based PAs Polycondensation Terpene-Based PAs Terpene-Based PAs Terpene-derived Lactams->Terpene-Based PAs Ring-Opening Polymerization

Caption: From Renewable Feedstock to High-Performance Polyamide.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis A Monomer Selection (Bio-based Diacid + Diamine) B Melt Polycondensation (Reactor Setup) A->B C Purification & Pelletization B->C D Specimen Preparation (Injection/Compression Molding) C->D E Mechanical Testing (Tensile) D->E F Thermal Analysis (DSC, TGA) D->F G Structural Analysis (NMR, FTIR) D->G H Performance Comparison vs. Petroleum-Based PAs E->H F->H G->H

References

Performance Showdown: Bio-Based Nylon-11 versus Petroleum-Derived Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of high-performance polymers, the demand for sustainable materials has brought bio-based polyamides to the forefront. This guide offers a detailed performance comparison of Nylon-11, derived from renewable castor oil, and its petroleum-based counterparts, primarily Nylon-6 and Nylon-6,6. This objective analysis, supported by experimental data and standardized testing protocols, is tailored for researchers, scientists, and drug development professionals seeking to make informed material selections.

Executive Summary

Nylon-11, a bio-based polyamide, presents a compelling alternative to traditional petroleum-derived nylons such as Nylon-6 and Nylon-6,6. While petroleum-based polyamides generally exhibit higher tensile strength and thermal resistance, Nylon-11 excels in flexibility, impact resistance, and dimensional stability due to its significantly lower moisture absorption. Furthermore, its bio-based origin offers a reduced environmental footprint, a critical consideration in modern material science. The choice between these materials ultimately hinges on the specific performance requirements of the intended application.

Data Presentation: A Quantitative Comparison

The following tables summarize the key mechanical, thermal, and physical properties of Nylon-11, Nylon-6, and Nylon-6,6. The data presented is a compilation from various sources and represents typical values for unreinforced grades.

Table 1: Mechanical Properties

PropertyNylon-11Nylon-6Nylon-6,6Test Method
Tensile Strength (MPa) 25 - 51[1]50 - 8060 - 240[1]ASTM D638
Elongation at Break (%) 80 - 130[1]70 - 2002.8 - 46[1]ASTM D638
Flexural Modulus (GPa) 0.4 - 1.31.5 - 3.01.6 - 23[1]ASTM D790
Shore D Hardness ~80~82~85ASTM D2240

Table 2: Thermal and Physical Properties

PropertyNylon-11Nylon-6Nylon-6,6Test Method
Melting Point (°C) ~185[2]~220[2]~265[2]ASTM D3418
Heat Deflection Temperature @ 0.455 MPa (°C) ~110~65[3]~75[3]ASTM D648 / ISO 75
Heat Deflection Temperature @ 1.82 MPa (°C) ~46~55~65ASTM D648 / ISO 75
Water Absorption, 24h (%) 0.2 - 0.5[4]~1.5~1.2ASTM D570
Density (g/cm³) ~1.04~1.14[3]~1.14[3]ASTM D792

Experimental Protocols: A Closer Look at the Methodologies

The data presented in the tables above is derived from standardized test methods to ensure comparability and reproducibility. Below are detailed descriptions of the key experimental protocols.

ASTM D638: Tensile Properties of Plastics

This test method is used to determine the tensile properties of unreinforced and reinforced plastics.[5][6]

  • Specimen Preparation: Test specimens are typically injection molded or machined into a standard dumbbell shape.[7][8] The dimensions of the specimen depend on the material's rigidity and thickness.[7]

  • Procedure: The specimen is mounted in the grips of a universal testing machine. An extensometer is attached to the specimen to measure elongation. The grips are then separated at a constant rate of speed until the specimen fractures.[7]

  • Key Data Obtained:

    • Tensile Strength: The maximum stress the material can withstand before breaking.[7]

    • Elongation at Break: The percentage increase in length that the material undergoes before fracturing.[7]

    • Modulus of Elasticity: A measure of the material's stiffness.[7]

ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics

This method is used to determine the flexural strength and modulus of plastic materials.[9][10]

  • Specimen Preparation: A rectangular specimen of a specific size is prepared.[9]

  • Procedure: The specimen is placed on two supports, and a load is applied to the center (3-point bending).[2][10] The load is increased at a constant rate, and the resulting deflection is measured until the specimen breaks or reaches a specified strain.[9]

  • Key Data Obtained:

    • Flexural Strength: The maximum stress the material can withstand in bending before yielding.[2]

    • Flexural Modulus: A measure of the material's stiffness in bending.[2]

ASTM D2240: Durometer Hardness

This test method determines the indentation hardness of soft materials like plastics and rubbers.[11][12][13]

  • Procedure: A specified indenter is forced into the material under a specific load. The depth of indentation is measured and converted to a hardness value on a scale from 0 to 100.[14] The Shore D scale is commonly used for harder plastics.[12]

ASTM D648 / ISO 75: Heat Deflection Temperature of Plastics (HDT)

This test determines the temperature at which a plastic sample deforms under a specified load.[4][15][16][17]

  • Specimen Preparation: A rectangular bar of the material is prepared to standard dimensions.[4]

  • Procedure: The specimen is placed in a three-point bending apparatus and subjected to a constant flexural stress (either 0.455 MPa or 1.82 MPa).[4][15] The apparatus is then placed in a controlled heating bath, and the temperature is increased at a constant rate (typically 2°C/minute).[4][15] The temperature at which the specimen deflects by a specific amount (0.25 mm for ASTM D648) is recorded as the Heat Deflection Temperature.[4][15]

ASTM D543: Resistance of Plastics to Chemical Reagents

This standard practice evaluates the chemical resistance of plastics by exposing them to various chemicals.[18][19][20]

  • Procedure: Plastic specimens are immersed in or exposed to specific chemical reagents for a predetermined time and temperature.[19][21] After exposure, the specimens are evaluated for changes in weight, dimensions, appearance, and mechanical properties such as tensile strength.[19][21]

Mandatory Visualization

Performance_Comparison_Workflow cluster_sourcing Material Sourcing cluster_properties Performance Evaluation cluster_testing Standardized Testing Protocols cluster_comparison Comparative Analysis Nylon11_Source Nylon-11 (Bio-based: Castor Oil) Mechanical Mechanical Properties (Tensile, Flexural, Hardness) Nylon11_Source->Mechanical Thermal Thermal Properties (Melting Point, HDT) Nylon11_Source->Thermal Physical Physical Properties (Moisture Absorption, Density) Nylon11_Source->Physical Chemical Chemical Resistance Nylon11_Source->Chemical Petro_Source Petroleum-based Polyamides (Nylon-6, Nylon-6,6) Petro_Source->Mechanical Petro_Source->Thermal Petro_Source->Physical Petro_Source->Chemical ASTM_D638 ASTM D638 (Tensile) Mechanical->ASTM_D638 ASTM_D790 ASTM D790 (Flexural) Mechanical->ASTM_D790 ASTM_D2240 ASTM D2240 (Hardness) Mechanical->ASTM_D2240 ASTM_D648 ASTM D648 (HDT) Thermal->ASTM_D648 ASTM_D543 ASTM D543 (Chemical) Chemical->ASTM_D543 Comparison Performance Comparison Guide ASTM_D638->Comparison ASTM_D790->Comparison ASTM_D2240->Comparison ASTM_D648->Comparison ASTM_D543->Comparison

Caption: Logical workflow for comparing Nylon-11 and petroleum-based polyamides.

Conclusion

Nylon-11 distinguishes itself from its petroleum-based counterparts, Nylon-6 and Nylon-6,6, through its unique combination of properties and its sustainable origin. While Nylon-6 and Nylon-6,6 offer superior strength and performance at elevated temperatures, Nylon-11 provides enhanced flexibility, impact resistance, and, most notably, lower moisture absorption, leading to greater dimensional stability in humid environments.[22][23] The excellent chemical resistance of Nylon-11, particularly against hydrocarbons, further broadens its applicability.[24] For applications where environmental impact is a key design consideration, the bio-based nature of Nylon-11 presents a significant advantage. Ultimately, the selection between these high-performance polyamides should be guided by a thorough evaluation of the specific mechanical, thermal, and chemical demands of the intended application.

References

A Comparative Guide to Analytical Methods for 11-Aminoundecanoic Acid Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review and comparison of key analytical methods for the characterization and quantification of 11-aminoundecanoic acid. This long-chain omega-amino acid is a critical building block for various polymers, notably Nylon-11, and its accurate analysis is paramount for quality control, research, and development. This document outlines detailed experimental protocols, presents quantitative performance data, and offers visual workflows to aid in method selection and implementation.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, such as the need for quantification, structural elucidation, or routine identification. The following table summarizes the quantitative performance of the most common techniques. It is important to note that while some data is specific to this compound, other values are typical for the analysis of similar long-chain amino acids and are provided for guidance.

Analytical MethodPrincipleSample PreparationTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity Range (Typical)Key AdvantagesKey Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity after derivatization.Pre-column derivatization (e.g., with OPA/FMOC) is required for UV or fluorescence detection.1 - 10 ng/mL3 - 30 ng/mL10 - 1000 µg/mLHigh sensitivity and selectivity, well-established for amino acid analysis.Derivatization step adds complexity and potential for variability.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives by gas chromatography with mass spectrometric detection.Derivatization (e.g., silylation) is essential to increase volatility.0.1 - 1 ng/mL0.3 - 3 ng/mL1 - 500 µg/mLExcellent sensitivity and structural confirmation from mass spectra.Derivatization is required and can be moisture-sensitive.
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification based on the integral of a specific resonance signal relative to an internal standard.Simple dissolution in a deuterated solvent with a known amount of an internal standard.~ 0.1 mg/mL~ 0.3 mg/mLDependent on instrument and sample solubility.No derivatization needed, provides absolute quantification, and structural information.Lower sensitivity compared to chromatographic methods.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification based on the absorption of infrared radiation by molecular vibrations.Minimal; can be analyzed directly as a solid (e.g., using ATR).Not typically used for quantification.Not applicable.Not applicable.Fast, non-destructive, and requires minimal sample preparation.Primarily qualitative, not suitable for quantification of low concentrations.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for amino acid analysis and have been adapted for this compound.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method is suitable for the sensitive quantification of this compound in various samples.

1. Sample Preparation and Derivatization:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., 0.1 M HCl).

  • For pre-column derivatization with o-phthaldialdehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines (though this compound is a primary amine, this combination is common in amino acid analysis kits):

    • To an aliquot of the sample/standard, add borate (B1201080) buffer to adjust the pH.

    • Add the OPA reagent and allow it to react for a specified time (typically 1-2 minutes).

    • Add the FMOC reagent and allow it to react.

    • Quench the reaction with an appropriate reagent (e.g., thiourea).

  • Filter the derivatized sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Aqueous buffer (e.g., 40 mM sodium phosphate, pH 7.8).

  • Mobile Phase B: Acetonitrile (B52724)/Methanol/Water mixture (e.g., 45:45:10 v/v/v).

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing over time to elute the derivatized analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm for OPA derivatives; Excitation: 266 nm, Emission: 305 nm for FMOC derivatives).

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high sensitivity and specificity for the analysis of this compound.

1. Sample Preparation and Derivatization:

  • Dry a known amount of the sample or standard under a stream of nitrogen.

  • Add a silylation reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Add a suitable solvent (e.g., acetonitrile or pyridine).

  • Heat the mixture (e.g., at 70-100 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300 °C) at a controlled rate (e.g., 10-15 °C/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A suitable mass range to detect the characteristic ions of the derivatized this compound (e.g., 50-500 amu).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct and non-destructive method for quantifying this compound.

1. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample and a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. The internal standard should have a resonance that does not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).

2. NMR Acquisition:

  • Acquire a ¹H NMR spectrum on a calibrated spectrometer.

  • Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for full magnetization recovery, which is crucial for accurate quantification.

  • Use a calibrated 90° pulse.

3. Data Processing and Quantification:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the area of a well-resolved signal from this compound (e.g., the methylene (B1212753) group adjacent to the amino group) and a signal from the internal standard.

  • Calculate the concentration of this compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (m_IS / m_sample) * P_IS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a rapid and straightforward technique for the qualitative identification of this compound, often in its polymeric form (Nylon-11).

1. Sample Preparation:

  • For Attenuated Total Reflectance (ATR)-FTIR, no specific sample preparation is needed. The solid sample is placed directly onto the ATR crystal.

2. FTIR Analysis:

  • Instrument: A standard FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

  • Measurement Mode: ATR.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.

  • Collect a background spectrum of the empty ATR crystal before analyzing the sample.

  • Place the sample on the ATR crystal and apply pressure to ensure good contact.

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Characteristic peaks for amides (in Nylon-11) include N-H stretching (~3300 cm⁻¹), C=O stretching (Amide I, ~1635 cm⁻¹), and N-H bending (Amide II, ~1540 cm⁻¹).

Visualizing the Workflow

To illustrate the general process of analyzing this compound, the following diagram outlines a typical experimental workflow.

Analytical Workflow for this compound cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Technique cluster_Data Data Analysis cluster_Result Result Sample Sample Collection Dissolution Dissolution in Solvent Sample->Dissolution FTIR FTIR Sample->FTIR Direct analysis Derivatization Derivatization (for HPLC/GC-MS) Dissolution->Derivatization If required qNMR qNMR Dissolution->qNMR HPLC HPLC Derivatization->HPLC GCMS GC-MS Derivatization->GCMS Qualitative Qualitative Identification HPLC->Qualitative Quantitative Quantitative Analysis HPLC->Quantitative GCMS->Qualitative GCMS->Quantitative qNMR->Qualitative qNMR->Quantitative FTIR->Qualitative Report Report Generation Qualitative->Report Quantitative->Report

Caption: General workflow for the characterization of this compound.

Logical Relationships in Method Selection

The choice of an analytical technique is guided by the specific research question. The following diagram illustrates the logical decision-making process for selecting the most appropriate method.

Method Selection Logic Start Start: Need to analyze This compound Question1 Is quantitative data required? Start->Question1 Question2 Is high sensitivity needed? (e.g., trace analysis) Question1->Question2 Yes Method_FTIR Use FTIR for rapid qualitative identification. Question1->Method_FTIR No Question3 Is structural confirmation by mass required? Question2->Question3 Yes Question4 Is absolute quantification without derivatization preferred? Question2->Question4 No Method_HPLC Use HPLC with UV/Fluorescence detection. Question3->Method_HPLC No Method_GCMS Use GC-MS. Question3->Method_GCMS Yes Question4->Method_HPLC No Method_qNMR Use qNMR. Question4->Method_qNMR Yes

Caption: Decision tree for selecting an analytical method for this compound.

A Comparative Guide to the Biocompatibility of Polyamide 11 and Other Medical-Grade Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate polymeric materials is a critical consideration in the design and development of medical devices and drug delivery systems. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a primary determinant of a device's success and patient safety. This guide provides a comparative analysis of the biocompatibility of Polyamide 11 (PA11) against other widely used medical-grade polymers, namely Polyetheretherketone (PEEK) and Polyurethanes (PU). The information presented is based on available scientific literature and aims to assist researchers in making informed material selection decisions.

Executive Summary

Polyamide 11, a bio-based polymer derived from castor oil, is gaining prominence in the medical field due to its favorable mechanical properties and biocompatibility. This guide consolidates in-vitro biocompatibility data for PA11 and compares it with established medical-grade polymers like PEEK and various polyurethanes. The key biocompatibility indicators assessed are cytotoxicity and hemocompatibility, with a focus on quantitative data where available. While direct head-to-head comparative studies across all three polymers are limited, this guide synthesizes existing data to provide a comprehensive overview.

Data Presentation: Quantitative Biocompatibility Data

The following tables summarize quantitative data from various studies on the cytotoxicity and hemocompatibility of Polyamide 11, PEEK, and Polyurethanes. It is important to note that the data presented may not be from direct comparative studies, and experimental conditions may vary between studies.

Table 1: In-Vitro Cytotoxicity Data

MaterialTest MethodCell LineResult (Cell Viability %)Citation
Polyamide (General)MTT Assay (Extract)L929~70% (at 100% extract concentration)[1]
Polyurethane (Thermoplastic)ISO 10993-5Not Specified132% ± 3%
PEEKMTT AssayL929>70%[2]
PEEK (Plasma Treated)MTT AssayL929Lower than control, but enhanced vs. pristine PEEK[3]
Polyurethane (Polycarbonate-based)Cytotoxicity TestingNHLF>70%[2]

Note: The results presented are from different studies and may not be directly comparable due to variations in experimental protocols.

Table 2: Hemocompatibility Data

MaterialTestKey FindingCitation
PEEK (Crystalline)Platelet Adhesion1.5% surface coverage[4]
PEEK (Amorphous)Platelet Adhesion33% surface coverage[4]
PEEK (Crystalline)Hemolysis0.75 %∙cm⁻²[4]
PEEK (Amorphous)Hemolysis1.55 %∙cm⁻²[4]
Polyurethane (Polycarbonate-based)HemolysisSome level of hemolysis observed[5]
Polyurethane (with PEG modification)Platelet AdhesionReduced platelet adhesion[6]

Note: This table highlights key findings from different studies. A direct quantitative comparison across all materials under identical conditions is not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key biocompatibility experiments are crucial for the interpretation and replication of results. The following sections outline the typical protocols for in-vitro cytotoxicity and hemocompatibility testing based on international standards.

In-Vitro Cytotoxicity Testing: MTT Assay (Based on ISO 10993-5)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is a common method for evaluating the cytotoxicity of medical materials.

Protocol:

  • Extract Preparation: The test material is incubated in a cell culture medium (e.g., MEM or DMEM with 10% fetal bovine serum) at 37°C for a specified period (e.g., 24, 48, or 72 hours). The ratio of the material surface area to the volume of the medium is defined by the standard (e.g., 3 cm²/mL).

  • Cell Culture: A suitable cell line, typically L929 mouse fibroblasts, is seeded in 96-well plates and incubated until a sub-confluent monolayer is formed.

  • Exposure: The culture medium is replaced with the prepared extracts of the test material. Negative (e.g., high-density polyethylene) and positive (e.g., organotin-stabilized PVC) controls are included.

  • Incubation: The cells are incubated with the extracts for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the extract medium is removed, and a solution of MTT in a serum-free medium is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., isopropanol (B130326) or DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[7]

Hemocompatibility Testing: Hemolysis Assay (Based on ASTM F756)

The hemolysis assay evaluates the potential of a material to damage red blood cells.

Protocol:

  • Material Preparation: The test material is prepared according to the standard, often as an extract or for direct contact.

  • Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant (e.g., heparin or citrate).

  • Direct Contact Method: The test material is placed in a tube with a known volume of diluted blood.

  • Extract Method: An extract of the material is prepared (similar to the cytotoxicity test) and then mixed with a known volume of diluted blood.

  • Controls: Positive (e.g., water) and negative (e.g., saline) controls are run in parallel.

  • Incubation: The tubes are incubated under static or dynamic conditions at 37°C for a specified time (typically 3-4 hours).[8]

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.

  • Hemoglobin Measurement: The amount of free hemoglobin in the supernatant is measured spectrophotometrically.[9]

  • Calculation of Hemolysis: The percentage of hemolysis is calculated relative to the positive control. A hemolysis rate of over 5% is generally considered indicative of a hemolytic material.[10]

Mandatory Visualization

The following diagrams illustrate key biological pathways and experimental workflows relevant to the biocompatibility assessment of medical polymers.

Experimental_Workflow_Cytotoxicity Cytotoxicity Testing Workflow (MTT Assay) cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay & Analysis material Test Material (PA11, PEEK, PU) extract Material Extraction (ISO 10993-12) material->extract Incubate in media cells L929 Fibroblast Cell Culture incubation Incubation of Cells with Extract cells->incubation extract->incubation mtt MTT Reagent Addition incubation->mtt 24-72h formazan Formazan Solubilization mtt->formazan 2-4h readout Absorbance Measurement formazan->readout analysis Cell Viability Calculation (%) readout->analysis

In-vitro cytotoxicity testing workflow using the MTT assay.

Hemocompatibility_Pathway Biomaterial-Induced Coagulation Cascade cluster_material Material Interaction cluster_coagulation Coagulation Cascade biomaterial Biomaterial Surface (PA11, PEEK, PU) platelet Platelet Adhesion & Activation biomaterial->platelet Protein Adsorption factorXII Factor XII Activation biomaterial->factorXII Contact Activation thrombin Thrombin Generation platelet->thrombin factorXII->thrombin fibrin Fibrin Formation (Thrombus) thrombin->fibrin

Simplified pathway of biomaterial-induced blood coagulation.

Inflammatory_Response_Pathway Biomaterial-Induced Inflammatory Response cluster_initiation Initiation cluster_cellular Cellular Response cluster_outcome Outcome implant Implanted Biomaterial protein Protein Adsorption implant->protein leukocytes Leukocyte Recruitment (Neutrophils, Macrophages) protein->leukocytes activation Macrophage Activation (M1/M2 Phenotypes) leukocytes->activation cytokines Cytokine & Chemokine Release activation->cytokines fibrosis Fibrous Capsule Formation cytokines->fibrosis resolution Tissue Integration or Chronic Inflammation cytokines->resolution fibrosis->resolution

Key stages of the inflammatory response to implanted biomaterials.

Conclusion

Polyamide 11, PEEK, and various medical-grade polyurethanes generally demonstrate good biocompatibility as per the available in-vitro data and adherence to ISO 10993 standards. PA11, with its bio-based origin and favorable mechanical properties, presents a promising option for medical device applications. However, the lack of direct, quantitative comparative studies across a wide range of biocompatibility endpoints makes a definitive ranking of these materials challenging.

For critical applications, it is imperative for researchers and device developers to conduct specific biocompatibility testing on the final, sterilized device, as processing and sterilization methods can significantly impact the material's biological response. The experimental protocols and signaling pathways outlined in this guide provide a foundational understanding for designing and interpreting such studies. Future research focusing on head-to-head comparisons of these leading medical-grade polymers will be invaluable to the medical device community.

References

Cost-benefit analysis of using 11-aminoundecanoic acid in industrial applications.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the industrial applications, performance, and economic viability of 11-aminoundecanoic acid and its derivatives, primarily focusing on Polyamide 11 (Nylon 11) in comparison to its alternatives.

This compound, a bio-based monomer derived from castor oil, serves as the cornerstone for the production of Polyamide 11 (PA 11), a high-performance bioplastic.[1][2][3][4] This guide provides a detailed cost-benefit analysis of utilizing this compound in industrial applications by comparing the performance of PA 11 against its primary petroleum-based competitor, Polyamide 12 (PA 12), as well as other common polyamides like PA 6 and PA 66.

Cost-Benefit Analysis: The Economic and Environmental Equation

The decision to use this compound in industrial applications is a trade-off between its higher cost and the unique performance advantages and environmental benefits it offers.

Cost Factors:

  • Raw Material Price: this compound is generally more expensive than the raw materials for petroleum-based polyamides.[5][6] Prices for technical grade this compound can be found in the range of ₹5000/kg (approximately $60/kg) in some markets, though prices vary with purity and supplier.[7] In contrast, the raw materials for PA 6 and PA 66, such as caprolactam and adipic acid, are derived from the petrochemical industry and their prices are subject to the volatility of crude oil prices.[8][9]

  • Polymer Price: Consequently, PA 11 is on average 30% more expensive than PA 12.[6] The price of PA 12 can range from approximately $45 to $89 per kilogram, depending on the quantity and supplier.[10][11] Prices for PA 6 are generally lower, ranging from approximately $1.32/kg to $2.47/kg, while PA 66 is priced higher than PA 6, at around $3.80 to $4.30 per kg.[8][12]

Benefits:

  • Bio-Based Origin: PA 11 is derived from a renewable resource, castor oil, giving it a significantly lower carbon footprint compared to petroleum-based nylons.[1][2][3] This makes it an attractive option for companies focused on sustainability.

  • Performance Advantages: In many applications, the superior flexibility, impact resistance, and durability of PA 11 can lead to longer product life and reduced replacement costs, offsetting the higher initial material cost.[5][6][13]

  • Market Demand: There is a growing market for bio-based and sustainable materials, which can enhance the marketability of products made from PA 11.[4] The global market for Nylon 11 was estimated at around $0.65 billion in 2024 and is projected to grow, indicating a strong demand.[3]

Performance Comparison: Polyamide 11 vs. Alternatives

The primary industrial application of this compound is the synthesis of Polyamide 11. Its performance is best understood in comparison to its closest competitor, Polyamide 12, and other widely used polyamides.

Mechanical Properties

PA 11 is known for its excellent flexibility and impact resistance, particularly at low temperatures.[1][5] In contrast, PA 12 is generally more rigid and offers higher tensile strength.[1][5][13]

PropertyTest StandardPolyamide 11 (PA 11)Polyamide 12 (PA 12)Polyamide 6 (PA 6)Polyamide 66 (PA 66)
Tensile Strength (MPa) ASTM D63847 - 50[5]3,500 - 7,500 psi (~24 - 52 MPa)[14]~52[15]High
Tensile Modulus (MPa) ASTM D6381600 - 1800[5]---
Elongation at Break (%) ASTM D63811 - 40[5]300 - 370[14]--
Flexural Modulus (psi) ASTM D790-47,000 - 70,000[14]--
Notched Izod Impact (ft-lb/in) ASTM D256No Break[14]No Break[14]--
Thermal Properties

PA 12 generally exhibits slightly better heat resistance at higher loads, while PA 11 shows better resilience in low-temperature environments.[5]

PropertyTest StandardPolyamide 11 (PA 11)Polyamide 12 (PA 12)
Melting Point (°C) DSC185 - 193[14]170 - 178[14]
Heat Deflection Temperature @ 0.45 MPa (°C) ASTM D648185[5]135[14]
Heat Deflection Temperature @ 1.82 MPa (°C) ASTM D64847[5]48[14]
Water Absorption

PA 12 has a distinct advantage in applications where dimensional stability in humid environments is critical, due to its significantly lower water absorption rate compared to PA 11.[2][6][13]

PropertyTest StandardPolyamide 11 (PA 11)Polyamide 12 (PA 12)
Water Absorption, 24 hrs (%) ASTM D5700.8 - 1.6[2][6][16]0.5[2][6]
Chemical Resistance

Both PA 11 and PA 12 offer good resistance to a range of chemicals. PA 11 shows excellent resistance to hydrocarbons, alcohols, and detergents, while PA 12 is particularly resistant to oils, hydraulic fluids, and solvents.[2][6][17]

Chemical AgentPolyamide 11 (PA 11)Polyamide 12 (PA 12)
Hydrocarbons Excellent[17]Good
Alcohols Excellent[17]Good
Ketones Good[2]Good
Aldehydes Good[2]Good
Oils Excellent[2]Excellent[17]
Fuels ExcellentExcellent[17]
Hydraulic Fluids GoodExcellent[17]
Grease ExcellentExcellent[17]
Salt Water ExcellentExcellent
Solvents GoodExcellent[17]
Acids LimitedLimited
Bases GoodGood
UV Resistance Superior[6]Good

Experimental Protocols

The data presented in the comparison tables are derived from standardized testing methodologies. Below are summaries of the key experimental protocols.

Mechanical Testing
  • Tensile Properties (ASTM D638): This test determines the ultimate tensile strength, tensile modulus, and elongation at break of a material. A dumbbell-shaped specimen is pulled at a constant rate of speed until it fractures. The force and displacement are recorded to calculate the material's properties.

  • Flexural Properties (ASTM D790): This test measures the flexural strength and modulus of a material. A rectangular specimen is supported at both ends and a load is applied to the center until it breaks or reaches a specified deflection.

  • Notched Izod Impact (ASTM D256): This test evaluates the impact resistance of a material. A notched specimen is held in a cantilevered position and struck by a swinging pendulum. The energy absorbed to break the specimen is measured.

Thermal Testing
  • Heat Deflection Temperature (ASTM D648): This test determines the temperature at which a material deforms under a specified load.[15][18] A standard test bar is subjected to a constant flexural stress while the temperature is increased at a uniform rate. The temperature at which the bar deflects a specified distance is the heat deflection temperature.[15]

Water Absorption Testing
  • Water Absorption (ASTM D570): This test measures the amount of water absorbed by a plastic specimen when immersed in water for a specific time and at a controlled temperature.[16][19] The percentage increase in weight is calculated after the immersion period.[16]

Chemical Resistance Testing
  • Chemical Resistance (ASTM D543): This practice evaluates the resistance of plastics to chemical reagents.[20] The test involves immersing specimens in the chemical for a specified time and temperature, followed by an evaluation of changes in weight, dimensions, appearance, and mechanical properties.

Visualizing the Process and Logic

To better understand the context of this compound's industrial use, the following diagrams illustrate the synthesis pathway from its natural source and the logical flow of material selection.

Synthesis_of_Polyamide_11 cluster_0 Natural Source & Extraction cluster_1 Chemical Synthesis cluster_2 Polymerization Castor Beans Castor Beans Castor Oil Castor Oil Castor Beans->Castor Oil Cold Pressing Ricinoleic Acid Ricinoleic Acid Castor Oil->Ricinoleic Acid 10-Undecenoic Acid 10-Undecenoic Acid Ricinoleic Acid->10-Undecenoic Acid Pyrolysis 11-Bromoundecanoic Acid 11-Bromoundecanoic Acid 10-Undecenoic Acid->11-Bromoundecanoic Acid Hydrobromination This compound This compound 11-Bromoundecanoic Acid->this compound Amination Polyamide 11 (Nylon 11) Polyamide 11 (Nylon 11) This compound->Polyamide 11 (Nylon 11) Polycondensation

Caption: Synthesis of Polyamide 11 from Castor Beans.

Material_Selection_Logic cluster_input Application Requirements cluster_decision Material Evaluation cluster_output Material Choice Requirement Key Performance Indicators (KPIs) - Mechanical Stress - Thermal Environment - Chemical Exposure - Cost Constraints - Sustainability Goals Decision1 High Flexibility & Impact Resistance? Requirement->Decision1 Decision2 High Rigidity & Dimensional Stability? Decision1->Decision2 No PA11 Polyamide 11 Decision1->PA11 Yes Decision3 Bio-based & Sustainable? Decision2->Decision3 No PA12 Polyamide 12 Decision2->PA12 Yes Decision4 Lowest Cost? Decision3->Decision4 No Decision3->PA11 Yes Decision4->PA12 No PA6_66 Polyamide 6 / 66 Decision4->PA6_66 Yes

Caption: Decision workflow for selecting a polyamide material.

Conclusion

This compound, through its polymerization to Polyamide 11, presents a compelling case for a high-performance, sustainable alternative to traditional petroleum-based plastics. While the initial cost is higher, the long-term benefits of superior durability in certain applications, coupled with its bio-based origin, make it a strong candidate for industries seeking to innovate and reduce their environmental impact. The choice between PA 11 and its alternatives ultimately depends on a thorough evaluation of the specific performance requirements, cost constraints, and sustainability goals of the intended application. This guide provides the foundational data and framework to aid researchers and professionals in making that informed decision.

References

A Comparative Guide to the Environmental Impact of Nylon-11 Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental performance of Nylon-11 (PA11), a bio-based polyamide, against petroleum-based and other bio-based alternatives. The assessment is supported by quantitative data from life cycle assessments (LCAs), focusing on key environmental indicators such as greenhouse gas emissions, energy consumption, and water usage. Detailed experimental protocols for conducting such assessments are also provided to ensure transparency and reproducibility.

The Nylon-11 Production Workflow

Nylon-11 is a bioplastic derived from a renewable resource: castor beans.[1][2] The production process begins with the cultivation of the castor plant (Ricinus communis), a non-edible and drought-resistant crop.[2][3] The beans are harvested and cold-pressed to extract castor oil.[2] This oil, rich in ricinoleic acid (85-90%), serves as the primary feedstock.[1]

The chemical synthesis involves a multi-step conversion of ricinoleic acid into 11-aminoundecanoic acid, the monomer for Nylon-11. This process includes steps like transesterification, pyrolysis (cracking), hydrolysis, and amination.[1][2] Finally, the this compound undergoes polycondensation to form the Nylon-11 polymer.[1][2]

Nylon-11 Production Workflow cluster_0 Agricultural Stage cluster_1 Processing Stage cluster_2 Chemical Synthesis cluster_3 Final Product Castor Bean Cultivation Castor Bean Cultivation Harvesting Harvesting Castor Bean Cultivation->Harvesting Oil Extraction Oil Extraction Harvesting->Oil Extraction Castor Oil Castor Oil Oil Extraction->Castor Oil Monomer Synthesis 11-Aminoundecanoic Acid Synthesis Castor Oil->Monomer Synthesis Polymerization Polymerization Monomer Synthesis->Polymerization Nylon-11 Polymer Nylon-11 Polymer Polymerization->Nylon-11 Polymer

Caption: Workflow of Nylon-11 production from castor bean to polymer.

Quantitative Environmental Impact Data

The following tables summarize the environmental performance of Nylon-11 compared to common petroleum-based polyamides (PA6, PA66, PA12) and a partially bio-based alternative (PA610).

Table 1: Greenhouse Gas Emissions (Carbon Footprint)

Polyamide TypeFeedstockCarbon Footprint (kg CO₂e / kg polymer)Data Source(s)
Nylon-11 (PA11) Castor Oil (Bio-based) 1.3 - <2.0 [4][5]
Nylon 6 (PA6)Petroleum~31.0[6]
Nylon 66 (PA66)PetroleumSignificantly higher than PA11; production of its precursor, adipic acid, releases potent N₂O.[7][8]
Nylon 610 (PA610)Mixed (62% Bio-based)4.6[9]
Nylon 610 (PA610)Petroleum7.3[9]

Table 2: Energy Consumption

Polyamide TypeFeedstockEnergy Consumption (MJ / kg polymer)Data Source(s)
Nylon-11 (PA11) Castor Oil (Bio-based) Energy-intensive pyrolysis step (450-500°C) required. [10]
General NylonPetroleum85 - 250[6][11]
Polyester (for comparison)Petroleum~125[6]
Wool (for comparison)Natural Fiber~63[6]

Table 3: Water Usage Considerations

Polyamide TypeFeedstock Source & Production StageWater Usage InsightsData Source(s)
Nylon-11 (PA11) Castor Bean Cultivation Castor plant is drought-resistant and requires less water with proper irrigation management. [3][12]
General NylonFiber Cooling in ManufacturingLarge amounts of water are used for cooling fibers during production.[13]

Comparative Analysis

Nylon-11 vs. Petroleum-Based Polyamides (PA6, PA66, PA12): Nylon-11 demonstrates a significantly lower environmental impact, particularly concerning its carbon footprint, when compared to its petroleum-derived counterparts.[14][15][16] The production of conventional nylons like PA6 and PA66 relies on fossil fuels, a non-renewable resource, and is characterized by high energy consumption and greenhouse gas emissions.[6][8] Notably, the synthesis of adipic acid, a key precursor for PA66, releases nitrous oxide (N₂O), a greenhouse gas with a global warming potential approximately 300 times that of carbon dioxide.[8][13] In contrast, Nylon-11's bio-based origin from castor oil allows it to have a carbon footprint that is reportedly 40% lower than fossil-based nylons.[2] Arkema, a leading manufacturer, has achieved a carbon footprint of less than 2 kg CO₂e/kg for its bio-based Rilsan® PA11, with goals to reduce it further to 1.3 kg CO₂e/kg by leveraging renewable energy in its manufacturing processes.[4][5]

Nylon-11 vs. Other Bio-based Polyamides (PA610, PA1010): Nylon-11 is 100% bio-based.[2] Other polyamides may be fully or partially bio-based. For instance, PA610 contains 62% bio-renewable content, which still results in a lower carbon footprint (4.6 kg CO₂e/kg) compared to its 100% petrochemical equivalent (7.3 kg CO₂e/kg).[4][9] Polyamide 1010 (PA1010) is another example of a fully bio-renewable nylon.[4] While all bio-based options offer a sustainability advantage over fossil-based plastics, the specific environmental benefits can vary depending on the feedstock, manufacturing processes, and end-of-life management.[17]

Experimental Protocols: Life Cycle Assessment (LCA)

The quantitative data presented in this guide are derived from Life Cycle Assessments (LCAs), a standardized methodology for evaluating the environmental impacts of a product throughout its life.

Objective: To quantify the environmental impacts associated with the production of a polymer, from raw material extraction to the factory gate ("cradle-to-gate").

Governing Standards:

  • ISO 14040:2006: Environmental management — Life cycle assessment — Principles and framework.[9]

  • ISO 14044:2006: Environmental management — Life cycle assessment — Requirements and guidelines.[9]

Methodology:

  • Goal and Scope Definition:

    • Functional Unit: The reference unit for comparison, typically 1 kg of polymer produced.

    • System Boundaries: Define the stages of the life cycle to be included. For a "cradle-to-gate" assessment of Nylon-11, this includes:

      • Upstream Processes (Scope 3): Cultivation and harvesting of castor beans, transportation, and production of all necessary chemicals and energy.[5]

      • Core Processes (Scope 1 & 2): Energy and resource consumption during the chemical synthesis and polymerization at the manufacturing facility.

  • Life Cycle Inventory (LCI) Analysis:

    • This stage involves the collection of data for all inputs (e.g., energy, water, raw materials) and outputs (e.g., emissions to air, water, and soil; products; waste) within the defined system boundaries.

    • Primary Data: Sourced directly from manufacturing sites (e.g., energy consumption, raw material inputs, waste generation).[5]

    • Secondary Data: Obtained from established databases (e.g., Ecoinvent, Plastics Europe) for upstream processes and background systems.[5]

  • Life Cycle Impact Assessment (LCIA):

    • The LCI data is translated into potential environmental impacts. This is done by classifying emissions and resource uses into specific impact categories and then characterizing them using scientific models.

    • Key Impact Categories Evaluated:

      • Global Warming Potential (GWP100): Measured in kg CO₂ equivalent, calculated using methods like the IPCC 2021 GWP 100.[5][9]

      • Ozone Depletion

      • Acidification

      • Eutrophication

      • Photochemical Ozone Formation

      • Human Toxicity (cancer and non-cancer effects)[9]

      • Land Use

      • Water Consumption[17]

  • Interpretation:

    • The results of the LCIA are analyzed to identify the main drivers of environmental impact across the product's life cycle.

    • A comparative assertion is made by evaluating the performance of the product against alternatives, ensuring that the scope and assumptions are consistent for a fair comparison.

Visualization of the LCA Process:

LCA Methodology cluster_0 LCA Framework (ISO 14040/14044) goal_scope 1. Goal & Scope Definition lci 2. Inventory Analysis (LCI) goal_scope->lci lcia 3. Impact Assessment (LCIA) lci->lcia interpretation 4. Interpretation lcia->interpretation interpretation->goal_scope Refinement interpretation->lci interpretation->lcia

Caption: The iterative four-stage framework for a Life Cycle Assessment.

References

A Comparative Guide to PROTAC Linkers: 11-Aminoundecanoic Acid vs. Polyethylene Glycol (PEG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A critical, yet often nuanced, component of a PROTAC is the linker that connects the target-protein-binding ligand to the E3 ligase-recruiting ligand. The chemical nature, length, and flexibility of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. This guide provides an objective comparison of two commonly employed flexible linkers: the aliphatic 11-aminoundecanoic acid and the hydrophilic polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data and detailed protocols.

General Overview of Linker Properties

The linker in a PROTAC molecule is not a passive spacer but an active contributor to the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The choice between an aliphatic chain, such as that derived from this compound, and a PEG-based linker can significantly impact a PROTAC's physicochemical properties and biological activity.

  • This compound (Alkyl Linker): As a long-chain aliphatic carboxylic acid with a terminal amine group, this compound provides a flexible and hydrophobic linker. Alkyl chains offer a high degree of conformational freedom, which can be advantageous for allowing the PROTAC to adopt an optimal orientation for ternary complex formation. However, their hydrophobicity can sometimes lead to lower aqueous solubility and potential non-specific binding.

  • Polyethylene Glycol (PEG) Linkers: PEG linkers are composed of repeating ethylene (B1197577) glycol units, rendering them hydrophilic and flexible. The incorporation of PEG chains is a well-established strategy to enhance the aqueous solubility of PROTACs.[1] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments. This enhanced solubility is often crucial for improving a PROTAC's pharmacokinetic profile.[1]

Quantitative Data Presentation

PROTAC NameLinker TypeTarget ProteinCell LineDC50DmaxReference
PROTAC BRD4 Degrader-11 (conjugate) Alkyl chain (derived from this compound)BRD4PC30.23 nMNot Reported[2]
dBET6 PEG linkerBRD4HEK293T6 nM97%[3]

Note: The DC50 value for PROTAC BRD4 Degrader-11 is from its use as an antibody-drug conjugate, which may influence its cellular uptake and apparent potency.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.

Western Blotting for Protein Degradation

This is a standard technique to quantify the levels of a target protein in cells after treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency at the time of treatment.
  • Treat the cells with a range of concentrations of the PROTAC. Include a vehicle-only control (e.g., DMSO).
  • Incubate the cells for a predetermined period (e.g., 24 hours).

2. Cell Lysis:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each cell lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations of all samples.
  • Denature the proteins by boiling in Laemmli sample buffer.
  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
  • Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin).
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the loading control.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control.
  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of PROTAC-induced protein degradation on cell proliferation and viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density.

2. Compound Treatment:

  • Treat the cells with serial dilutions of the PROTAC. Include a vehicle control.

3. Incubation:

  • Incubate the plate for a specified duration (e.g., 72 hours).

4. Viability Measurement:

  • For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent to dissolve the formazan (B1609692) crystals and measure the absorbance.
  • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.
  • Plot the cell viability against the PROTAC concentration to determine the IC50 value.

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.

1. Surface Plasmon Resonance (SPR):

  • Immobilize the target protein or E3 ligase on a sensor chip.
  • Flow the PROTAC over the chip to measure the binary interaction.
  • Inject a mixture of the PROTAC and the third component (E3 ligase or target protein) to measure the formation and stability of the ternary complex.

2. Isothermal Titration Calorimetry (ITC):

  • Titrate the PROTAC into a solution containing the target protein to measure the binding affinity.
  • In a separate experiment, titrate the PROTAC into a solution containing both the target protein and the E3 ligase to measure the thermodynamics of ternary complex formation.

3. NanoBRET™ Assay (in-cell):

  • Co-express the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag® in cells.
  • Add the HaloTag® ligand and the NanoLuc® substrate.
  • Treat the cells with the PROTAC.
  • Measure the bioluminescence resonance energy transfer (BRET) signal, which increases when the NanoLuc® and HaloTag® are brought into proximity by the formation of the ternary complex.

Mandatory Visualization

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., BRD4) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation Degradation Degradation Products Proteasome->Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow Western Blot Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Western Blot D->E F 6. Imaging & Densitometry E->F G 7. Data Analysis (DC50 & Dmax) F->G

Caption: Experimental workflow for Western Blot analysis of PROTAC efficacy.

Conclusion

The choice between an this compound-based alkyl linker and a PEG linker is a critical decision in PROTAC design, with significant implications for the degrader's physicochemical properties and biological performance. Alkyl linkers provide flexibility and hydrophobicity, which can be beneficial for ternary complex formation but may compromise solubility. Conversely, PEG linkers enhance hydrophilicity and solubility, often leading to improved pharmacokinetic profiles.

The provided data, while not from a direct comparative study, suggests that both linker types can be utilized to create highly potent PROTACs, with degradation efficiencies in the nanomolar range. Ultimately, the optimal linker is target- and system-dependent, and its selection often requires empirical testing of a library of linkers with varying lengths and compositions. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of PROTAC efficacy, enabling researchers to make informed decisions in the rational design of next-generation protein degraders.

References

A comparative study of different synthesis routes for 11-aminoundecanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

11-Aminoundecanoic acid is a key bifunctional monomer, notable for its application in the production of the high-performance bioplastic, Polyamide 11 (Nylon 11). Its synthesis has been approached through various routes, each with distinct advantages and drawbacks concerning yield, cost, environmental impact, and scalability. This guide provides a comparative analysis of the prominent synthesis methodologies for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable route for their specific needs.

Executive Summary

The traditional and most established industrial synthesis of this compound originates from castor oil, a renewable feedstock. This multi-step chemical process, while optimized for large-scale production, involves high temperatures and the use of hazardous reagents. An alternative chemical route starting from vernonia oil has also been explored, offering a different pathway with its own set of chemical transformations. In the pursuit of greener and more sustainable manufacturing, biocatalytic and chemo-enzymatic methods are emerging as promising alternatives, leveraging the specificity of enzymes to perform key transformations under milder conditions. This guide will delve into the specifics of each of these routes, providing a comprehensive comparison of their performance.

Comparison of Synthesis Routes

The following table summarizes the key performance indicators for the different synthesis routes of this compound.

RouteStarting MaterialKey IntermediatesOverall Yield (%)Key AdvantagesKey Disadvantages
Traditional Chemical Synthesis Castor OilMethyl ricinoleate (B1264116), Methyl 10-undecenoate, 10-Undecenoic acid, 11-Bromoundecanoic acid~70-80%Established technology, scalable, high yields.High energy consumption (pyrolysis), use of hazardous reagents (HBr, ammonia), multiple steps.[1][2][3][4][5]
Alternative Chemical Synthesis Vernonia Oil12-Oxododecanoic acid oxime, 11-Carbamoylundecanoic acid~34%Utilizes a different renewable feedstock.Lower overall yield, involves multiple steps and reagents.[6]
Chemo-enzymatic Synthesis Ricinoleic Acid11-Hydroxyundecanoic acid~55%Milder reaction conditions, potential for improved sustainability.Still under development, may require specialized enzymes and cofactors.[7][8]
Biocatalytic Synthesis Fatty Acidsω-Hydroxy fatty acidsYields varyGreen and sustainable approach, high selectivity.Often lower volumetric productivity, challenges in enzyme stability and cost.[9][10][11][12][13]

Detailed Synthesis Routes and Experimental Protocols

Traditional Chemical Synthesis from Castor Oil

This is the most common industrial method for producing this compound. The process involves five main stages:

Castor_Oil_Route Castor_Oil Castor Oil Methyl_Ricinoleate Methyl Ricinoleate Castor_Oil->Methyl_Ricinoleate Transesterification (Methanol, NaOH) Methyl_Undecenoate Methyl 10-Undecenoate Methyl_Ricinoleate->Methyl_Undecenoate Pyrolysis (High Temp) Undecenoic_Acid 10-Undecenoic Acid Methyl_Undecenoate->Undecenoic_Acid Hydrolysis (NaOH, H+) Bromoundecanoic_Acid 11-Bromoundecanoic Acid Undecenoic_Acid->Bromoundecanoic_Acid Hydrobromination (HBr, Peroxide) Aminoundecanoic_Acid This compound Bromoundecanoic_Acid->Aminoundecanoic_Acid Ammonolysis (Ammonia)

Caption: Synthesis of this compound from castor oil.

Experimental Protocols:

  • Step 1: Transesterification of Castor Oil to Methyl Ricinoleate [1][7][14][15][16]

    • Procedure: In a suitable reactor, castor oil is reacted with an excess of methanol (B129727) in the presence of a basic catalyst, typically sodium hydroxide (B78521) or potassium hydroxide. The reaction is carried out at a temperature of around 60-70°C with vigorous stirring for 1-2 hours.

    • Work-up: After the reaction, the mixture is allowed to settle, and the lower glycerol (B35011) layer is separated. The upper methyl ester layer is washed with water to remove any remaining catalyst and glycerol, and then dried.

    • Yield: Typically >90%.

  • Step 2: Pyrolysis of Methyl Ricinoleate to Methyl 10-Undecenoate [3][17][18][19][20]

    • Procedure: The purified methyl ricinoleate is subjected to pyrolysis at high temperatures (450-550°C) in a cracking reactor. This process cleaves the molecule to yield methyl 10-undecenoate and heptaldehyde.

    • Work-up: The product mixture is cooled and distilled to separate methyl 10-undecenoate from heptaldehyde and other byproducts.

    • Yield: 50-60% for methyl 10-undecenoate.

  • Step 3: Hydrolysis of Methyl 10-Undecenoate to 10-Undecenoic Acid [2][21]

    • Procedure: Methyl 10-undecenoate is hydrolyzed using an aqueous solution of a strong base, such as sodium hydroxide, at elevated temperatures. The reaction is typically carried out for 1-2 hours.

    • Work-up: After the reaction, the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 10-undecenoic acid, which is then filtered, washed with water, and dried.

    • Yield: Quantitative (>95%).

  • Step 4: Hydrobromination of 10-Undecenoic Acid to 11-Bromoundecanoic Acid [5][22][23][24]

    • Procedure: 10-Undecenoic acid is dissolved in a non-polar solvent (e.g., toluene) and reacted with hydrogen bromide gas in the presence of a radical initiator, such as benzoyl peroxide. This is an anti-Markovnikov addition reaction. The reaction is typically carried out at a low temperature (0-10°C).

    • Work-up: The reaction mixture is washed with water to remove excess HBr. The solvent is then removed under reduced pressure, and the crude 11-bromoundecanoic acid is purified by crystallization.

    • Yield: 95-97%.

  • Step 5: Ammonolysis of 11-Bromoundecanoic Acid to this compound [8][25][26][27][28]

    • Procedure: 11-Bromoundecanoic acid is reacted with a large excess of aqueous ammonia (B1221849). The reaction is typically carried out in a pressure reactor at a controlled temperature, starting at a lower temperature and gradually increasing to around 100°C over several hours.

    • Work-up: After the reaction, excess ammonia and water are removed by distillation. The resulting crude this compound is then purified by recrystallization from water.

    • Yield: ~70-90%.

Alternative Chemical Synthesis from Vernonia Oil

Vernonia oil, rich in vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid), provides an alternative renewable starting material.

Vernonia_Oil_Route Vernonia_Oil Vernonia Oil Oxododecanoic_Acid_Oxime 12-Oxododecanoic Acid Oxime Vernonia_Oil->Oxododecanoic_Acid_Oxime Multi-step conversion Carbamoylundecanoic_Acid 11-Carbamoylundecanoic Acid Oxododecanoic_Acid_Oxime->Carbamoylundecanoic_Acid Beckmann Rearrangement Aminoundecanoic_Acid This compound Carbamoylundecanoic_Acid->Aminoundecanoic_Acid Hofmann Degradation & Hydrolysis

Caption: Synthesis of this compound from vernonia oil.

Experimental Protocol Outline:

  • The synthesis begins with the extraction and purification of vernolic acid from vernonia oil.[21][29]

  • Vernolic acid is then converted to 12-oxododecanoic acid through a series of reactions including hydrogenation and oxidative cleavage.

  • The 12-oxododecanoic acid is oximated to form 12-oxododecanoic acid oxime.

  • A Beckmann rearrangement of the oxime yields 11-carbamoylundecanoic acid.[6]

  • Finally, a Hofmann degradation of the amide followed by hydrolysis produces this compound.[6]

Performance: The reported overall yield for this route is approximately 34%.[6] While it avoids the high-temperature pyrolysis step of the castor oil route, the overall yield is significantly lower, and it still involves multiple chemical steps.

Emerging Greener Synthesis Routes

In response to the growing demand for sustainable chemical processes, biocatalytic and chemo-enzymatic routes are being actively researched. These methods aim to replace harsh chemical reagents and conditions with enzymatic transformations.

a) Chemo-enzymatic Synthesis from Ricinoleic Acid

This approach combines chemical and enzymatic steps to synthesize this compound precursors.

Chemo_Enzymatic_Route Ricinoleic_Acid Ricinoleic Acid Hydroxyundecanoic_Acid 11-Hydroxyundecanoic Acid Ricinoleic_Acid->Hydroxyundecanoic_Acid Biotransformation (e.g., E. coli) Aminoundecanoic_Acid This compound Hydroxyundecanoic_Acid->Aminoundecanoic_Acid Chemical or Enzymatic Amination

Caption: Chemo-enzymatic synthesis of this compound.

Experimental Protocol Outline:

  • Biotransformation: Recombinant E. coli cells expressing specific enzymes are used to convert ricinoleic acid into 11-hydroxyundecanoic acid.[7][8] This step often involves a cascade of enzymatic reactions.

  • Amination: The resulting 11-hydroxyundecanoic acid can then be converted to this compound through either chemical methods (e.g., conversion to a leaving group followed by amination) or further enzymatic steps using transaminases.

Performance: An overall molar yield of 55% for the synthesis of 1,11-undecanedioic acid (a related C11 dicarboxylic acid) from ricinoleic acid has been reported for a chemo-enzymatic process, suggesting the potential for similar yields for the amino acid derivative.[7][8]

b) Biocatalytic Synthesis from Fatty Acids

This route aims to utilize enzymes for the entire synthesis process, starting from readily available fatty acids.

Biocatalytic_Route Fatty_Acid Fatty Acid Hydroxy_Fatty_Acid ω-Hydroxy Fatty Acid Fatty_Acid->Hydroxy_Fatty_Acid Hydroxylase Amino_Acid ω-Amino Acid Hydroxy_Fatty_Acid->Amino_Acid Alcohol Dehydrogenase & Transaminase

Caption: General biocatalytic route to ω-amino acids.

Experimental Protocol Outline:

  • ω-Hydroxylation: A fatty acid is first hydroxylated at the terminal (ω) position using a cytochrome P450 monooxygenase or another suitable hydroxylase.

  • Oxidation and Amination: The ω-hydroxy fatty acid is then oxidized to the corresponding aldehyde by an alcohol dehydrogenase, followed by amination to the ω-amino acid using a transaminase.[9][10][11][12][13]

Performance: While biocatalytic routes offer the promise of high selectivity and mild reaction conditions, they are still in the early stages of development for the production of this compound. Challenges include enzyme stability, cofactor regeneration, and achieving high volumetric productivity to be competitive with established chemical processes.

Conclusion

The synthesis of this compound is a mature field for the traditional chemical route from castor oil, which remains the dominant industrial method due to its high yield and scalability. However, its reliance on high energy input and hazardous chemicals is a significant drawback. The alternative route from vernonia oil, while from a renewable source, has not proven to be as efficient.

The future of this compound synthesis likely lies in the development of more sustainable biocatalytic and chemo-enzymatic processes. These routes offer the potential for milder reaction conditions, reduced environmental impact, and the use of a wider range of renewable feedstocks. While significant research and development are still required to make these emerging technologies economically competitive at an industrial scale, they represent a critical step towards a greener chemical industry. This guide provides the foundational information for researchers to understand the current landscape and to contribute to the advancement of these innovative synthesis strategies.

References

Benchmarking the mechanical performance of Polyamide 11 against industry standards.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Polyamide 11 (PA11) is a high-performance bioplastic derived from renewable resources, offering a unique combination of mechanical, thermal, and chemical properties. This guide provides an objective comparison of PA11's mechanical performance against other common polyamides—Polyamide 12 (PA12), Polyamide 6 (PA6), and Polyamide 66 (PA66)—supported by experimental data and standardized testing protocols.

Data Presentation: Comparative Mechanical Properties

The following table summarizes the key mechanical properties of Polyamide 11 and its alternatives, with data referenced to internationally recognized ASTM and ISO standards. This allows for a direct and objective comparison of their performance characteristics.

PropertyTest StandardPolyamide 11 (PA11)Polyamide 12 (PA12)Polyamide 6 (PA6)Polyamide 66 (PA66)
Tensile Strength (MPa) ASTM D638 / ISO 527-248 - 6040 - 5560 - 8575 - 95
Tensile Modulus (GPa) ASTM D638 / ISO 527-21.1 - 1.81.1 - 1.62.3 - 3.52.8 - 3.8
Elongation at Break (%) ASTM D638 / ISO 527-250 - 30050 - 25030 - 20030 - 150
Flexural Strength (MPa) ASTM D790 / ISO 17850 - 7050 - 6580 - 120100 - 140
Flexural Modulus (GPa) ASTM D790 / ISO 1781.2 - 1.91.2 - 1.72.4 - 3.22.9 - 3.6
Notched Izod Impact (kJ/m²) ASTM D256 / ISO 1805 - 204 - 154 - 124 - 10
Water Absorption, 24h (%) ASTM D5700.2 - 0.40.2 - 0.31.3 - 1.91.0 - 1.5
Density (g/cm³) ASTM D7921.03 - 1.051.01 - 1.031.12 - 1.151.13 - 1.16

Experimental Protocols: Standardized Mechanical Testing

The data presented in this guide is based on the following internationally recognized standard test methods, ensuring accuracy and reproducibility.

Tensile Properties (ASTM D638 / ISO 527-2)

Tensile testing is performed to determine the force required to pull a specimen to its breaking point, providing critical information about its strength and ductility.[1][2]

  • Specimen Preparation: Dumbbell-shaped specimens are either injection molded or machined from a sheet of the material to precise dimensions as specified in the standards.

  • Test Procedure: The specimen is securely held in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures. The force and elongation are continuously monitored and recorded.

  • Key Properties Measured:

    • Tensile Strength: The maximum stress the material can withstand before breaking.[3]

    • Tensile Modulus (Young's Modulus): A measure of the material's stiffness.[3]

    • Elongation at Break: The percentage increase in length that the material undergoes before fracturing, indicating its ductility.[3]

Flexural Properties (ASTM D790 / ISO 178)

Flexural testing measures the material's resistance to bending forces.[4][5][6]

  • Specimen Preparation: Rectangular bar specimens are prepared according to the dimensions specified in the standards.

  • Test Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen (three-point bending) until it breaks or reaches a specified strain.[4][7] The force and deflection are recorded throughout the test.

  • Key Properties Measured:

    • Flexural Strength: The maximum stress the material can withstand at its outermost fiber during bending before yielding or fracturing.[1]

    • Flexural Modulus: A measure of the material's stiffness in bending.[1]

Izod Impact Resistance (ASTM D256 / ISO 180)

The Izod impact test is designed to measure a material's resistance to fracture from a sudden, high-velocity impact.[8][9][10]

  • Specimen Preparation: A rectangular bar specimen is prepared with a V-shaped notch on one side to create a stress concentration point.[10]

  • Test Procedure: The specimen is clamped vertically in a pendulum impact testing machine, with the notch facing the direction of the pendulum's strike. The pendulum is released from a specified height and strikes the specimen. The energy absorbed by the specimen to fracture is measured by the height to which the pendulum swings after breaking the specimen.[10]

  • Key Property Measured:

    • Notched Izod Impact Strength: The energy absorbed per unit of thickness at the notch, indicating the material's toughness and notch sensitivity.[9]

Visualization of Material Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate polyamide based on key mechanical performance requirements.

Material_Selection_Workflow start Define Application Requirements req_flex High Flexibility & Impact Resistance? start->req_flex req_stiff High Stiffness & Strength? req_flex->req_stiff No pa11 Select Polyamide 11 req_flex->pa11 Yes req_moisture Low Moisture Environment? req_stiff->req_moisture Yes pa6 Consider Polyamide 6 req_stiff->pa6 No pa66 Select Polyamide 66 req_moisture->pa66 Yes req_moisture->pa6 No end_node Final Material Selection pa11->end_node pa12 Consider Polyamide 12 pa12->end_node pa66->end_node pa6->end_node

Caption: Polyamide selection workflow based on mechanical needs.

References

Safety Operating Guide

Proper Disposal of 11-Aminoundecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 11-aminoundecanoic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures personal safety.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.[1]

  • Hand Protection: Use protective gloves.[1]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed. For large-scale operations or in cases of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1]

In the event of a spill, dampen the solid material with 5% acetic acid and transfer it to a suitable container for disposal.[2] Contaminated surfaces should be washed with a 5% acetic acid solution followed by soap and water.[2]

Step-by-Step Disposal Procedures

The primary and most recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[3][4] This ensures that the waste is managed in accordance with all applicable federal, state, and local regulations.

Procedure for Professional Disposal:

  • Collection: Collect waste this compound in a suitable, closed, and properly labeled container.[3][4] Ensure the container is compatible with the chemical.

  • Storage: Store the sealed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Labeling: Clearly label the container as "Hazardous Waste" and identify the contents as "this compound." Include the date of accumulation.

  • Contact a Licensed Disposal Service: Arrange for pickup and disposal by a certified hazardous waste management company. Provide them with the Safety Data Sheet (SDS) for this compound.

  • Documentation: Maintain records of the disposal, including the name of the disposal company, the date of pickup, and the quantity of waste removed, in accordance with your institution's policies and local regulations.[5][6]

Alternative Disposal Method: Incineration

In some cases, controlled incineration may be a suitable disposal method. This should only be carried out in a permitted hazardous waste incinerator.

Experimental Protocol for Incineration:

Note: This procedure is to be performed only by trained personnel in a licensed facility.

  • Packaging: The waste material should be securely packaged in combustible containers.

  • Incinerator Specifications: Utilize a chemical incinerator equipped with an afterburner and a scrubber to neutralize and remove harmful combustion byproducts.[3]

  • Combustion: Introduce the packaged waste into the incinerator at a controlled rate. The high temperatures of the incinerator will break down the this compound into simpler, less harmful compounds.

  • Emission Control: The afterburner and scrubber systems will treat the flue gases to remove any potential pollutants, such as nitrogen oxides, before they are released into the atmosphere.[3]

Disposal of Contaminated Materials:

  • Packaging: Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3]

  • Labware and PPE: Dispose of contaminated gloves, lab coats, and other materials in accordance with applicable laws and good laboratory practices.[3][4] These items should be collected as hazardous waste.

Important Considerations:

  • Drain Disposal: Do not discharge this compound or its solutions into sewer systems or drains.[3]

  • Environmental Release: Avoid releasing the chemical into the environment.[7] Although it is readily biodegradable, direct release should be prevented.[7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.

PropertyValueReference
Ecotoxicity
LC50 (Danio rerio, 96h)> 833 mg/L
EC50 (Daphnia magna, 48h)> 350 mg/L
Solubility
Water Solubility2 g/L (at 20°C)
Physical Properties
Molecular FormulaC11H23NO2
Molecular Weight201.31 g/mol
Melting Point187 - 190 °C[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Generation of This compound Waste waste_type Assess Waste Type and Quantity start->waste_type spill Small Spill Residue waste_type->spill Spill bulk_solid Bulk Solid Waste or Unused Product waste_type->bulk_solid Bulk contaminated_items Contaminated Labware, PPE, or Packaging waste_type->contaminated_items Contaminated treat_spill Treat with 5% Acetic Acid, Collect in Sealed Container spill->treat_spill collect_bulk Collect in a Labeled, Sealed Container bulk_solid->collect_bulk collect_contaminated Segregate and Collect in Designated Waste Containers contaminated_items->collect_contaminated professional_disposal Arrange for Pickup by a Licensed Waste Disposal Service treat_spill->professional_disposal collect_bulk->professional_disposal collect_contaminated->professional_disposal incineration Alternatively, send for Controlled Incineration professional_disposal->incineration Alternative end Document Disposal professional_disposal->end incineration->end

Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 11-Aminoundecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 11-Aminoundecanoic acid.

This guide provides critical safety and operational information for the proper handling of this compound (CAS No. 2432-99-7), a compound utilized in the synthesis of biodegradable polymers, specialty textiles, and drug delivery systems.[1] Adherence to these procedures is vital to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound may cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] It is harmful if ingested, inhaled, or absorbed through the skin.[4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory. Handle in accordance with good industrial hygiene and safety practices.[2][3][5]

Table 1: Recommended Personal Protective Equipment (PPE) for this compound

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or GlassesRequired to wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards to prevent eye contact.[2][3]
Hand Protection Chemical Impermeable GlovesHandle with gloves, such as nitrile or butyl rubber, which must be inspected prior to use.[2][6] Use proper glove removal technique to avoid skin contact.[3] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3] Wash and dry hands thoroughly after handling.[2][3]
Body Protection Laboratory Coat / Impervious ClothingWear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[2][6][7] For larger quantities where splashing is possible, an impervious apron or an acid-resistant suit may be necessary.[6]
Respiratory Protection Respirator (if needed)Under normal use with adequate ventilation, no respiratory protection is typically needed.[5][7] If dust formation is significant, exposure limits are exceeded, or irritation is experienced, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2][7] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[3][6][8]

  • Provide appropriate exhaust ventilation at places where dust is formed.[3][8]

  • Ensure that eyewash stations and safety showers are easily accessible and close to the workstation.[8][9]

Handling Procedures:

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[2][3][6]

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly before breaks and immediately after handling the product.[3][7]

  • Do not eat, drink, or smoke when using this product.[7]

  • Remove and wash contaminated clothing before reuse.[2][7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][3][7]

  • Keep the container tightly closed.[2][3][7]

  • Store under an inert gas like nitrogen, as the substance can be hygroscopic.[3][7]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5]

Emergency and Disposal Plan

First-Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor if irritation occurs.[2][3][5]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention immediately.[2][3][7]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][3]

Spill Response Protocol:

  • Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill.[2][3]

  • Ventilate: Ensure adequate ventilation.[2][3]

  • Contain: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2][3]

  • Clean-up:

    • Wear appropriate PPE as detailed in Table 1.[2][3]

    • For small spills, dampen the solid material with 5% acetic acid to prevent dust formation.[4]

    • Sweep up and shovel the material.[3][7] Use non-sparking tools.[2]

    • Collect the spilled material and any contaminated absorbents into a suitable, closed, and labeled container for disposal.[2][3][7]

    • Wash the spill area with 5% acetic acid followed by a soap and water solution.[4]

  • Decontaminate: Properly decontaminate all tools and equipment used in the cleanup.

Disposal Plan:

  • Product Disposal: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[10] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[2]

  • Contaminated Packaging: Contaminated packaging should be treated as the chemical itself.[11] Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[2]

Experimental Workflow: Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill cluster_disposal Disposal cluster_spill Spill Response A Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh/Handle in Fume Hood B->C D Keep Container Tightly Closed C->D G Spill Occurs C->G E Wash Hands Thoroughly D->E F Decontaminate Work Area E->F I Dispose of Waste in Labeled Container F->I H Follow Spill Response Protocol G->H J Dispose of Contaminated PPE Properly I->J S1 Evacuate & Ventilate S2 Contain Spill S1->S2 S3 Collect Waste S2->S3 S4 Decontaminate Area S3->S4 S4->I

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。